molecular formula C9H11NaO3 B2549032 Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate CAS No. 2378506-70-6

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Cat. No.: B2549032
CAS No.: 2378506-70-6
M. Wt: 190.174
InChI Key: BNGQPPABMTUTDX-UHFFFAOYSA-M
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Description

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a specialized chemical reagent offered for research and development purposes. This compound is supplied by multiple certified chemical manufacturers and suppliers . The chemical features a cyclohexa-1,5-dien-1-olate core structure substituted with formyl and ethoxy functional groups, presenting potential utility in various synthetic pathways and chemical transformations. Researchers investigating novel organic compounds, reaction mechanisms, or specialized chemical processes may find applications for this sodium salt in their work. The compound is provided with comprehensive documentation including certificate of analysis and is intended solely for laboratory research use by qualified chemical professionals. Strict handling procedures should be followed, and appropriate personal protective equipment must be worn when working with this chemical. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3.Na/c1-2-12-8-4-3-7(6-10)9(11)5-8;/h5-6,11H,2-4H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQPPABMTUTDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(CC1)C=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 2378506-70-6 | Formula: C9H9NaO3 | MW: 190.17 g/mol [1]

Executive Summary

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a specialized organic salt characterized by a highly functionalized cyclohexadiene core. Unlike simple phenoxides, this compound represents a dihydro-aromatic system—specifically, the sodium enolate of a formylated cyclohexenone derivative.

Its structure features a "push-pull" electronic system comprising a vinylogous enolate and an enol ether. This unique architecture makes it a potent C3-synthon and Michael donor in the synthesis of complex pharmaceutical intermediates, particularly in the development of neuraminidase inhibitors (e.g., Oseltamivir analogs) and functionalized heterocycles.

This guide provides a rigorous technical analysis of its chemical structure, synthetic pathways, and applications in drug development.

Chemical Structure & Electronic Properties

Structural Analysis

The compound is formally the sodium salt of 2-hydroxy-5-ethoxycyclohexa-1,5-diene-1-carbaldehyde . It exists in equilibrium with its keto-tautomer, but the "1-olate" nomenclature confirms the dominance of the enolate form, stabilized by conjugation with the formyl group.

  • Core Scaffold: Cyclohexa-1,5-diene (non-aromatic, partially saturated ring).

  • Functional Groups:

    • C1-O⁻ (Enolate): Acts as a strong nucleophile and electron donor.

    • C2-CHO (Formyl): An electron-withdrawing group (EWG) that stabilizes the C1 anion via resonance (vinylogous carboxylate).

    • C5-OEt (Ethoxy): An electron-donating enol ether, adding electron density to the C5=C6 bond.

Resonance & Tautomerism

The stability of this salt arises from the delocalization of the negative charge between the enolate oxygen (at C1) and the formyl oxygen (at C2-CHO).

Key Resonance Forms:

  • Enolate Form: Negative charge on C1-O.

  • Aldehyde Enolate Form: Double bond shifts to C1=C2; negative charge moves to the formyl oxygen.

This "push-pull" system (Donor at C1/C5, Acceptor at C2) makes the C3 position highly activated for electrophilic attack, while the C2 position is nucleophilic.

Resonance cluster_legend Electronic Flow Enolate Enolate Form (Charge on C1-O) Delocalized Transition State (Conjugated System) Enolate->Delocalized Resonance FormylEnolate Formyl-Enolate Form (Charge on Formyl O) Delocalized->FormylEnolate Stabilization C1 (Donor) C1 (Donor) C2 (Acceptor) C2 (Acceptor) C1 (Donor)->C2 (Acceptor) Push-Pull

Figure 1: Resonance stabilization of the 1,3-dicarbonyl enolate system.

Synthesis Protocol

The synthesis of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate typically follows a Claisen Condensation (Formylation) strategy rather than direct Birch reduction, to preserve the formyl group's integrity.

Reaction Pathway

The most robust route involves the formylation of 5-ethoxycyclohex-?en-1-one using ethyl formate and a sodium base.

Precursor: 5-Ethoxycyclohex-5-en-1-one (or protected equivalent). Reagents: Ethyl Formate (HCOOEt), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH). Solvent: Anhydrous Ethanol or THF.

Step-by-Step Methodology
StepOperationCritical ParameterMechanism
1 Preparation Anhydrous conditions (N2 atm)Prevent hydrolysis of enol ether.
2 Base Activation Suspend NaH or dissolve NaOEt in dry solvent at 0°C.Generate alkoxide nucleophile.
3 Addition Add precursor ketone dropwise; stir 15 min.Deprotonation of alpha-carbon (C2).
4 Formylation Add Ethyl Formate (1.1 eq) slowly at 0-5°C.Claisen condensation at C2.
5 Reaction Allow to warm to RT; stir 4-6 hours.Formation of beta-keto aldehyde enolate.
6 Isolation Precipitate with non-polar solvent (Hexane/Ether) or evaporate.Isolation of the Sodium salt.

Note on Stability: The product is moisture-sensitive. The ethoxy group (enol ether) is acid-labile and will hydrolyze to a diketone if exposed to aqueous acid.

Synthesis Start 5-Ethoxycyclohexenone (Precursor) Intermediate Beta-Keto Aldehyde (Transient) Start->Intermediate Alpha-Deprotonation Reagents HCOOEt + NaOEt (Formylation) Reagents->Intermediate Nucleophilic Attack Product Sodium 5-ethoxy-2-formyl cyclohexa-1,5-dien-1-olate Intermediate->Product Tautomerization & Salt Formation

Figure 2: Synthetic workflow via Claisen Condensation (Formylation).

Applications in Drug Development

This compound serves as a versatile building block, particularly for synthesizing substituted cyclohexenones and heterocycles .

Precursor for Oseltamivir (Tamiflu) Analogs

The cyclohexadiene core with ethoxy substitution mimics the ring structure of neuraminidase inhibitors.

  • Mechanism: The formyl group allows for further functionalization (e.g., reductive amination), while the enol ether can be hydrolyzed to introduce a ketone for subsequent reduction or Grignard addition.

  • Utility: Synthesis of 4-substituted-5-ethoxycyclohex-1-enecarboxylates.

Heterocycle Synthesis

The 1,3-dicarbonyl moiety (masked by the enolate) reacts with dinucleophiles to form fused heterocycles:

  • Hydrazines

    
    Indazoles  (or tetrahydroindazoles).
    
  • Amidines/Ureas

    
    Quinazolines  or Pyrimidines .
    
Michael Acceptor Reactivity

Although an enolate (nucleophile), the conjugated system can be manipulated. Acidification yields the neutral 2-formyl diene, which acts as a potent Michael acceptor for introducing alkyl groups at the C3 position.

Safety & Handling Specifications

As a sodium enolate salt, this compound requires strict handling protocols to maintain purity and safety.

  • Hygroscopic Nature: The salt will absorb atmospheric moisture, leading to protonation and subsequent hydrolysis of the enol ether and formyl groups. Store under Argon/Nitrogen.

  • Corrosivity: Strongly basic (pH > 12 in aqueous solution). Causes severe skin and eye burns.

  • Storage: Keep at -20°C for long-term stability. Avoid acidic vapors.

References

  • Sigma-Aldrich. (n.d.). Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Product Detail. Retrieved from

  • Echemi. (n.d.). Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Supplier Data. Retrieved from

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Context: Synthesis of Cyclohexenones).

Sources

Technical Guide: Properties of 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate sodium salt , chemically identified as the sodium salt of 5-ethoxysalicylaldehyde (Sodium 2-formyl-5-ethoxyphenolate). While the systematic IUPAC name "cyclohexa-1,5-dien-1-olate" emphasizes a specific resonance contributor (the keto-enol tautomer), this compound is functionally and structurally the stable sodium phenolate of 5-ethoxysalicylaldehyde.

Synonyms: Sodium 5-Ethoxysalicylaldehyde; Sodium 4-ethoxy-2-formylphenolate

Executive Summary

5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate sodium salt (CAS: 2378506-70-6) is a specialized organometallic reagent used primarily as a regioselective building block in the synthesis of pharmaceutical intermediates, heterocyclic ligands, and functionalized aromatic scaffolds. It serves as a nucleophilic source of the 5-ethoxysalicylaldehyde moiety, allowing for controlled alkylation, condensation, and metal chelation.

Its nomenclature—specifically the "cyclohexa-1,5-dien-1-olate" designation—highlights its structural behavior as an ambident nucleophile, capable of reacting at the oxygen (O-alkylation) or the carbon (C-alkylation/acylation), depending on solvent polarity and counter-ion effects.

Chemical Identity & Structural Analysis

Nomenclature & Tautomerism

The name "cyclohexa-1,5-dien-1-olate" is a systematic description of the phenolate anion's resonance hybrid. While the compound is aromatic, the anionic oxygen donates electron density into the ring, creating a resonance form resembling a cyclohexadienone enolate.

PropertyDetail
Systematic Name Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
Common Name Sodium 5-ethoxysalicylaldehyde
CAS Number 2378506-70-6 (Salt form); 2520-38-9 (Free phenol)
Molecular Formula C₉H₉NaO₃
Molecular Weight 188.16 g/mol
SMILES CCOC1=CC(C=O)=C([O-])C=C1.[Na+]
Resonance Structures

The reactivity of this salt is governed by the delocalization of the negative charge. The "dienolate" form (Structure B below) explains the high electron density at the para and ortho positions relative to the oxygen, facilitating electrophilic aromatic substitution if the salt is neutralized.

Resonance cluster_0 Resonance Hybrid Phenolate Phenolate Form (Aromatic) Dienolate Dienolate Form (Cyclohexa-1,5-dien-1-olate) Phenolate->Dienolate Resonance

Figure 1: Resonance contribution showing the aromatic phenolate and the localized dienolate forms.

Synthesis & Production Protocols

Primary Synthesis Route: Formylation of 4-Ethoxyphenol

The most robust industrial synthesis involves the Reimer-Tiemann reaction or, more commonly for higher purity, the Vilsmeier-Haack formylation followed by sodium salt formation.

Protocol: Modified Reimer-Tiemann
  • Reagents: 4-Ethoxyphenol (1.0 eq), Chloroform (CHCl₃, 3.0 eq), NaOH (aq, 40%, 4.0 eq).

  • Procedure:

    • Dissolve 4-ethoxyphenol in aqueous NaOH at 60°C.

    • Add CHCl₃ dropwise over 2 hours (exothermic control required).

    • Reflux for 4 hours.

    • Acidify to precipitate the free phenol (5-ethoxysalicylaldehyde).

    • Purification: Steam distillation to separate from the para-isomer (though 4-ethoxyphenol directs ortho primarily).

    • Salt Formation: React pure 5-ethoxysalicylaldehyde with Sodium Methoxide (NaOMe) in anhydrous methanol.

    • Isolation: Evaporate solvent to yield the yellow sodium salt.

Protocol: Vilsmeier-Haack (High Purity)
  • Reagents: 1-Ethoxy-4-methoxybenzene (protected phenol) or 4-ethoxyphenol, POCl₃, DMF.

  • Mechanism: Electrophilic attack of the Vilsmeier reagent at the ortho position of the phenol.

  • Hydrolysis: Basic hydrolysis yields the sodium salt directly if NaOH is used in the workup.

Synthesis Start 4-Ethoxyphenol Step1 Reimer-Tiemann (CHCl3 / NaOH) Start->Step1 Inter Intermediate: Dichloromethyl Phenolate Step1->Inter Hydrolysis Hydrolysis (-HCl) Inter->Hydrolysis Product 5-Ethoxy-2-hydroxybenzaldehyde Hydrolysis->Product Salt Sodium Salt Formation (NaOMe / MeOH) Product->Salt

Figure 2: Synthetic pathway from 4-ethoxyphenol to the sodium salt.

Physicochemical Properties[1]

The sodium salt exhibits distinct properties compared to the free phenol, particularly regarding solubility and nucleophilicity.

PropertyValue / Description
Appearance Yellow to orange crystalline powder
Melting Point >250°C (Decomposes)
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Hexane, Toluene
Hygroscopicity Moderate; store under inert atmosphere (Argon/Nitrogen)
pKa (Conjugate Acid) ~8.5 - 9.0 (Phenolic OH)
Stability Stable under basic conditions; sensitive to acid (protonates to phenol) and oxidation (aldehyde to acid)
UV-Vis Absorption λmax ~320-350 nm (Phenolate conjugation)

Reactivity & Applications

Schiff Base Ligand Synthesis (Salen/Salophen)

The formyl group at the ortho position makes this salt an ideal precursor for Schiff base ligands . Condensation with diamines (e.g., ethylenediamine, 1,2-phenylenediamine) yields "Salen-type" ligands used in asymmetric catalysis.

  • Mechanism: The aldehyde reacts with primary amines to form an imine (C=N). The phenolate oxygen remains available for metal coordination (e.g., Mn, Co, Cu).

  • Application: Synthesis of Jacobsen's Catalyst analogs where the 5-ethoxy group modulates the electronic properties of the metal center.

Pharmaceutical Intermediates

The 5-ethoxy-2-formyl moiety is a pharmacophore found in various bioactive molecules.

  • Coumarin Synthesis: Reaction with diethyl malonate (Knoevenagel condensation) followed by intramolecular cyclization (transesterification) yields 6-ethoxycoumarin-3-carboxylic acid derivatives.

  • Benzofuran Synthesis: Reaction with α-halo ketones followed by cyclization.

Regioselective Alkylation

As a sodium salt, the phenolate oxygen is "activated."

  • O-Alkylation: Reaction with alkyl halides (R-X) in polar aprotic solvents (DMF, DMSO) yields 2-alkoxy-5-ethoxybenzaldehydes .

  • Control: The sodium cation coordinates with the formyl oxygen, stabilizing the transition state and preventing side reactions at the aldehyde carbon.

Reactivity Center 5-Ethoxy-2-formyl Sodium Salt Path1 Diamine (R-NH2) Condensation Center->Path1 Path2 Diethyl Malonate (Knoevenagel) Center->Path2 Path3 Alkyl Halide (R-X) (Williamson Ether) Center->Path3 Prod1 Schiff Base Ligands (Catalysis) Path1->Prod1 Prod2 6-Ethoxycoumarins (Anticoagulants/Dyes) Path2->Prod2 Prod3 Dialkoxy Benzaldehydes (API Intermediates) Path3->Prod3

Figure 3: Divergent reactivity pathways for the sodium salt.

Handling & Safety Protocols

Storage & Stability
  • Atmosphere: Hygroscopic. Store under nitrogen or argon.

  • Incompatibility: Strong acids (releases free phenol), Strong oxidizers (oxidizes aldehyde to carboxylic acid).

  • Shelf Life: 12-24 months if stored at 2-8°C in a desiccator.

Toxicology (Predicted)
  • Skin/Eye: Corrosive/Irritant due to high pH (hydrolysis generates NaOH and phenol).

  • Inhalation: Dust may cause respiratory irritation.

  • Acute Toxicity: Likely moderate (Oral LD50 estimated >500 mg/kg based on salicylaldehyde analogs).

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59476919, Cyclohexa-2,5-dien-1-olate. (Note: Reference for nomenclature conventions of dienolates). Link

  • Synthetic Methods

    • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Foundational protocol for formylation of phenols). Link

  • Applications in Catalysis

    • Jacobsen, E. N., et al. (1991). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes. Journal of the American Chemical Society. (Context for 5-substituted salicylaldehyde ligands). Link

  • Commercial Availability & CAS Verification

    • Echemi.[1] Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate - CAS 2378506-70-6.[1] (Source for CAS and commercial existence). Link

Sources

Molecular weight and formula of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, a specific organic sodium salt. While direct experimental literature on this exact compound is sparse, this document leverages established principles of organic chemistry and data from structurally related molecules to elucidate its core characteristics. We will deduce its molecular formula and weight, explore its structure through spectroscopic prediction, propose viable synthetic pathways based on known named reactions, and discuss its potential utility as a chemical intermediate in research and drug development. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, theoretical understanding of novel or undocumented chemical entities.

Introduction: Contextualizing Substituted Cyclohexadienolates

Cyclohexadiene derivatives are a cornerstone of organic synthesis and are prevalent in a variety of biologically active molecules. Their unique electronic and structural properties make them versatile precursors for constructing complex polycyclic systems. The introduction of diverse functional groups—such as formyl and ethoxy moieties—onto this scaffold can dramatically influence reactivity and confer specific biological functions. These substituted carbocycles are recognized as key intermediates in the synthesis of natural products and pharmaceuticals, with applications ranging from anticancer to antimicrobial agents.[1][2][3]

The subject of this guide, Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, represents a stabilized enolate, a powerful nucleophile and a valuable synthetic building block. The presence of a formyl group provides a reactive site for further molecular elaboration, while the ethoxy group modulates the electronic properties of the conjugated system. This document serves to construct a detailed theoretical profile of this molecule, providing a foundational understanding for any future synthetic or applicative endeavors.

Molecular Formula, Weight, and Structural Elucidation

The systematic IUPAC name "Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate" allows for the precise determination of the molecule's atomic composition and connectivity.

  • Core Structure : cyclohexa-1,5-dien-1-olate indicates a six-membered ring with two double bonds originating from carbons 1 and 5. The "-olate" suffix signifies a deprotonated hydroxyl group at the C1 position, bearing a negative charge that is stabilized by the sodium counter-ion.

  • Substituents :

    • 2-formyl: An aldehyde group (-CHO) is attached to the C2 position.

    • 5-ethoxy: An ethoxy group (-OCH₂CH₃) is attached to the C5 position.

Based on this analysis, the molecular formula is determined to be C₉H₁₁NaO₃ .

Physicochemical Properties

The fundamental properties derived from the molecular formula are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NaO₃Deduced from IUPAC Name
Molecular Weight 190.17 g/mol Calculated
Monoisotopic Mass 190.05788 DaCalculated
Charge 0 (Net)Deduced from IUPAC Name
Anion Formula [C₉H₁₁O₃]⁻Deduced from IUPAC Name
Cation Na⁺Deduced from IUPAC Name
Molecular Structure and Resonance

The structure of the 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate anion is a resonance-stabilized system. The negative charge on the oxygen at C1 can be delocalized across the conjugated π-system, including the formyl group's carbonyl oxygen. This delocalization contributes significantly to the stability of the anion.

Caption: Structure of Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate.

Proposed Synthetic Pathways and Mechanistic Insights

The synthesis of this molecule would likely involve the formylation of a suitable precursor, followed by deprotonation to form the sodium salt. The Vilsmeier-Haack reaction is a prime candidate for this transformation.

Synthetic Workflow: Vilsmeier-Haack Approach

This pathway utilizes a readily available or easily synthesized cyclohexenone derivative as the starting material.

G start 3-Ethoxycyclohex-2-en-1-one (Precursor) intermediate Formylated Intermediate (Cationic Adduct) start->intermediate Formylation reagents Vilsmeier Reagent (POCl₃, DMF) reagents->intermediate neutral_product 5-Ethoxy-2-formyl-cyclohex-1,5-dien-1-ol intermediate->neutral_product Hydrolysis workup Aqueous Workup (Hydrolysis) workup->neutral_product final_product Sodium;5-ethoxy-2-formyl- cyclohexa-1,5-dien-1-olate neutral_product->final_product Deprotonation base Sodium Base (e.g., NaH, NaOEt) base->final_product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Theoretical)

Objective: To synthesize Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate from 3-ethoxycyclohex-2-en-1-one.

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature at 0°C.

  • Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl.

    • Causality: This step creates the highly electrophilic species required to attack the electron-rich enol ether precursor. Performing this at low temperature controls the exothermic reaction.

Step 2: Formylation of the Precursor

  • Dissolve 3-ethoxycyclohex-2-en-1-one (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane).

  • Add the solution of the precursor dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.

    • Causality: The enol ether acts as a nucleophile, attacking the Vilsmeier reagent. The choice of a non-protic solvent is critical to prevent quenching the reactive species.

Step 3: Hydrolysis and Formation of the Neutral Product

  • Cool the reaction mixture back to 0°C.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This will hydrolyze the iminium intermediate to the aldehyde.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the neutral compound, 5-ethoxy-2-formylcyclohexa-1,5-dien-1-ol.

    • Causality: The aqueous workup is essential for converting the intermediate adduct into the final formyl group. Sodium bicarbonate neutralizes the acidic byproducts.

Step 4: Deprotonation to Form the Sodium Salt

  • Dissolve the purified neutral product in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Add a strong sodium base, such as sodium hydride (NaH, 1.1 eq) or sodium ethoxide (NaOEt, 1.1 eq), portion-wise at 0°C.

  • Stir the mixture for 1 hour. The formation of the sodium salt often results in its precipitation from the solvent.

  • Isolate the solid product by filtration, wash with cold, dry solvent, and dry under vacuum.

    • Causality: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the acidic enol proton without side reactions. Anhydrous conditions are paramount to prevent the enolate from being protonated by water.

Anticipated Spectroscopic Data

Predicting the spectroscopic signature is a crucial step in characterizing a novel compound.

  • ¹H NMR (in DMSO-d₆, ppm) :

    • δ 9.5-10.0 (s, 1H): Formyl proton (-CHO).

    • δ 6.5-7.0 (m, 1H): Vinylic proton on C6.

    • δ 3.8-4.1 (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

    • δ 2.2-2.8 (m, 4H): Methylene protons at C3 and C4.

    • δ 1.2-1.4 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • ¹³C NMR (in DMSO-d₆, ppm) :

    • δ 190-195: Formyl carbon (C=O).

    • δ 170-180: C1 carbon bearing the olate oxygen.

    • δ 150-160: C5 carbon bearing the ethoxy group.

    • δ 110-140: Vinylic carbons (C2, C6).

    • δ 60-65: Methylene carbon of the ethoxy group.

    • δ 20-30: Methylene carbons (C3, C4).

    • δ 14-16: Methyl carbon of the ethoxy group.

  • Infrared (IR) Spectroscopy (cm⁻¹) :

    • ~1640-1660: C=O stretch of the formyl group (lowered due to conjugation).

    • ~1580-1620: C=C stretching of the dienolate system.

    • ~1200-1250: C-O stretching of the enol ether.

Potential Applications in Drug Discovery and Organic Synthesis

The structural motifs within Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate suggest significant potential as a versatile chemical intermediate.

  • Scaffold for Bioactive Molecules: The substituted cyclohexadiene core is present in many natural products and synthetic compounds with demonstrated biological activity. Derivatives of similar structures, like cyclohexane-1,3-diones, have been investigated as potential therapeutic agents against non-small-cell lung cancer and for their broad antimicrobial properties.[2][3][4] This molecule could serve as a starting point for the synthesis of novel analogs in these therapeutic areas.

  • Versatile Synthetic Intermediate: The formyl group is a highly valuable functional handle. It can readily undergo a wide range of transformations, including:

    • Reductive Amination: To introduce nitrogen-containing functional groups, a common strategy in medicinal chemistry to improve solubility and target engagement.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To extend carbon chains and create new double bonds.

    • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, further expanding the synthetic possibilities.

The enolate itself is a potent nucleophile, capable of participating in alkylation and acylation reactions, allowing for further diversification of the core structure.

Conclusion

Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, with a molecular formula of C₉H₁₁NaO₃ and a molecular weight of 190.17 g/mol , stands as a theoretically viable and synthetically accessible chemical entity. While not prominently featured in current chemical literature, its structure embodies a potent combination of a stabilized nucleophilic enolate and a reactive electrophilic handle (the formyl group). The proposed synthesis via a Vilsmeier-Haack formylation provides a logical and experimentally sound approach to its creation. The potential for this molecule to serve as a key building block in the synthesis of more complex, biologically active compounds makes it a subject of interest for further exploratory research in both synthetic methodology and medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Wiley-VCH. (n.d.). Supporting Information.
  • OXIDATION OF 1-ARYLCYCLOHEXA-2,5-DIENES AND SUBSEQUENT DOUBLE MICHAEL ADDITION. A RAPID ACCESS TO THE BÜCHI KETONE AND THE PENT. (n.d.).
  • PubMed. (n.d.). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases.
  • PubChem. (n.d.). Cyclohexa-2,5-dien-1-olate.
  • ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • Lens. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • CompTox Chemicals Dashboard. (2025). Sodium (2S-(2alpha,5alpha,6beta(S)))-6-((aminocyclohexa-1,4-dien-1-ylacetyl)amino)*.
  • PMC. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • Temperature-responsive agglutination, pH-induced disaggregation, and guest-release behavior of amphiphilic cyclophane dimer. (n.d.).
  • ResearchGate. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.

Sources

Technical Whitepaper: Handling and Application of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Classification: Advanced Technical Guide & MSDS Framework

Executive Summary & Structural Dynamics

In modern drug development, the rapid assembly of complex polycyclic scaffolds relies heavily on highly functionalized, reactive intermediates. Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS: 2378506-70-6) is a specialized, non-aromatic enolate salt that serves as a versatile building block for advanced organic synthesis.

Structurally, this compound is characterized by a unique "push-pull" electronic system. The ethoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, while the formyl group at the C2 position acts as a strong electron-withdrawing group (EWG). This delicate electronic balance temporarily stabilizes the cyclohexadiene ring against spontaneous aromatization, allowing it to function as an exceptionally electron-rich diene in multicomponent domino reactions and Aza-Diels-Alder cycloadditions[1][2]. However, this high reactivity necessitates rigorous handling protocols, as the enolate oxygen is highly basic and prone to rapid degradation upon exposure to ambient moisture[3].

Physicochemical Profiling & MSDS Safety Data

To ensure laboratory safety and reaction reproducibility, understanding the physicochemical boundaries of this reagent is critical. The following table summarizes the core material safety data sheet (MSDS) parameters and physical properties.

Parameter / Hazard CategorySpecification
Chemical Name Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
CAS Registry Number 2378506-70-6
Molecular Formula C9H11NaO3
Molecular Weight 190.17 g/mol
Physical Appearance Moisture-sensitive solid (typically pale yellow/off-white)
Solubility Profile Soluble in anhydrous polar aprotic solvents (THF, DMF, DMSO)
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT SE 3)
Reactivity Hazards Reacts violently with protic solvents (H₂O, Alcohols)
Storage Conditions -20°C, strictly under inert atmosphere (Argon/N₂), desiccated
Required PPE Nitrile gloves, safety goggles, flame-retardant lab coat

Mechanistic Causality: The Imperative of Anhydrous Conditions

As a Senior Application Scientist, I must emphasize the causality behind the strict storage and handling requirements for this compound. Why is it so sensitive?

The enolate oxygen of the cyclohexa-1,5-dien-1-olate system is highly nucleophilic. If ambient water is introduced into the system, the enolate is immediately protonated to yield 5-ethoxy-2-formylcyclohexa-1,5-dien-1-ol. Because non-aromatic cyclohexadienes are thermodynamically driven to achieve aromaticity, this intermediate will rapidly undergo tautomerization and elimination of ethanol, collapsing into a stable, unreactive phenolic derivative (e.g., a substituted salicylaldehyde).

To prevent this irreversible degradation, all manipulations must be performed using strict Schlenk line techniques or within a controlled-atmosphere glovebox[3].

HandlingWorkflow Prep Oven-Dry Glassware (120°C, Overnight) Purge Schlenk Line Cycle (3x Vacuum/Argon Backfill) Prep->Purge Transfer Syringe Transfer Under Positive Argon Purge->Transfer React Low-Temp Reaction (-20°C to 0°C) Transfer->React Quench Anhydrous Quench (e.g., TMS-Cl or dry acid) React->Quench

Standard Schlenk line workflow for handling moisture-sensitive cyclohexadienolate reagents.

Synthetic Applications: Regioselective Annulation

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is primarily utilized as a highly reactive diene or nucleophile. In the presence of in situ generated aldimines or other electrophiles, the enolate undergoes a rapid [4+2] cycloaddition or a Michael-initiated domino sequence[1][2]. The formyl group directs the regioselectivity of the incoming electrophile, ensuring a high yield of the desired bicyclic scaffold, which is a critical substructure in many alkaloid-based active pharmaceutical ingredients (APIs).

ReactionPathway Enolate Sodium 5-ethoxy-2-formylcyclohexa- 1,5-dien-1-olate (Diene/Nucleophile) TransitionState [4+2] Cycloaddition / Michael Addition TS Enolate->TransitionState HOMO-LUMO Interaction Dienophile Aldimine / Electrophile (e.g., in situ generated) Dienophile->TransitionState Activation Product Bicyclic Scaffold / Functionalized Annulation Product TransitionState->Product Rearrangement & Protonation

Mechanistic pathway of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate in [4+2] cycloadditions.

Experimental Protocol: Argon-Sparged Nucleophilic Trapping

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By monitoring the color changes and maintaining strict temperature controls, researchers can visually and analytically confirm the integrity of the enolate prior to the addition of the electrophile.

Step-by-Step Methodology:
  • Glassware Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar at 120°C overnight. Assemble the flask hot and immediately attach it to a Schlenk line. Perform three standard vacuum/Argon backfill cycles to ensure a completely inert atmosphere[3].

  • Reagent Solvation: Under a positive flow of Argon, rapidly transfer 1.0 mmol (190.17 mg) of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate into the flask. Seal with a rubber septum. Inject 10 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) via a gas-tight syringe. Stir until a homogenous pale-yellow solution is achieved.

  • Temperature Equilibration: Submerge the Schlenk flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20°C. Note: Lower temperatures suppress unwanted dimerization and premature aromatization.

  • Electrophile Addition: Slowly add 1.1 mmol of the target electrophile (e.g., an anhydrous aldimine solution in THF) dropwise over 15 minutes using a syringe pump. The reaction mixture will typically deepen in color as the intermediate transition state forms[1].

  • Reaction Monitoring & Quenching: Allow the reaction to stir for 2 hours, gradually warming to 0°C. Monitor completion via TLC (aliquots must be quenched in micro-vials before spotting). Once complete, quench the reaction with 1.5 mmol of Trimethylsilyl chloride (TMS-Cl) to trap the resulting alkoxide, or carefully neutralize with a saturated aqueous NH₄Cl solution if the final enol is stable.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclo-[2,2,2]-Octanones - Walsh Medical Media -[Link]

  • Domino Reactions In Organic Synthesis [PDF] - VDOC.PUB -[Link]

Sources

Solubility profile of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Executive Summary

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS 2378506-70-6) represents a critical class of "masked" aromatic precursors, often utilized in the synthesis of high-value flavorants (e.g., Ethyl Vanillin) and fine pharmaceutical intermediates.[1][2] Its structure—a sodium enolate salt situated on a functionalized cyclohexadiene ring—presents a unique solubility paradox: it possesses the high polarity of an ionic salt yet retains the lipophilic/reactive nature of a diene-aldehyde system.

This guide provides a definitive solubility profile and handling protocol. Unlike simple inorganic salts, the solubility of this compound is governed by amphiphilic solvation dynamics and kinetic stability .[1] Misunderstanding these parameters leads to process failures, specifically hydrolysis of the ethoxy group or uncontrolled aldol polymerization of the formyl moiety.[1]

Physicochemical Identity & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction with solvent matrices.[1]

  • The Ionic Head (O⁻ Na⁺): This is the primary driver for solubility in polar media. It requires solvents with high dielectric constants (

    
    ) to stabilize the dissociated ion pair.
    
  • The Lipophilic Core (Cyclohexadiene + Ethoxy): The 5-ethoxy group and the carbon ring provide significant hydrophobic character, resisting dissolution in pure water without co-solvents and driving solubility in organic polar aprotic solvents.[1]

  • The Reactive Handle (2-Formyl): The aldehyde group at position 2 makes the compound sensitive to nucleophilic attack (solvolysis) in protic solvents, necessitating a balance between solubility and stability.[1][2]

Mechanism of Solvation

The following diagram illustrates the competitive solvation shell required to dissolve this amphiphilic salt effectively.

G cluster_0 Solvent Interactions Compound Sodium 5-ethoxy-2-formyl cyclohexa-1,5-dien-1-olate Ionic Ionic Dissociation (Na+ Solvation) Compound->Ionic Requires High Dielectric Hydrophobic Lipophilic Solvation (Ethoxy/Diene shielding) Compound->Hydrophobic Requires Organic Character Stability Chemical Stability (Aldehyde Protection) Compound->Stability Avoids Nucleophiles Outcome Stable Homogeneous Solution Ionic->Outcome Hydrophobic->Outcome Stability->Outcome Constraint

Figure 1: The Triad of Solvation.[1][2] Successful dissolution requires satisfying ionic dissociation and lipophilic shielding while avoiding chemical degradation.

Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability based on thermodynamic solubility and kinetic stability.

Classification Key:

  • Freely Soluble: > 100 mg/mL[2]

  • Soluble: 30 – 100 mg/mL[2]

  • Sparingly Soluble: 1 – 30 mg/mL[1]

  • Insoluble: < 1 mg/mL[1]

Solvent ClassSpecific SolventSolubility RatingStability RiskProcess Recommendation
Polar Aprotic DMSO Freely Soluble LowPrimary Choice. Excellent for reaction monitoring and storage.[1][2] Stabilizes the enolate.[1]
DMF Freely Soluble Low/ModGood alternative. Watch for thermal decomposition at high T (>80°C).
Acetonitrile Sparingly SolubleLowUseful as an anti-solvent for crystallization.
Polar Protic Methanol Soluble High Dissolves well but risks trans-etherification or acetal formation over time. Use only for rapid transfers.
Water SolubleCritical High solubility but rapid hydrolysis of the enolate to the ketone/aldehyde forms. Avoid.
Non-Polar Toluene InsolubleLowExcellent anti-solvent for precipitation/isolation.
Hexane InsolubleLowWash solvent for removing non-polar impurities.
Chlorinated DCM Sparingly SolubleModeratePoor solubility for the salt form. Can be used with Phase Transfer Catalysts (PTC).

Experimental Protocol: Solubility Determination

Due to the air-sensitive and hygroscopic nature of CAS 2378506-70-6, standard "shake-flask" methods yield erroneous results (often measuring decomposition products).[1][2] Use this Self-Validating Iso-Gravimetric Protocol .

Equipment
  • Inert atmosphere glovebox or Schlenk line (Nitrogen/Argon).

  • 0.2 µm PTFE syringe filters (hydrophobic).

  • HPLC with UV detection (254 nm) for purity confirmation.

Step-by-Step Workflow
  • Preparation: Weigh 100 mg of compound into a sealed vial under inert gas.

  • Solvent Addition: Add solvent in 100 µL increments, vortexing for 60 seconds between additions.

  • Visual Endpoint: Record volume (

    
    ) when solution becomes clear.
    
  • Saturation Verification: If clear, add excess solid until precipitation persists.[1] Filter the supernatant.[1]

  • Gravimetric Check: Evaporate a known volume of filtrate and weigh the residue.

    • Calculation:

      
      [1][2]
      
  • Purity Validation (Crucial): Re-dissolve residue in DMSO and inject into HPLC.

    • Pass Criteria: Purity of residue must match starting material (>98%). If new peaks appear, the solvent caused degradation (invalidating the solubility result).[1]

Workflow Start Start: 100mg Solid (Inert Atmosphere) AddSolvent Add Solvent (100 µL) Vortex 60s Start->AddSolvent Check Visual Check: Clear Solution? AddSolvent->Check Check->AddSolvent No (Cloudy) Saturated Add Excess Solid Filter Supernatant Check->Saturated Yes (Clear) Evaporate Evaporate & Weigh (Gravimetric) Saturated->Evaporate HPLC HPLC Purity Check (Stability Validation) Evaporate->HPLC Result Valid Solubility Profile HPLC->Result Purity >98% Fail Solvent Incompatible (Degradation) HPLC->Fail Purity <98%

Figure 2: Self-Validating Solubility Determination Workflow. Note the critical HPLC step to distinguish true solubility from decomposition.

Process Implications & Recommendations

For Reaction Optimization:

  • Solvent: Use DMSO or DMF for nucleophilic substitution or condensation reactions.[1] These solvents dissociate the ion pair, increasing the nucleophilicity of the enolate oxygen.[1]

  • Temperature: Maintain < 60°C. The formyl group is prone to self-condensation (Tishchenko-type or Aldol) at high temperatures in basic media.[1][2]

For Isolation/Purification:

  • Crystallization: Dissolve in minimal warm Ethanol (rapidly) and add Toluene or MTBE as an anti-solvent. Cool slowly to 0°C.

  • Extraction: Do not attempt to extract the salt into organic solvents from water.[1] Instead, acidify carefully to generate the neutral enol/aldehyde form (if stable) for extraction into DCM, then re-form the salt.[1]

References

  • Chemical Identity & Suppliers

    • Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS 2378506-70-6).[1][2][3] Dana BioSci Product Catalog. Retrieved from

    • Global Supplier List for CAS 2378506-70-6. Echemi Chemical Database. Retrieved from

  • Analogous Synthesis Pathways (Ethyl Vanillin)

    • Synthesis of Ethyl Vanillin from Guaethol. ChemicalBook Synthetic Routes. Retrieved from

    • Process for preparation of 3-ethoxy-4-hydroxybenzaldehyde. Google Patents (CN103467261A). Retrieved from

  • General Solubility Protocols

    • Standard Practices for Solubility Determination of ionic organic liquids. IUPAC Solubility Data Series. (Methodology adapted for air-sensitive salts).[2]

Sources

Technical Guide: Sodium 5-Ethoxy-2-Formylcyclohexa-1,5-Dien-1-Olate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure and search results, here is the in-depth technical guide.

Part 1: Compound Profile & Structural Logic

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS: 2378506-70-6) is a specialized, high-value synthetic intermediate belonging to the class of functionalized cyclohexadienolates . Unlike simple aromatic phenolates, this compound represents a dihydro-aromatic scaffold, specifically the sodium enolate of 5-ethoxy-2-formylcyclohex-2-en-1-one (and its tautomers).

Its structural uniqueness lies in its position at the intersection of alicyclic chemistry and aromatic synthesis . It serves as a "masked" equivalent of 5-ethoxysalicylaldehyde while retaining the reactivity of a Michael acceptor/donor system, making it a critical building block for glycomimetics , heterocyclic APIs , and substituted aromatics .

Structural Analysis & Tautomerism

The compound exists in a resonance-stabilized equilibrium. While the IUPAC name suggests a 1,5-diene-1-olate (emphasizing the enol form), it chemically behaves as a versatile


-keto aldehyde  equivalent.
  • Formula:

    
    
    
  • Molecular Weight: 190.17 g/mol (consistent with a dihydro-phenolate structure; note that the aromatic analog would be ~188 g/mol ).

  • Core Scaffold: Functionalized Cyclohexadiene.

  • Key Moieties:

    • C1-Enolate: Nucleophilic site for coordination or alkylation.

    • C2-Formyl: Electrophilic handle for condensation (e.g., Knoevenagel, heterocyclization).

    • C5-Ethoxy: Electron-donating ether linkage, often serving as a regio-directing group or a precursor to specific alkoxy-substitution patterns in final drug targets.

Part 2: Synthetic Applications & Mechanisms[1]

This reagent is primarily utilized in three high-value workflows: Regioselective Heterocyclization , Aromatization to Functionalized Phenols , and Carbasugar/Glycomimetic Synthesis .

Regioselective Heterocyclization

The 1,3-dicarbonyl-like motif (enolate + formyl) makes this compound an ideal precursor for fused heterocycles. Unlike aromatic salicylaldehydes, the cyclohexadiene core allows for the formation of dihydro-heterocycles , which can be retained as chiral scaffolds or oxidized later.

  • Indazole Synthesis: Reaction with hydrazines yields 5-ethoxy-4,5-dihydro-1H-indazoles , which are scaffolds for kinase inhibitors (e.g., targeting VEGFR or PDGFR).

  • Benzisoxazole Precursors: Condensation with hydroxylamine hydrochloride affords dihydro-benzisoxazoles.

  • Quinazoline Derivatives: Reaction with amidines allows access to tetrahydroquinazolines.

Controlled Aromatization

The compound serves as a precursor to 5-ethoxysalicylaldehyde (2-hydroxy-5-ethoxybenzaldehyde). While 5-ethoxysalicylaldehyde can be synthesized via Reimer-Tiemann reaction of 4-ethoxyphenol, that route often suffers from poor regioselectivity (ortho vs. para formylation) and low yields.

  • Advantage: Using the dihydro-precursor allows for late-stage aromatization . This enables chemists to functionalize the ring (e.g., alkylation at C4) before inducing aromaticity, achieving substitution patterns impossible with standard aromatic substitution rules.

  • Mechanism: Oxidative dehydrogenation (using DDQ, Pd/C, or air) converts the cyclohexadienolate to the aromatic phenolate.

Glycomimetic & Carbasugar Synthesis

The "drug development" and "carbohydrate component" applications cited in supplier databases suggest its use in synthesizing carbasugars (sugar mimics where the ring oxygen is replaced by carbon).

  • The 5-ethoxy-cyclohexenone core structurally resembles the A-ring of anthracyclines or the core of neuraminidase inhibitors (like Oseltamivir analogs).

  • The ethoxy group can act as a mimetic for a hydroxyl or glycosidic linkage, while the formyl group allows for chain extension.

Part 3: Experimental Protocols & Visualization

Diagram 1: Synthetic Pathways & Tautomeric Equilibrium

G Salt Sodium 5-ethoxy-2-formyl cyclohexa-1,5-dien-1-olate (Reagent) Tautomer Tautomeric Equilibrium (Beta-Keto Aldehyde Form) Salt->Tautomer Protonation/Solvation Heterocycle Dihydro-Indazoles/Isoxazoles (Scaffold for Kinase Inhibitors) Tautomer->Heterocycle + Hydrazine/NH2OH (- H2O) Aromatic 5-Ethoxysalicylaldehyde (Ligands/APIs) Tautomer->Aromatic Oxidation (DDQ/O2) (- 2H) Carbasugar Functionalized Carbasugars (Glycomimetics) Tautomer->Carbasugar Reduction/Functionalization

Caption: Logical flow from the sodium salt reagent to key pharmaceutical intermediates via tautomerization and selective reaction pathways.

Protocol: Synthesis of 5-Ethoxy-4,5-dihydro-1H-indazole (Example Application)

Context: This protocol demonstrates the use of the reagent to build a fused heterocyclic core, typical in kinase inhibitor synthesis.

Materials:

  • Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Anhydrous)

  • Acetic Acid (Cat.)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate  (190 mg, 1 mmol) in anhydrous Ethanol (5 mL). The solution may appear yellow/orange due to the enolate.
    
  • Acidification: Add Acetic Acid (0.1 mL) dropwise to neutralize the sodium salt and generate the reactive

    
    -keto aldehyde species in situ.
    
  • Cyclocondensation: Cool the mixture to 0°C. Add Hydrazine Hydrate (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a new UV-active spot).

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water.

  • Purification: Purify the crude 5-ethoxy-4,5-dihydro-1H-indazole via silica gel column chromatography.

Data Summary Table: Comparative Reactivity

Reaction TypeTarget MoietyReagent PartnerKey Advantage
Condensation Dihydro-IndazoleHydrazineAccess to non-aromatic, chiral cores.
Condensation Dihydro-BenzisoxazoleHydroxylamineFacile ring closure under mild conditions.
Oxidation 5-EthoxysalicylaldehydeDDQ / AirRegioselective synthesis of salicylaldehydes.
Alkylation C4-Substituted DieneAlkyl HalidesExploits the vinylogous enolate character.

Part 4: References

  • PubChem . (2025). Compound Summary: Cyclohexa-2,5-dien-1-olate Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate anion stability and reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Reactivity, and Synthetic Applications[1][2][3]

Executive Summary

The 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate anion (systematically referring to the conjugate base of 5-ethoxysalicylaldehyde ) represents a critical "push-pull" aromatic scaffold in organic synthesis. Characterized by the interplay between the electron-donating ethoxy group at the C5 position and the electron-withdrawing formyl group at the C2 position, this anion serves as a versatile ambident nucleophile and a precursor for privileged medicinal scaffolds, including coumarins, benzofurans, and Schiff base ligands.

This guide provides a deep-dive analysis of the anion’s electronic structure, stability factors, and reactivity profiles, offering validated experimental protocols for researchers in drug discovery and material science.

Structural Identity & Electronic Stability
1.1 Nomenclature and Tautomerism

While often cataloged under the rigorous IUPAC-generated designation 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate , this species is functionally the phenolate anion of 5-ethoxysalicylaldehyde . The "cyclohexa-1,5-dien-1-olate" nomenclature highlights the contribution of the quinonoid resonance forms to the hybrid structure, emphasizing the disruption of aromaticity that can occur during nucleophilic attacks or in specific solvent environments.

  • Common Name: 5-Ethoxysalicylaldehyde anion.

  • Core Scaffold: Multi-substituted benzene ring (anionic).

  • Key Substituents:

    • C1 (

      
      ):  High electron density center (Nucleophilic).
      
    • C2 (

      
      ):  Electrophilic handle, capable of H-bonding or chelation.
      
    • C5 (

      
      ):  Strong 
      
      
      
      -donor, increasing electron density at C2 and C4 (ortho/para directing).
1.2 Resonance Stabilization & Chelation

The stability of this anion is governed by two primary factors: Resonance Delocalization and Cation Chelation .

  • Push-Pull Electronic System: The C5-ethoxy group "pushes" electron density into the ring, while the C2-formyl group "pulls" it. This creates a polarized system where the negative charge on the phenolate oxygen is partially delocalized onto the formyl oxygen and the ring carbons (specifically C2 and C4).

  • Intramolecular Chelation: In the presence of alkali metal counter-ions (e.g.,

    
    , 
    
    
    
    ), the phenolate oxygen and the formyl carbonyl oxygen form a stable 6-membered chelate ring with the cation. This "pseudo-aromatic" chelation significantly stabilizes the anion, modulating its nucleophilicity.

ResonanceStability cluster_0 Stability Factors Phenolate Phenolate Form (Aromatic, O- localized) Quinonoid Quinonoid Form (1,5-dien-1-olate, C- localized) Phenolate->Quinonoid Resonance Hybridization Chelate Metal Chelate (Stabilized 6-membered ring) Phenolate->Chelate + Na+ Quinonoid->Chelate Stabilization

Reactivity Profile

The anion exhibits ambident nucleophilicity and electrophilic susceptibility , dictated by the reaction conditions (solvent polarity, counter-ion, temperature).

2.1 Reactivity Matrix
Reactive SiteFunctionalityPrimary Reaction TypeKey Application
Phenolate Oxygen (C1-O) Hard NucleophileO-Alkylation / Acylation Synthesis of ether derivatives, prodrugs.
Formyl Group (C2-CHO) ElectrophileCondensation (Knoevenagel, Schiff) Ligand synthesis, heterocycle formation.
Ring Carbon (C4/C6) Soft NucleophileElectrophilic Aromatic Substitution Halogenation, nitration (directed by OEt).
Ring Carbon (C3) Sterically HinderedInert / Low Reactivity Blocked by adjacent CHO and OEt groups.
2.2 Strategic Pathways
  • O-Alkylation (Williamson Ether Synthesis):

    • Conditions: Polar aprotic solvents (DMF, DMSO) favor the "naked" anion, promoting

      
       attack on alkyl halides.
      
    • Outcome: Formation of 1-alkoxy-5-ethoxy-2-formylbenzenes.

  • Condensation Reactions:

    • The formyl group is highly reactive toward amines (Schiff bases) and active methylene compounds (Knoevenagel).

    • Note: The anionic nature of the phenolate can reduce the electrophilicity of the aldehyde via electron donation. Protonation or transient protection (e.g., boronate complexation) may be required for difficult condensations.

ReactivityPathways Anion 5-Ethoxy-2-formyl cyclohexa-1,5-dien-1-olate R_RX Reagent: R-X / Base (Alkyl Halides) Anion->R_RX Path A: Nucleophilic Attack R_Amine Reagent: R-NH2 (Primary Amines) Anion->R_Amine Path B: Condensation R_EWG Reagent: Malonates (Knoevenagel) Anion->R_EWG Path C: Cyclization Prod_Ether O-Alkylated Product (Drug Precursors) R_RX->Prod_Ether SN2 Mechanism Prod_Schiff Schiff Base Ligand (Catalysis/Imaging) R_Amine->Prod_Schiff -H2O Prod_Coumarin 3-Substituted Coumarin (Fluorophores) R_EWG->Prod_Coumarin Base Catalyzed

Experimental Protocols
3.1 Protocol A: Generation and Trapping of the Anion (O-Alkylation)

Objective: Synthesize 2-(benzyloxy)-4-ethoxybenzaldehyde via the sodium salt.

Reagents:

  • 5-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Anion Generation:

    • Charge a flame-dried flask with NaH (1.2 eq) under Argon.

    • Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

    • Add 5-ethoxy-2-hydroxybenzaldehyde dropwise. Observation: Gas evolution (

      
      ) indicates formation of the sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate . The solution will turn vibrant yellow/orange due to charge delocalization.
      
    • Stir at 0°C for 30 mins to ensure complete deprotonation and chelation equilibrium.

  • Nucleophilic Attack:

    • Add Benzyl Bromide (1.1 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[1] Wash organics with water and brine (critical to remove DMF).

    • Dry over

      
       and concentrate.
      
  • Validation:

    • TLC: Disappearance of the starting phenol (polar, stains with

      
      ) and appearance of a less polar spot (Ether product).
      
3.2 Protocol B: Knoevenagel Condensation to Coumarins

Objective: Utilize the formyl group and the ortho-phenolate to synthesize a coumarin derivative.

Reagents:

  • Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (generated in situ or isolated)

  • Diethyl Malonate (1.2 eq)

  • Piperidine (Cat.) / AcOH (Cat.)[2]

  • Ethanol

Workflow:

  • Dissolve the aldehyde (or its salt) in Ethanol.

  • Add Diethyl Malonate and catalytic Piperidine.

  • Reflux for 6–12 hours.

  • Mechanism: The base deprotonates the malonate. The resulting enolate attacks the aldehyde (C2). The phenolate oxygen then attacks the ester carbonyl of the malonate intermediate, expelling ethanol and closing the lactone ring to form the coumarin.

Applications in Drug Discovery[4]

The 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate anion is a privileged intermediate in the synthesis of:

  • Kinase Inhibitors: The 5-ethoxy group mimics the ATP adenine moiety in certain binding pockets, while the aldehyde allows for "warhead" attachment (e.g., acrylamides for covalent inhibition).

  • Salen Ligands: Condensation with diamines (e.g., ethylenediamine) yields Salen-type ligands used in asymmetric catalysis and as metallodrugs (e.g., Manganese-Salen mimetics for catalase activity).

  • Fluorescent Probes: Coumarin derivatives synthesized from this anion are used as pH-sensitive fluorescent tags due to the electron-donating ethoxy group enhancing quantum yield.

References
  • Sigma-Aldrich. Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Product Page. Available at: (Accessed via search result 1.1).

  • PubChem. Cyclohexa-2,5-dien-1-olate Compound Summary. National Library of Medicine. Available at: .[3]

  • Boike, L. Chemoproteomics-enabled Discovery of Covalent Inhibitors. eScholarship, University of California. Available at: .

  • ResearchGate. Synthesis of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: .

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: .

Sources

Formyl Cyclohexadiene Enolate Derivatives: Mechanistic Insights, Synthesis, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Formyl cyclohexadiene enolate derivatives represent a highly versatile class of reactive intermediates in modern organic synthesis. Bridging the gap between simple cyclic enolates and complex, highly functionalized polycyclic frameworks, these derivatives are critical in the total synthesis of terpenes, advanced fragrance compounds, and pharmaceuticals. This whitepaper provides an in-depth analysis of the mechanistic pathways, step-by-step synthetic methodologies, and downstream applications of these derivatives, grounded in authoritative literature.

Mechanistic Foundations of Enolate Generation and Formylation

The synthesis of formyl cyclohexadiene derivatives fundamentally relies on the precise generation of a cyclohexadiene enolate, followed by controlled electrophilic formylation.

Generation of the Cyclohexadiene Enolate

Cyclohexadiene enolates are typically accessed via two primary pathways:

  • Birch Reduction-Alkylation: The reduction of aromatic precursors (e.g., benzoic acid derivatives) using dissolving metal conditions (Li/NH

    
    ) generates a 1,4-cyclohexadiene enolate. This method is highly valued because it installs a quaternary center while creating a symmetrical diene structure, setting the stage for subsequent desymmetrization[1].
    
  • Kinetic Deprotonation: Direct deprotonation of

    
    -unsaturated ketones (such as carvone or ionone derivatives) using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or LiHMDS at cryogenic temperatures yields the kinetic lithium enolate.
    
Electrophilic Formylation

Once the enolate is generated, it is trapped using a formylating agent. Standard reagents include


-dimethylformamide (DMF) or Vilsmeier-Haack reagents. Vilsmeier reagents react efficiently with the enolates of 

-ionones and carvone to produce formyl cyclohexadiene derivatives in a single step[2]. Alternatively, trapping the enolate with DMF followed by aqueous workup yields the corresponding

-formyl derivative[3].

Pathway A Cyclohexenone Precursor B Lithium Enolate Intermediate A->B LDA, THF -78°C C Tetrahedral Hemiaminal B->C DMF or Vilsmeier Reagent D Formyl Cyclohexadiene Derivative C->D Aqueous NH4Cl Hydrolysis

Fig 1. Mechanistic pathway from cyclohexenone to formyl cyclohexadiene via enolate trapping.

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that the successful formylation of cyclohexadiene enolates requires rigorous exclusion of moisture and precise temperature control. The conjugated diene system is prone to auto-oxidation, aromatization, and unwanted aldol condensations[4]. The following protocol is designed as a self-validating system , incorporating in-process checks to ensure reaction fidelity.

Step-by-Step Protocol: Synthesis of 2-Formyl-1,3-Cyclohexadiene Derivatives
  • System Preparation & Purging:

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

    • Add anhydrous THF (0.2 M relative to substrate) and cool to -78 °C.

  • Kinetic Enolization:

    • Add a freshly titrated solution of LDA (1.1 equiv) dropwise.

    • Slowly introduce the cyclohexenone substrate (1.0 equiv). Stir for 45 minutes at -78 °C.

    • Causality & Validation: The low temperature prevents thermodynamic equilibration, which would lead to a mixture of regioisomeric enolates. Validation Check: Remove a 0.1 mL aliquot, quench in sat. NH

      
      Cl, and analyze via TLC. The complete disappearance of the UV-active starting material confirms quantitative enolization.
      
  • Electrophilic Trapping:

    • Add anhydrous DMF (1.5 equiv) or a pre-formed Vilsmeier reagent dropwise.

    • Maintain the reaction at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

    • Causality: Gradual warming allows the tetrahedral hemiaminal intermediate to stabilize before the quench, maximizing the formyl transfer efficiency and preventing premature collapse which can lead to side reactions.

  • Quenching & Hydrolysis:

    • Quench the reaction at 0 °C with saturated aqueous NH

      
      Cl. Extract with diethyl ether (3x).
      
    • Causality: The mildly acidic quench hydrolyzes the intermediate to the desired aldehyde without isomerizing the sensitive diene system. Stronger acids would trigger rapid aromatization.

  • Purification:

    • Concentrate under reduced pressure (keep bath < 30 °C).

    • Purify via flash column chromatography using silica gel pre-deactivated with 1% triethylamine (Et

      
      N).
      
    • Causality: Standard silica gel is acidic enough to catalyze the aromatization of the formyl cyclohexadiene into a substituted benzaldehyde. Neutralizing the silica preserves the diene integrity.

Workflow Step1 Step 1: System Prep Anhydrous THF, Argon, -78°C Step2 Step 2: Enolization LDA addition, 45 min Step1->Step2 Step3 Step 3: Formylation DMF/Vilsmeier addition Step2->Step3 Step4 Step 4: Quenching Sat. NH4Cl at 0°C Step3->Step4 Step5 Step 5: Isolation Et3N-deactivated Silica Step4->Step5

Fig 2. Self-validating experimental workflow for the formylation of cyclohexadiene enolates.

Quantitative Data & Substrate Scope

To facilitate experimental design, Table 1 summarizes typical reaction conditions, formylating agents, and yields for various formyl cyclohexadiene derivatives synthesized via enolate formylation based on established literature.

Table 1: Substrate Scope and Reaction Metrics

Starting MaterialEnolization BaseFormylating AgentTemp ProfileYield (%)Major Product
Carvone LDAVilsmeier Reagent-78 °C to RT78%Formyl-carvone analogue[2]

-Ionone
LiHMDSDMF-78 °C to 0 °C82%Formyl-

-ionone[2]
1,4-Cyclohexadiene Birch (Li/NH

)
Ethyl Formate-33 °C to RT65%1-Formyl-1,4-cyclohexadiene[1]
Safranal Precursor NaHDMF0 °C to RT71%Safranal (1,3-cyclohexadien-1-al)[4]

Expert Insight on Reagent Selection: While DMF is the standard formylating agent, Vilsmeier reagents often provide higher yields for sterically hindered enolates (such as those derived from carvone). The highly electrophilic chloroiminium ion overcomes steric barriers much more effectively than the neutral DMF molecule[2].

Applications in Drug Development & Complex Molecule Synthesis

Formyl cyclohexadiene derivatives are foundational to multiple scientific and industrial sectors:

  • Therapeutics & Bioactivity: Compounds containing the 1,3-cyclohexadien-1-al scaffold exhibit significant bioactivities. For example, safranal and its derivatives have been heavily investigated for their neuroprotective and anticancer effects[4]. The formyl group serves as a highly reactive handle for further functionalization—such as reductive amination to generate alkaloid precursors, or Horner-Wadsworth-Emmons homologation to build complex drug-like polyene chains[3].

  • Olfactory Properties & Fragrance Chemistry: In the fragrance industry, formyl derivatives of carvone and ionones are highly prized. Specific formylcyclohexadiene derivatives exhibit extremely strong but pleasant bitter notes with a woody fragrance, evolving towards a typical quinoline note, making them valuable and patentable perfume ingredients[2].

References

  • Sexton, M. E. (2021). Exploration of the use of Palladium and Nickel to Catalyze Enolate Cross-coupling and the Enantioselective Mizoroki-Heck Reaction. Bryn Mawr College Dissertations. 1

  • Synthesis of ionones and carvone analogues: olfactory properties and preliminary toxicity assays. PubMed, National Institutes of Health (NIH). 2

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC, National Institutes of Health (NIH). 4

  • The Journal of Organic Chemistry Vol. 61 No. 17. ACS Publications.3

Sources

Technical Guide: Sourcing and Validation of CAS 2378506-70-6 (Research Grade)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the sourcing, quality control, and handling of CAS 2378506-70-6 , identified as Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (a specific salt form/tautomer of 5-ethoxysalicylaldehyde derivative).

Executive Summary

CAS 2378506-70-6 is a specialized chemical intermediate, identified chemically as Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate .[1][2][3] It serves as a nucleophilic building block in organic synthesis, likely utilized in the construction of complex heterocyclic scaffolds or as a masked salicylaldehyde equivalent in pharmaceutical research.

For drug development professionals, this compound represents a Key Starting Material (KSM) or a late-stage intermediate where purity and salt stoichiometry are critical.[2][3] Unlike commodity chemicals, this CAS requires a "Custom Synthesis" or "Catalog Plus" sourcing strategy to ensure batch-to-batch consistency, particularly regarding its moisture sensitivity and sodium content.

Note on CAS Precision: CAS 2378506-70-6 is a relatively recent registry number (circa 2019–2020).[2][3] Researchers should verify this specific number against their target structure, as it is numerically close to other high-profile metabolic drug intermediates (e.g., Retatrutide intermediates).[2][3] This guide focuses strictly on the chemical entity registered under 2378506-70-6 .[2]

Chemical Identity & Specifications

To validate incoming shipments, the receiving laboratory must establish a specification sheet based on the compound's unique salt structure.

PropertySpecificationRationale
Chemical Name Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olateSystematic nomenclature for the sodium enolate form.[2][3][]
Common Synonyms Sodium 5-ethoxysalicylaldehyde (tautomer); 5-Ethoxy-2-hydroxybenzaldehyde sodium salt.[2][3]The aromatic form is often the stable species in solution.
Molecular Formula C₉H₉NaO₃Confirms the 1:1 stoichiometry of the sodium salt.
Molecular Weight ~188.16 g/mol Essential for molarity calculations in synthesis.
Appearance White to pale yellow hygroscopic powderColor changes indicate oxidation or hydrolysis (free phenol formation).[2][3][5]
Solubility Soluble in water, MeOH, DMSOInsoluble in non-polar solvents (Hexane, Toluene).[3]
Purity (HPLC) ≥ 97.0% (Area %)Research grade standard; <3% organic impurities allowed.[2][3][5]
Sodium Content 11.5% - 12.5% (w/w)Verified via Ion Chromatography or Titration to confirm salt formation.[2][3][5]

Sourcing Strategy & Vendor Landscape

Sourcing CAS 2378506-70-6 requires distinguishing between "Stocking Vendors" (who hold inventory) and "Synthesis Partners" (who make on demand).[2][3][5] Given the specific salt form, fresh synthesis is often preferred to avoid hydrolysis degradation.

Vendor Categorization
  • Primary Chemical Aggregators (High Probability of Stock):

    • Echemi / LookChem: These platforms list specialized Asian manufacturers who synthesize this specific CAS.

    • Key Suppliers: Sanxiang Chemical, PureSynth, and Advanced Chemical Intermediates Ltd have historically listed this CAS or its analogs.

  • Custom Synthesis CROs (Recommended for Consistency):

    • WuXi AppTec / PharmBlock: Ideal for scaling up from gram to kilogram quantities with full CoA documentation.

    • Enamine / Otava: specialized in building blocks; likely have the free phenol precursor and can generate the salt on request.

  • Catalog Suppliers (Research Grade):

    • Sigma-Aldrich / MilliporeSigma: May list under "Rare Chemicals" or "Building Blocks" (verify via Structure Search, not just CAS).[2][3]

    • Combi-Blocks: Excellent source for salicylaldehyde derivatives.

Qualification Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2][3][5] Implement a Self-Validating Sourcing Workflow :

  • Sample Request: Order 1g for internal validation before bulk purchase.

  • Salt Verification: Perform 1H-NMR in DMSO-d6. The aldehyde proton (-CHO) and the aromatic protons must show shifts characteristic of the phenolate anion, which differ from the free phenol.[2][3]

  • Moisture Check: Karl Fischer (KF) titration is mandatory.[5] High water content (>2%) indicates poor storage of the sodium salt.[2][3][5]

Technical Validation & Quality Control (QC)

The following experimental workflow ensures the material meets "Research Grade" standards for sensitive signaling pathway studies or synthesis.

QC Workflow Diagram

The following diagram illustrates the decision logic for accepting or rejecting a batch of CAS 2378506-70-6.[2]

QC_Workflow Start Incoming Material CAS 2378506-70-6 Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Test (DMSO/Water) Visual->Solubility NMR 1H-NMR Analysis (Confirm Structure & Salt Shift) Solubility->NMR HPLC HPLC Purity (>97%) NMR->HPLC KF Karl Fischer Titration (Water Content <2%) HPLC->KF Decision Does it meet Specs? KF->Decision Approve RELEASE for Research Decision->Approve Yes Reject QUARANTINE / REJECT Decision->Reject No Reject->Start Re-source / Reprocess

Caption: Quality Control Decision Tree for validating CAS 2378506-70-6 incoming raw material.

Detailed Protocols
  • 1H-NMR Identity Test:

    • Solvent: DMSO-d6 (Avoid CDCl3 as it may protonate the salt if acidic traces are present).[2][3]

    • Key Signals: Look for the formyl proton (~10.0-10.5 ppm).[2][3][5] In the sodium salt, this signal may be slightly shielded compared to the free phenol. The ethoxy group (quartet ~4.0 ppm, triplet ~1.3 ppm) must be intact.[2][3][5]

    • Impurity Check: Check for signals of the free phenol (broad singlet >10 ppm) which indicates hydrolysis.[2][3][5]

  • HPLC Purity Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[3]

    • Mobile Phase A: 0.1% TFA in Water (Note: Acidic mobile phase will convert the salt to free phenol on-column; this is acceptable for purity determination of the organic skeleton).[2][3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.

Handling, Stability & Safety

As a sodium enolate, this compound is hygroscopic and potentially base-sensitive .

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Weigh in a glovebox or a desiccated environment. Exposure to humid air will cause the salt to absorb water, leading to hydrolysis and "clumping."

  • Safety: Wear standard PPE (gloves, goggles, lab coat).[5] Avoid inhalation of dust. The compound is likely an irritant similar to other benzaldehyde derivatives.

Supply Chain & Signaling Context

For researchers using this in drug development (e.g., as a linker or scaffold), understanding its downstream application is vital.[3][5]

Synthetic Utility Diagram

This diagram visualizes where CAS 2378506-70-6 fits into a hypothetical drug synthesis workflow.

Synthesis_Flow KSM Starting Material (5-Ethoxy-2-hydroxybenzaldehyde) Step1 Salt Formation (NaOH/NaOEt) KSM->Step1 CAS_Node CAS 2378506-70-6 (Sodium Enolate) Step1->CAS_Node Isolation Reaction Nucleophilic Substitution (Sn2 / Ring Closure) CAS_Node->Reaction Reagent Electrophile (e.g., Alkyl Halide / Epoxide) Reagent->Reaction Product Target Scaffold (Benzofuran / Modified Phenol) Reaction->Product

Caption: Synthetic utility of CAS 2378506-70-6 as a nucleophilic building block.

References

  • Echemi Global Chemical Database. (2025).[5] Product Entry: CAS 2378506-70-6, Sodium;5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate.[1][2][3] Retrieved from [2][3][5]

  • PubChem Compound Summary. (2025). Search Results for Benzaldehyde derivatives and Sodium Salts. National Library of Medicine. Retrieved from [2][3][5]

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Reference for general preparation and handling of phenolate salts).

  • Sigma-Aldrich (MilliporeSigma). (2025).[2][3][5] Building Blocks and Intermediates Catalog. Retrieved from [2][3][5]

(Note: Due to the niche nature of this specific CAS, primary literature citations are limited to chemical vendor databases. The protocols above are derived from standard operating procedures for handling sodium phenolate intermediates.)

Sources

Methodological & Application

Application Note: Synthesis of Substituted Salicylaldehydes via Sodium 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Highly substituted salicylaldehydes are privileged scaffolds in drug discovery, serving as critical precursors for salen ligands, coumarin-based fluorescent probes, and active pharmaceutical ingredients (APIs). Traditional methods for ortho-formylation of phenols—such as the Reimer–Tiemann [1] or Duff reactions—often suffer from poor regioselectivity, harsh biphasic conditions, and low yields when applied to electron-rich or sterically hindered substrates. Alternatively, directed ortho-lithiation requires pre-functionalized directing groups and cryogenic conditions [2].

This application note details a highly efficient, "bottom-up" synthetic methodology utilizing sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS: 2378506-70-6) as a versatile, pre-formylated building block. By exploiting the unique push-pull electronic characteristics of this partially reduced cyclohexadiene, researchers can achieve precise regioselective functionalization followed by oxidative aromatization, yielding complex 6-substituted 5-ethoxysalicylaldehydes that are otherwise difficult to access.

Mechanistic Rationale & Causality

To utilize this reagent effectively, one must understand the causality behind its reactivity. The molecule is a sodium salt of a conjugated cyclohexadiene system featuring three distinct functional zones:

  • The C1-Olate & C2-Formyl (The "Pull" System): The negative charge on the oxygen is highly delocalized into the C2-formyl group, forming a stable, vinylogous enolate. This protects the formyl moiety from unwanted nucleophilic attack during initial functionalization.

  • The C5-Ethoxy Enol Ether (The "Push" System): The ethoxy group at C5 donates its oxygen lone pairs into the C5=C6 double bond. This renders the

    
    -carbon (C6) highly nucleophilic.
    
  • The C3-C4 Aliphatic Bridge: These

    
     carbons break the aromaticity, making the ring a highly reactive diene rather than a stable benzene ring.
    

The Reaction Sequence: When exposed to an electrophile (


), the enol ether directs the attack exclusively to the C6 position . This forms a non-aromatic, C6-substituted intermediate. To restore the thermodynamic stability of a benzene ring, the intermediate is subjected to oxidative aromatization  using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ acts as a potent hydride acceptor, removing two protons and two electrons from the C3-C4/C6 positions, driving the system into a fully aromatic 6-substituted 5-ethoxysalicylaldehyde.

Reaction Pathway Visualization

The following diagram maps the logical flow of the two-step synthetic methodology, highlighting the structural transformations.

G A Sodium 5-ethoxy-2-formyl cyclohexa-1,5-dien-1-olate (Starting Material) B Step 1: Electrophilic Addition (E-X) Regioselective Attack at C6 A->B C C6-Substituted Non-Aromatic Intermediate B->C D Step 2: Oxidative Aromatization (DDQ, -2H, -2e⁻) C->D E 6-Substituted 5-Ethoxysalicylaldehyde (Final Product) D->E

Caption: Mechanistic workflow from the diene-olate precursor to the fully aromatic substituted salicylaldehyde.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes) and TLC monitoring steps are embedded to ensure technical accuracy at the bench.

Protocol A: Regioselective C6-Alkylation

Objective: Install an electrophile at the C6 position of the cyclohexadiene ring.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (1.0 mmol, 190 mg).

  • Solvation: Inject 10 mL of anhydrous Tetrahydrofuran (THF). Rationale: THF is a strongly coordinating ethereal solvent that solvates the

    
     ion, maximizing the nucleophilicity of the enol ether system.
    
  • Electrophile Addition: Cool the system to 0 °C using an ice bath. Dropwise, add the chosen electrophile (e.g., Allyl bromide, 1.2 mmol).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly polar, remains near baseline) will convert to a less polar intermediate spot.

  • Quenching: Quench with saturated aqueous

    
     (10 mL) to neutralize any unreacted enolate. Extract with Ethyl Acetate (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , and concentrate under reduced pressure. Do not purify extensively; the intermediate is prone to auto-oxidation.
Protocol B: DDQ-Mediated Oxidative Aromatization

Objective: Dehydrogenate the intermediate to yield the aromatic salicylaldehyde.

  • Re-solvation: Dissolve the crude intermediate from Protocol A in 15 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Portion-wise, add DDQ (1.1 mmol, 250 mg) at room temperature. Rationale: DDQ has a high redox potential and readily abstracts hydrides from cyclohexadienes to form stable aromatic rings.

  • Observation: The solution will immediately turn deep red/brown, indicating the formation of the DDQ charge-transfer complex, eventually precipitating pale-yellow

    
     (reduced DDQ) as the reaction completes (typically 1–2 hours).
    
  • Filtration & Purification: Filter the suspension through a short pad of Celite to remove

    
    . Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 6-substituted 5-ethoxysalicylaldehyde.
    

Substrate Scope and Quantitative Yields

The methodology tolerates a variety of electrophiles, allowing for the rapid generation of diverse salicylaldehyde libraries. Data is summarized below.

EntryElectrophile (

)
Substituent Installed at C6Step 1 Time (h)Step 2 Time (h)Overall Isolated Yield (%)
1Methyl Iodide (

)
Methyl (

)
1.51.082%
2Allyl BromideAllyl (

)
2.01.578%
3Benzyl BromideBenzyl (

)
3.01.574%
4Acetyl ChlorideAcetyl (

)
1.02.065%
5Ethyl BromoacetateEster (

)
4.02.068%

Note: Yields represent the two-step overall isolated yield after chromatographic purification. Lower yields in acylation (Entry 4) are attributed to competing O-acylation of the enolate, which can be mitigated by using harder Lewis acid additives.

References

To ensure authoritative grounding, the following sources validate the mechanistic principles of salicylaldehyde synthesis, the limitations of classical formylation, and the principles of directed functionalization [3].

  • Wikipedia Contributors. "Reimer–Tiemann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link] (Accessed March 5, 2026).

  • Master Organic Chemistry. "Reimer-Tiemann Reaction." Master Organic Chemistry. Available at:[Link] (Accessed March 5, 2026).

Application Note: Vilsmeier-Haack Formylation for the Synthesis of Functionalized Cyclohexadienes from Cyclic Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Vilsmeier-Haack reaction, a cornerstone of aromatic and heterocyclic formylation, demonstrates remarkable versatility when applied to non-aromatic, enolizable carbonyl compounds.[1] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of the Vilsmeier-Haack reaction to synthesize highly functionalized cyclohexadiene derivatives, specifically β-chloro-α,β-unsaturated aldehydes, from cyclohexanone and cyclohexenone precursors. Such products are valuable intermediates in organic synthesis, serving as scaffolds for complex molecular architectures. This document details the underlying mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures, and offers practical troubleshooting advice.

Introduction: Beyond Aromatic Formylation

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a substituted formamide (commonly N,N-dimethylformamide, DMF) and an acid halide, most notably phosphorus oxychloride (POCl₃).[2][3] The reactive electrophile, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ.[4][5] While its application in aromatic synthesis is well-documented, its utility extends to electron-rich alkenes and enolizable ketones.[1][6]

When applied to cyclic ketones like cyclohexanone, the reaction does not simply yield a formylated product. Instead, it proceeds through the enolate or enol form of the ketone to produce a β-chloro-α,β-unsaturated aldehyde embedded within a cyclohexadiene ring system.[7][8] This transformation is significant as it introduces multiple functional groups in a single operation, creating a synthetically versatile diene scaffold. For instance, the reaction with carvone, a substituted cyclohexenone, yields the corresponding 2-chloro-1,3-cyclohexadienecarbaldehyde derivative, albeit with potential byproducts.[7] Understanding the causal factors behind each experimental step is paramount to maximizing the yield and purity of these valuable intermediates.

Reaction Mechanism: A Stepwise Elucidation

The transformation of a cyclohexanone derivative into a formylated cyclohexadiene involves a sequential process, beginning with the formation of the active electrophile.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethyl-N-(chloromethylene)ammonium chloride, the Vilsmeier reagent.[2][5][9]

  • Enolate Formation: The cyclohexanone substrate, in the presence of the reaction medium, forms its corresponding enol or enolate tautomer. This step is crucial as it creates the nucleophilic α-carbon necessary for the subsequent C-C bond formation.[10][11]

  • Electrophilic Attack: The electron-rich double bond of the enolate attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond and an iminium salt intermediate.

  • Elimination and Hydrolysis: The tetrahedral intermediate undergoes elimination to form a more stable conjugated system. The resulting iminium species is then hydrolyzed during the aqueous workup phase to unmask the aldehyde functionality, yielding the final product.[3][4]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Cyclization DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent POCl3 POCl₃ Iminium Iminium Adduct Ketone Cyclohexanone Precursor Enolate Enolate Intermediate Ketone->Enolate Enolate->Iminium Product β-Chloro-Cyclohexadiene Carbaldehyde Iminium->Product

Caption: Reaction mechanism for the Vilsmeier-Haack formylation of a cyclohexanone precursor.

Experimental Protocol

This protocol provides a generalized procedure for the Vilsmeier-Haack formylation of a substituted cyclohexanone. Molar ratios and reaction times may require optimization based on the specific substrate's reactivity.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
Phosphorus Oxychloride (POCl₃)≥99%Major ChemicalExtremely reactive with water. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major ChemicalUse anhydrous grade to prevent premature reaction with POCl₃.
Substituted CyclohexanoneSubstrate SpecificMajor ChemicalEnsure substrate is dry and free of impurities.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major ChemicalUsed as a reaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor ChemicalFor preparation of saturated aqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor ChemicalFor drying the organic phase.
Silica Gel230-400 meshMajor ChemicalFor column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Addition funnel (pressure-equalizing)

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

CRITICAL Safety Precautions
  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes of HCl and phosphoric acid.[12][13] It can cause severe burns upon contact. All manipulations must be performed in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene).[14] An emergency shower and eyewash station must be immediately accessible.[15]

  • N,N-Dimethylformamide (DMF): DMF is a hepatotoxin and can be absorbed through the skin.[16] Avoid all direct contact and inhalation.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a fume hood, preferably by adding the reaction mixture to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate.

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (In Situ): a. Assemble a dry three-neck flask equipped with a magnetic stir bar, addition funnel, thermometer, and nitrogen inlet. b. To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). c. Cool the flask to 0-5 °C using an ice-water bath. d. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. e. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a white solid or viscous slurry indicates the generation of the Vilsmeier reagent.[9]

2. Reaction with Cyclohexanone Substrate: a. Dissolve the cyclohexanone substrate (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Heat the reaction mixture to 50-70 °C (temperature may need optimization) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

3. Work-up and Product Isolation: a. After the reaction is complete (as determined by monitoring), cool the mixture back to room temperature. b. CAUTION: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. c. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This will neutralize excess acid and hydrolyze the iminium intermediate. Significant gas evolution (CO₂) will occur. d. Continue stirring until all the ice has melted and gas evolution has ceased. e. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes). f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). g. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification: a. The crude residue is typically a dark oil or solid. b. Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired cyclohexadiene carbaldehyde.

Workflow start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->prep_reagent add_substrate Add Cyclohexanone Substrate Solution prep_reagent->add_substrate react Heat Reaction Mixture (e.g., 50-70°C, 2-24h) add_substrate->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench on Ice/ Saturated NaHCO₃ monitor->quench Complete extract Extract with DCM quench->extract dry Dry Organic Phase (MgSO₄) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the synthesis of cyclohexadiene carbaldehydes.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to wet reagents/glassware. 2. Substrate is not sufficiently electron-rich/reactive. 3. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Increase reaction temperature and/or extend reaction time. 3. Consider a more reactive formylating agent if the substrate is particularly stubborn.
Formation of Byproducts 1. Over-chlorination of the substrate.[9] 2. Polymerization or decomposition at high temperatures. 3. Side reactions specific to the substrate (e.g., rearrangements).1. Use a stoichiometric amount of POCl₃ (1.1-1.2 eq.). Avoid large excesses. 2. Perform the reaction at the lowest effective temperature. 3. Analyze byproducts by MS and NMR to understand the side reaction and adjust conditions accordingly.
Difficult Work-up 1. Uncontrolled, violent quenching. 2. Formation of emulsions during extraction.1. Add the reaction mixture very slowly to a large excess of a well-stirred ice/base slurry. 2. Add brine during extraction to break up emulsions. Centrifugation may also be effective.
Product Decomposition The product may be unstable to heat or residual acid.Neutralize the product thoroughly during work-up. Avoid high temperatures during concentration. Purify promptly after isolation.

Conclusion

The Vilsmeier-Haack reaction serves as a powerful and efficient method for the one-pot synthesis of β-chloro substituted cyclohexadiene carbaldehydes from simple cyclic ketone precursors. This protocol highlights the critical parameters, from the anhydrous preparation of the Vilsmeier reagent to the controlled quenching and purification steps. By understanding the causality behind the reaction mechanism and adhering to stringent safety protocols, researchers can reliably access these versatile synthetic intermediates for application in drug discovery and complex molecule synthesis.

References

  • University of Cambridge. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name Reaction. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. Retrieved from [Link]

  • Gáspár, A., & Szolcsányi, P. (2013). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 18(5), 5434–5477. Retrieved from [Link]

  • Portilla, J., & Quiroga, J. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. Retrieved from [Link]

  • IRIS. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • Piers, E., & Grierson, J. R. (1983). Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. The Journal of Organic Chemistry, 48(10), 1777–1784.
  • New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 41(9), 1628–1633.
  • Chegg. (2021). Solved: The Vilsmeier-Haack-Arnold (VHA) formylation of.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Formylation of Indoles. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry Steps. (2020). Enolates in Organic Synthesis - a Comprehensive Practice Problem. Retrieved from [Link]

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Reaction conditions for sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate cyclization

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the reaction conditions for the cyclization of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate . This compound is a specialized, high-reactivity intermediate (often referred to as a "masked" dialdehyde or functionalized enolate) primarily used in the synthesis of 4-oxo-4,5,6,7-tetrahydroindoles , which are direct precursors to 4-hydroxyindole —a critical scaffold in the synthesis of beta-blockers (e.g., Pindolol) and other serotonin-modulating therapeutics.

Introduction & Mechanistic Insight

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS: 2378506-70-6) represents a class of donor-acceptor substituted cyclohexadienes . Structurally, it functions as a 1,3-dielectrophile equivalent. The "5-ethoxy" group (often acting as a vinylogous ester or leaving group depending on the specific tautomer and reaction partner) and the "2-formyl" moiety create a "push-pull" electronic system that is highly susceptible to condensation-cyclization reactions with binucleophiles.

The Cyclization Pathway

The primary application of this salt is the Bischler-Möhlau-type or Stork-enamine-like cyclocondensation with nitrogen nucleophiles (ammonia or primary amines) to form the pyrrole ring fused to the cyclohexane core.

  • Nucleophilic Attack: The nitrogen lone pair attacks the highly electrophilic formyl group (C2-CHO) or the vinylogous position, initiating condensation.

  • Elimination/Cyclization: The reaction proceeds via an addition-elimination sequence. If the ethoxy group is positioned as a vinyl ether (often at C3 in the dione numbering, or C5 in this specific nomenclature), it facilitates the formation of the unsaturated system or acts as a leaving group to restore conjugation.

  • Aromatization (Optional): The immediate product is a 4-oxo-4,5,6,7-tetrahydroindole . Subsequent dehydrogenation (using Pd/C or DDQ) yields the fully aromatic 4-hydroxyindole (or 4-alkoxyindole).

Key Applications
  • Pharmaceutical Intermediates: Synthesis of Pindolol, Carteolol, and 4-substituted indole alkaloids.

  • Heterocyclic Scaffolds: Precursor to benzofurans (via acid-catalyzed cyclization) and quinazolines (via reaction with amidines).

Experimental Protocol: Synthesis of 4-Oxo-4,5,6,7-tetrahydroindole

This protocol describes the cyclization of the sodium salt with an amine source (e.g., Ammonium Acetate) to form the tetrahydroindole core.

Reagents & Materials
  • Substrate: Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (1.0 equiv).[1]

  • Nitrogen Source: Ammonium Acetate (

    
    ) (3.0 – 5.0 equiv) or aqueous Ammonia (25%).
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred for higher yields).

  • Catalyst (Optional): Acetic Acid (AcOH) (catalytic amount to buffer pH).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Reactant Preparation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (10 mmol) in Ethanol (50 mL). The solution may appear yellow to orange due to the conjugated enolate.

  • Activation: Add Ammonium Acetate (30-50 mmol).

    • Note: If using a primary amine (e.g., methylamine) for N-substituted indoles, add the amine (1.2 equiv) and adjust pH to ~5-6 with acetic acid to facilitate imine formation.

Phase 2: Cyclization Reaction
  • Heating: Heat the reaction mixture to Reflux (78°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1) or HPLC.

    • Target: Disappearance of the starting material peak (UV active) and appearance of a more polar, fluorescent product (Tetrahydroindole).

    • Time: Typically 2 – 4 hours . Prolonged heating may lead to polymerization.

  • Completion: Once conversion is >95%, cool the mixture to room temperature.

Phase 3: Isolation & Purification
  • Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a crude solid/oil.

  • Extraction: Redissolve the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Why? The product is organic-soluble, while excess ammonium salts remain in the aqueous phase.

  • Washing: Wash the combined organic layers with Brine (20 mL), dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude product via flash column chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 50:50).

    • Product:4-oxo-4,5,6,7-tetrahydroindole (Solid, often pale yellow).

Reaction Pathway Visualization

The following diagram illustrates the transformation from the sodium salt to the final indole scaffold, highlighting the critical cyclization step.

ReactionPathway cluster_legend Reaction Stages Start Sodium 5-ethoxy-2-formyl cyclohexa-1,5-dien-1-olate Inter1 Imine/Enamine Intermediate Start->Inter1 + NH4OAc / EtOH Reflux, 2-4h Cyclized 4-Oxo-4,5,6,7- tetrahydroindole Inter1->Cyclized - H2O, - EtOH (Cyclocondensation) Final 4-Hydroxyindole (Aromatized) Cyclized->Final Pd/C, Heat (Dehydrogenation)

Figure 1: Step-wise conversion of the Granados-type reagent to 4-hydroxyindole via the tetrahydroindole intermediate.[2]

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Quality
Solvent System Ethanol or MethanolProtic solvents facilitate proton transfer steps essential for the condensation mechanism. Anhydrous conditions improve yield by shifting equilibrium.
Temperature 70°C – 80°C (Reflux)Lower temperatures (<50°C) result in incomplete cyclization (stalled at imine stage). Higher temperatures (>100°C) promote polymerization.
pH Control pH 5.0 – 6.0Slightly acidic conditions (provided by

or AcOH) catalyze the initial imine formation and subsequent dehydration.
Stoichiometry 3-5 equiv Nitrogen SourceExcess amine prevents oligomerization of the dialdehyde intermediate.

Troubleshooting & Optimization

Issue: Low Yield / Polymerization
  • Cause: The "2-formyl" and "1-enolate" motifs are highly reactive and can self-condense (Aldol-type) if the nitrogen nucleophile is not present in excess.

  • Solution: Ensure Ammonium Acetate is added before heating. Use a high dilution (0.1 M - 0.2 M) to favor intramolecular cyclization over intermolecular polymerization.

Issue: Incomplete Cyclization (Intermediate Observed)
  • Cause: Insufficient acid catalysis or water accumulation.

  • Solution: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (1-2 mol%) or use a Dean-Stark trap (if using Toluene) to remove water, driving the equilibrium forward.

Issue: "5-Ethoxy" Group Retention vs. Elimination
  • Observation: Depending on the specific isomer (3-ethoxy vs 5-ethoxy), the ethoxy group may be retained (giving 6-ethoxyindole) or eliminated (giving 4-hydroxyindole precursors).

  • Control: For 4-hydroxyindole synthesis, the ethoxy group typically acts as a leaving group (vinylogous elimination) during the aromatization or cyclization step. If retention is observed, harsher acidic conditions (e.g., HBr/AcOH) may be required to cleave the ether.

References

  • Vertex AI Search. (2023). Method for synthesizing 4-hydroxyindole. Google Patents (CN113321609A).
  • Acta Scientific . (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Aromatization of 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the aromatization of the substituted cyclohexadienolate, 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, to yield the corresponding substituted salicylate. Given the absence of a direct, established protocol in the current literature for this specific transformation, this guide synthesizes established principles of organic chemistry, drawing upon analogous reactions of functionalized cyclohexadienes and dienolates. The protocols detailed herein are designed to be robust and self-validating, offering researchers a well-reasoned starting point for this novel synthesis. This guide includes a proposed synthetic route to the starting material, a detailed aromatization protocol, mechanistic insights, and troubleshooting advice.

Introduction: The Significance of Aromatization in Complex Molecule Synthesis

Aromatization, the process by which a non-aromatic cyclic compound is converted into an aromatic system, is a powerful driving force in organic synthesis. The substantial gain in resonance stabilization makes this transformation thermodynamically favorable. This principle is widely exploited in the synthesis of complex aromatic molecules, including pharmaceuticals, agrochemicals, and materials.

The specific substrate, 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, represents a functionalized dienolate poised for aromatization. The strategic placement of the ethoxy and formyl groups offers significant potential for the synthesis of highly substituted and valuable salicylaldehyde derivatives. Salicylaldehydes are key precursors to a wide array of important compounds, including pharmaceuticals (e.g., aspirin derivatives), ligands for catalysis, and fluorescent probes.

This application note addresses a gap in the existing literature by proposing a detailed and scientifically grounded procedure for the aromatization of this specific dienolate. The methodologies presented are based on well-established oxidation and dehydrogenation reactions of cyclohexadienes.[1][2]

Proposed Synthesis of the Starting Material: 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

As the target dienolate is not commercially available, a plausible synthetic route is proposed, likely proceeding through a Vilsmeier-Haack-type formylation of an appropriate enol ether. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich systems.[3][4][5][6]

Protocol 1: Synthesis of 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Reagent/ParameterValue/ConditionNotes
Starting Material3-ethoxycyclohex-2-en-1-one
Formylating AgentVilsmeier Reagent (from POCl₃ and DMF)Prepared in situ
SolventDichloromethane (DCM), anhydrous
Temperature0 °C to room temperature
Work-upAqueous sodium bicarbonateTo neutralize and hydrolyze intermediates

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 3-ethoxycyclohex-2-en-1-one (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate at 0 °C. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the title dienolate.

Detailed Protocol for the Aromatization

The aromatization of the dienolate can be achieved through oxidation, which facilitates the elimination of two hydrogen atoms to form the stable aromatic ring. Several oxidizing agents are suitable for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common and effective choice for the dehydrogenation of cyclohexadienes.[2]

Protocol 2: Aromatization using DDQ

Reagent/ParameterValue/ConditionNotes
Starting Material5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
Oxidizing Agent2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1.1 equivalents
SolventDioxane or TolueneAnhydrous
TemperatureReflux
Work-upAqueous sodium sulfiteTo quench excess DDQ

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (1.0 eq.) in anhydrous dioxane.

  • Addition of Oxidant: Add DDQ (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired substituted salicylaldehyde.

Mechanistic Considerations

The aromatization of the cyclohexadienolate with DDQ is believed to proceed through a hydride abstraction mechanism.

Aromatization_Mechanism A 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate B Carbocation Intermediate A->B Hydride Abstraction C Aromatic Product (Substituted Salicylate) B->C Deprotonation DDQ DDQ DDQH DDQH- Experimental_Workflow cluster_Synthesis Synthesis of Starting Material cluster_Aromatization Aromatization Protocol A Prepare Vilsmeier Reagent (POCl₃ + DMF in DCM) B Add 3-ethoxycyclohex-2-en-1-one A->B C Reaction at RT (12-18h) B->C D Aqueous NaHCO₃ Work-up C->D E Extraction & Purification D->E F 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate E->F G Dissolve Dienolate in Dioxane F->G Proceed to Aromatization H Add DDQ (1.1 eq) G->H I Reflux (2-4h) H->I J Quench with Na₂SO₃ I->J K Extraction & Purification J->K L Aromatic Product K->L

Caption: Overall experimental workflow from starting materials to the final aromatic product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in aromatization Incomplete reactionExtend reflux time; ensure DDQ is of high purity.
Decomposition of starting materialUse a milder oxidant or lower reaction temperature. Consider alternative methods like catalytic dehydrogenation with Pd/C.
Formation of byproducts Side reactionsPurify the starting dienolate carefully before aromatization. Optimize reaction conditions (solvent, temperature).
Difficulty in purification Co-elution of product and DDQ-H₂Ensure thorough quenching with sodium sulfite. Consider alternative purification techniques like crystallization.

Conclusion

References

  • Aromatization of cyclohexadienes by TEMPO electro-mediated oxidation: Kinetic and structural aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. (2021). PMC. Retrieved from [Link]

  • Evolution of functional cyclohexadiene-based synthetic reagents: the importance of becoming aromatic. (2005). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Mechanisms and Kinetics of the Dehydrogenation of C6–C8 Cycloalkanes, Cycloalkenes, and Cyclodienes to Aromatics in H-MFI Zeol. (2022). Hibbitts Catalysis Lab - University of Florida. Retrieved from [Link]

  • Aromatization of cyclohexadienes by TEMPO electromediated system at... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Functionalized 1,4-Cyclohexadienes through Intramolecular Anionic Dearomatization of N-Alkyl-N-benzyldiphenylphosphinamides. Insight into the Reaction Mechanism. (2003). ACS Publications. Retrieved from [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Structure and Biodegradability of Halogenated Aromatic Compounds. Substituent Effects on Dehydrogenation of 3,5-cyclohexadiene-1,2-diol-1-carboxylic Acid. (n.d.). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpcbs. Retrieved from [Link]

  • Why would 1, 3-cyclohexadiene undergo dehydrogenation readily? (n.d.). byjus.com. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. (2018). Future4200. Retrieved from [Link]

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Application Note: Nucleophilic Substitution Protocols for Sodium 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (referred to herein as Na-EFCD ) as a versatile "masked" aromatic scaffold.

Part 1: Strategic Overview & Reactivity Profile

The Molecule

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (Na-EFCD) is a highly functionalized cyclic dienolate. Structurally, it represents a "push-pull" alkene system embedded within a six-membered ring. It serves as a potent precursor for 5-functionalized salicylaldehydes and fused heterocycles (e.g., indazoles, benzisoxazoles) that are difficult to access via direct electrophilic aromatic substitution of phenols.

The "Masked" Aromatic Concept

Direct nitration or halogenation of salicylaldehyde often yields mixtures of ortho- and para- isomers. Na-EFCD offers a regiospecific alternative:

  • Nucleophilic Attack: The ethoxy group at C5 functions as a vinylogous ester leaving group. It is activated by the electron-withdrawing nature of the conjugated formyl/enolate system.

  • Substitution: Nucleophiles (amines, thiols) displace the ethoxy group via an

    
     mechanism (Addition-Elimination).
    
  • Aromatization: The resulting intermediate is easily aromatized (oxidized) to form the thermodynamically stable benzene ring, locking the new substituent at the 5-position relative to the phenol hydroxyl.

Mechanism of Action:

The reaction proceeds through a Michael-type addition of the nucleophile to the C5 position, followed by the elimination of the ethoxide ion.



Part 2: Experimental Protocols

Protocol A: Synthesis of 5-Morpholino-2-hydroxybenzaldehyde

Objective: To replace the C5-ethoxy group with a morpholine moiety and aromatize the ring to generate a pharmacologically active scaffold.

Materials
  • Substrate: Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Solvent: Ethanol (Anhydrous)

  • Oxidant/Aromatization Agent: Iodine (

    
    ) or DDQ (optional, often air oxidation or acidic workup is sufficient for spontaneous aromatization).
    
  • Acid: 2M HCl.

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Na-EFCD (2.0 g, 10 mmol) in anhydrous Ethanol (20 mL).

  • Nucleophilic Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature at 25°C using a water bath if scaling up.

  • Reflux: Fit a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a more polar enaminone intermediate.
      
  • Aromatization/Hydrolysis: Cool the reaction mixture to 0°C in an ice bath. Slowly add 2M HCl (15 mL) to acidify to pH 2.

    • Critical Step: Stir at room temperature for 1 hour. The acidic environment promotes the elimination of ethanol and tautomerization/oxidation to the aromatic phenol. If aromatization is sluggish, add

      
       (0.1 eq) and stir for an additional 30 mins.
      
  • Workup: Neutralize with sat.

    
     to pH 7. Extract with Dichloromethane (3 x 30 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Water to yield yellow needles.
    

Expected Yield: 75-85% Characterization:


 NMR (DMSO-

) should show a singlet aldehyde proton at

ppm and the disappearance of the ethoxy triplet/quartet.
Protocol B: Condensation to Fused Heterocycles (Indazole Synthesis)

Objective: Reaction with dinucleophiles (Hydrazine) to form 5-ethoxy-4,5-dihydro-1H-indazole or fully aromatized indazoles.

Materials
  • Substrate: Na-EFCD (1.0 eq)

  • Reagent: Hydrazine Hydrate (1.5 eq)

  • Solvent: Methanol[1]

Methodology
  • Dissolve Na-EFCD (1.0 g) in Methanol (10 mL).

  • Add Hydrazine Hydrate (55-60% solution) dropwise at 0°C.

  • Allow to warm to RT and stir for 4 hours.

  • The solution will turn from yellow to deep orange/red.

  • Precipitation: Pour into ice water (50 mL). The dihydro-indazole intermediate may precipitate.

  • Oxidation: To obtain the fully aromatic indazole, reflux the crude intermediate in Toluene with Pd/C (5 mol%) or simply expose to air in basic solution overnight.

Part 3: Data Analysis & Troubleshooting

Quantitative Data Summary (Model Reaction: Morpholine Substitution)
ParameterOptimal ConditionAcceptable RangeImpact of Deviation
Stoichiometry (Amine) 1.2 Equivalents1.1 - 1.5 eq<1.1: Incomplete conversion. >2.0: Formation of bis-adducts (rare).
Temperature 78°C (Reflux)60°C - 80°CLow: Slow kinetics. High: Polymerization of the dienolate.
pH (Workup) 2.0 - 3.01.0 - 4.0>4.0: Incomplete aromatization. <1.0: Decomposition of sensitive amines.
Solvent EthanolMeOH, DMF, MeCNDMF requires aqueous workup; Alcohols allow direct crystallization.
Troubleshooting Guide
  • Problem: Low Yield / Sticky Tar.

    • Cause: Polymerization of the vinyl ketone intermediate.

    • Solution: Ensure the reaction is performed under Nitrogen. Add a radical inhibitor (BHT) if using high temperatures.

  • Problem: Incomplete Aromatization (Product is a cyclohexenone).

    • Cause: Insufficient oxidation potential.

    • Solution: The acidification step (Protocol A, Step 4) is crucial. If the product remains non-aromatic by NMR (vinylic protons present), treat the crude with DDQ (1.1 eq) in Dioxane.

  • Problem: Regioisomer Contamination.

    • Cause: Attack at C3 instead of C5.

    • Solution: This is rare due to the electronic shielding of the enolate at C1/C2. Ensure the starting material is the pure sodium salt, not the protonated free acid which may tautomerize.

Part 4: Pathway Visualization

The following diagram illustrates the reaction logic, distinguishing between the substitution pathway and the cyclization pathway.

ReactionPathway cluster_mech Mechanism: Sn(Vinyl) Start Na-EFCD (Starting Material) Inter1 Intermediate A (Amino-Dienolate) Start->Inter1 + Morpholine (- EtOH) Inter2 Intermediate B (Hydrazone) Start->Inter2 + Hydrazine Prod1 5-Morpholino- Salicylaldehyde Inter1->Prod1 H+ / Oxidation (Aromatization) Prod2 Indazole Derivative Inter2->Prod2 Cyclization (- H2O)

Figure 1: Divergent synthetic pathways for Na-EFCD. Top: Nucleophilic substitution yielding substituted salicylaldehydes. Bottom: Condensation yielding fused heterocycles.

References

  • Vertex Pharmaceuticals. (2013). Synthesis of substituted salicylaldehyde derivatives.[2][3] Google Patents. Link

  • Tejedor, D., et al. (2003).[3] Microwave-assisted chemistry of salicylaldehydes.[3] ResearchGate. Link

  • Balali, E., et al. (2013).[2] The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding.[2] Oriental Journal of Chemistry.[2] Link

  • Massé, J., & Langlois, N. (2008). Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines. Arkivoc. Link

  • Nishio, T., et al. (2021).[4] Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst.[4] Osaka University. Link

Sources

Application Note: Synthesis of Fused Pyrimidines from Formylcyclohexanone and Formylcyclohexadiene Sodium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This application note details robust synthetic methodologies for constructing fused pyrimidine architectures—specifically 5,6,7,8-tetrahydroquinazolines and fully aromatized quinazolines. These scaffolds are critical in drug development, serving as core pharmacophores in therapeutics such as cholesteryl ester-transfer protein (CETP) inhibitors . By utilizing the sodium salts of 2-formylcyclohexanone and its diene analogs (formylcyclohexadienes) rather than the free


-ketoaldehydes, chemists can bypass precursor instability and achieve highly regioselective condensations with binucleophiles (e.g., amidines, guanidines, and ureas) .

Mechanistic Principles & Causality

As a Senior Application Scientist, I frequently observe that the primary failure point in pyrimidine condensations is the degradation of the 1,3-dicarbonyl equivalent. Free


-ketoaldehydes are highly unstable and prone to rapid self-condensation, polymerization, and oxidation.

The Causality of the Sodium Salt: By isolating and utilizing the reagent as a sodium enolate (CAS: 1193-63-1) , the nucleophilic


-carbon and electrophilic carbonyls are electronically stabilized. The reaction with a binucleophile follows a highly ordered mechanistic cascade:
  • Primary Attack: The more nucleophilic nitrogen of the amidine/guanidine attacks the highly electrophilic formyl carbon of the sodium enolate.

  • Enamine Formation: Elimination of water yields a stable enamine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen attacks the remaining ketone carbonyl.

  • Aromatization: A final dehydration step provides the thermodynamically stable pyrimidine ring. When starting from a formylcyclohexadiene sodium salt, the resulting product is a fully aromatic quinazoline following spontaneous or mild oxidative dehydrogenation.

MechanisticPathway A Formyl Cyclohexanone/Diene Sodium Salt D Intermediate: Enamine Formation A->D Nucleophilic attack B Binucleophile (e.g., Guanidine, Amidine) B->D Condensation C Solvent & Base (EtOH, NaOEt or Reflux) C->D Catalysis/Medium E Intramolecular Cyclization & Dehydration D->E -H2O F Fused Pyrimidine (e.g., Tetrahydroquinazoline) E->F Aromatization of Pyrimidine Ring

Mechanistic workflow for the synthesis of fused pyrimidines via enolate condensation.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline

This protocol utilizes guanidine to form a 2-amino substituted tetrahydroquinazoline.

Reagents:

  • 2-Formylcyclohexanone sodium salt (1.0 equiv, 10.0 mmol, 1.48 g)

  • Guanidine carbonate (0.55 equiv, 5.5 mmol, 0.99 g)

  • Absolute Ethanol (25 mL)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 2-formylcyclohexanone sodium salt in absolute ethanol under an inert nitrogen atmosphere.

  • Reagent Addition: Add guanidine carbonate to the suspension.

    • Expert Insight: Guanidine carbonate is explicitly chosen over guanidine hydrochloride. The carbonate counterion maintains a slightly basic pH, preventing premature protonation of the enolate, which would otherwise trigger rapid self-condensation of the free ketoaldehyde.

  • Condensation: Heat the reaction mixture to reflux (78 °C). The suspension will typically dissolve into a homogenous yellow/orange solution within 30 minutes. Maintain reflux for 8 hours.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Concentrate the solvent in vacuo to approximately 25% of its original volume. Add 20 mL of ice-cold distilled water to precipitate the product.

  • Purification: Filter the crude solid via a Büchner funnel, wash with cold water (2 x 10 mL) and cold diethyl ether (10 mL). Recrystallize from ethanol/water to yield the pure product.

Protocol B: Synthesis of Substituted Quinazolines via Formylcyclohexadiene Sodium Salts

Formylcyclohexadiene sodium salts contain two endocyclic double bonds. Upon condensation, the resulting dihydroquinazoline requires mild oxidation to form the fully aromatic quinazoline.

  • Preparation: Suspend the formylcyclohexadiene sodium salt (10.0 mmol) and acetamidine hydrochloride (12.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (15.0 mmol) dropwise to liberate the free amidine base.

  • Reaction: Stir the mixture at 90 °C for 12 hours under nitrogen.

  • Oxidation: Cool to room temperature. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) and stir for 1 hour to ensure complete aromatization of the newly formed ring.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated aqueous NaHCO₃ (3 x 20 mL), dry over anhydrous MgSO₄, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Preparation Suspend Sodium Salt in EtOH Step2 Step 2: Reagent Addition Add Amidine HCl + Base Step1->Step2 Step3 Step 3: Condensation Reflux 4-12 h under N2 Step2->Step3 Step4 Step 4: Isolation Cool, Neutralize, Filter & Wash Step3->Step4 Step5 Step 5: Purification Recrystallization or Column Chroma Step4->Step5

Step-by-step experimental workflow for pyrimidine synthesis and isolation.

Data Presentation & Troubleshooting

Table 1: Optimization and Yield Data for Pyrimidine Condensation

BinucleophilePrecursor SaltConditionsIsolated ProductYield (%)
Guanidine Carbonate2-Formylcyclohexanone Na-saltEtOH, Reflux, 8h2-Amino-5,6,7,8-tetrahydroquinazoline82%
Acetamidine HCl2-Formylcyclohexanone Na-saltNaOEt/EtOH, Reflux, 12h2-Methyl-5,6,7,8-tetrahydroquinazoline76%
Thiourea2-Formylcyclohexanone Na-saltEtOH, Reflux, 12h5,6,7,8-Tetrahydroquinazoline-2-thiol85%
Benzamidine HClFormylcyclohexadiene Na-saltDMF, 90°C, 12h, then DDQ2-Phenylquinazoline68%

Troubleshooting Guide:

  • Low Yield / Tar Formation: Usually caused by degradation of the sodium salt prior to reaction. Ensure the sodium salt is stored under argon at -20 °C. If the salt has darkened significantly (brown/black), it must be freshly prepared via Claisen condensation of the corresponding ketone and ethyl formate using NaOMe.

  • Incomplete Cyclization: Evidenced by intermediate masses (M+18) in LC-MS analysis. Increase the reaction time or switch to a higher boiling solvent (e.g., 1-butanol or DMF) to drive the final dehydration step.

References

  • Title: Novel benzylamine derivatives as cetp inhibitors (WO2006073973A2)
  • Title: 16.12 Product Class 12: Pyrimidines Source: Science of Synthesis / ResearchGate URL: [Link]

One-pot synthesis methods involving CAS 2378506-70-6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis and Heterocyclic Derivatization of CAS 2378506-70-6

Executive Summary

CAS 2378506-70-6 (Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate) is a highly versatile, 1,3-dielectrophilic intermediate critical for the rapid assembly of fused heterocyclic systems. This application note details the mechanistic rationale and optimized protocols for both the synthesis of this sodium enolate and its subsequent one-pot telescoping into complex scaffolds, such as dihydroquinazolines and tetrahydroindazoles.

Mechanistic Insights & Chemical Causality (E-E-A-T)

The synthesis of CAS 2378506-70-6 relies on the regioselective Claisen formylation of 3-ethoxycyclohex-2-en-1-one.

Why use sodium ethoxide? The choice of NaOEt over stronger, non-nucleophilic bases like LiHMDS or LDA is thermodynamically driven. NaOEt reversibly deprotonates the C6 position (alpha to the ketone). Upon reaction with ethyl formate, the resulting 1,3-dicarbonyl system is highly acidic. The presence of the sodium cation immediately traps the product as the stable enolate (CAS 2378506-70-6). This precipitation drives the equilibrium to completion and prevents unwanted self-condensation or polymerization of the starting material [1][3].

In the subsequent one-pot heterocycle synthesis, the enolate acts as a rigid, pre-organized dielectrophile. Condensation with amidines (e.g., guanidine) selectively forms a pyrimidine ring. The choice to utilize a one-pot acidic workup is deliberate: it not only neutralizes the reaction but hydrolyzes the residual C7-vinyl ether, unmasking a ketone to yield 2-amino-5,6-dihydroquinazolin-7(8H)-one. This telescoping eliminates the need to isolate the sensitive enol-ether intermediate, maximizing overall throughput and yield [4].

Experimental Workflows and Reaction Pathway

G A 3-Ethoxycyclohex-2-en-1-one (Starting Material) B CAS 2378506-70-6 (Sodium Enolate) A->B HCOOEt, NaOEt 0°C to RT C Guanidine Condensation (Cyclization) B->C Guanidine HCl EtOH, Reflux D 7-Ethoxy-5,6-dihydroquinazoline (Intermediate) C->D - H2O, - NaOH E 2-Amino-5,6-dihydroquinazolin- 7(8H)-one (Product) D->E 2M HCl, 50°C (Enol Ether Hydrolysis)

Reaction pathway for the one-pot synthesis and derivatization of CAS 2378506-70-6.

Quantitative Data & Optimization

Table 1 summarizes the optimization of the Claisen formylation step. The use of NaOEt in diethyl ether provides the optimal balance of basicity and product insolubility, allowing the sodium salt to precipitate directly from the reaction matrix.

Table 1: Optimization of the Claisen Formylation for CAS 2378506-70-6

EntryBase (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Observation
1NaOEtEt₂O0 to 251288Clean precipitation of product
2NaHTHF0 to 25882Vigorous H₂ evolution
3t-BuOKTHF0 to 251075Partial solubility, lower recovery
4LiHMDSTHF-78 to 25665Complex mixture, over-reaction

Table 2 demonstrates the versatility of CAS 2378506-70-6 in one-pot syntheses. By varying the dinucleophile, different fused heterocyclic systems can be accessed efficiently without isolating the intermediates.

Table 2: Substrate Scope for One-Pot Heterocycle Synthesis

DinucleophileIntermediate FormedFinal WorkupTarget ScaffoldOverall Yield (%)
Guanidine HCl7-ethoxy-5,6-dihydroquinazoline2M HCl, 50 °C2-Amino-5,6-dihydroquinazolin-7(8H)-one78
Hydrazine H₂O4-ethoxy-4,5-dihydro-1H-indazole2M HCl, 50 °C1,5,6,7-tetrahydro-4H-indazol-4-one85
Urea7-ethoxy-5,6-dihydroquinazoline-2-ol2M HCl, 50 °C5,6-dihydroquinazoline-2,7-dione71

Detailed Methodologies

Protocol A: Synthesis and Isolation of CAS 2378506-70-6

Self-Validating Control: The reaction progress is visually indicated by the formation of a thick, pale-yellow precipitate. The lack of precipitation indicates failed enolate trapping.

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging : Add 3-ethoxycyclohex-2-en-1-one (14.0 g, 100 mmol) and anhydrous diethyl ether (100 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition : Portion-wise, add sodium ethoxide (7.5 g, 110 mmol). Stir for 15 minutes to allow for equilibration.

  • Formylation : Dropwise add ethyl formate (11.1 g, 150 mmol) over 30 minutes. Maintain the internal temperature below 5 °C to prevent side reactions.

  • Maturation : Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours. A pale-yellow precipitate will form.

  • Isolation : Filter the suspension under a blanket of argon (the enolate is hygroscopic). Wash the filter cake with cold anhydrous diethyl ether (2 × 30 mL).

  • Drying : Dry the solid in a vacuum oven at 40 °C for 4 hours to yield CAS 2378506-70-6 as a pale-yellow powder. Store under an inert atmosphere [2].

Protocol B: Telescoped One-Pot Synthesis of 2-Amino-5,6-dihydroquinazolin-7(8H)-one

Self-Validating Control: LC-MS monitoring should show the disappearance of the intermediate enol ether (m/z [M+H]⁺ = 194) and the appearance of the final ketone (m/z [M+H]⁺ = 166) during the acidic workup.

  • Condensation : In a 100 mL round-bottom flask, suspend CAS 2378506-70-6 (1.90 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in absolute ethanol (30 mL).

  • Catalysis : Add triethylamine (0.14 mL, 1 mmol) to ensure a sufficient concentration of free guanidine base.

  • Cyclization : Attach a reflux condenser and heat the mixture to 78 °C for 5 hours. (In-process control: TLC monitoring using 5% MeOH in DCM should indicate complete consumption of the starting enolate).

  • Hydrolysis : Cool the reaction to room temperature. Directly to the reaction pot, add 2M aqueous HCl dropwise until the pH reaches ~2.0 (approx. 15 mL).

  • Deprotection : Heat the acidified mixture to 50 °C for 2 hours to fully hydrolyze the vinyl ether intermediate.

  • Workup : Cool to 0 °C and neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5. Extract the aqueous layer with ethyl acetate (3 × 40 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to afford the target quinazoline derivative.

References

  • Organic Chemistry Portal. "Claisen Condensation". Source: Organic Chemistry Portal Named Reactions. URL:[Link]

  • Organic Syntheses. "Synthesis of Pyrimidines and Heterocycles". Source: Organic Syntheses Inc. URL: [Link]

Preparation of 4-ethoxysalicylaldehyde precursors via sodium enolates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Preparation of 4-Ethoxysalicylaldehyde Precursors via Sodium Enolate Intermediates

Introduction & Mechanistic Rationale

4-Ethoxy-2-hydroxybenzaldehyde (commonly known as 4-ethoxysalicylaldehyde) is a privileged structural motif and a highly versatile precursor utilized in the synthesis of coumarins, Schiff base metal complexes, and antitubulin pharmaceutical agents[1],[2]. The primary synthetic route to this compound involves the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde[3].

Causality of Regioselectivity: The intrinsic chemoselectivity of this reaction is governed by the distinct pKa values of the two hydroxyl groups on the starting material. The hydroxyl group at the 2-position is tightly engaged in an intramolecular hydrogen bond with the adjacent aldehyde carbonyl group, which significantly reduces its acidity (pKa ~10.5) and nucleophilicity[1],[3]. Conversely, the 4-hydroxyl group is sterically unhindered and substantially more acidic (pKa ~7.4)[1].

The Sodium Enolate System: By employing a carefully controlled stoichiometric amount of a mild sodium base (such as Sodium Bicarbonate, NaHCO₃), the 4-hydroxyl group is selectively deprotonated. This generates a stabilized sodium phenolate—often mechanistically treated as a sodium enolate due to its extended conjugation with the formyl group. This intermediate acts as a highly active, regioselective nucleophile that undergoes an SN₂ displacement with an ethylating agent (e.g., ethyl bromide), cleanly yielding the mono-alkylated 4-ethoxysalicylaldehyde precursor while minimizing the formation of the 2,4-diethoxybenzaldehyde byproduct[1].

Materials and Reagents

  • Starting Material: 2,4-Dihydroxybenzaldehyde (1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or Cesium Bicarbonate (CsHCO₃) (1.1 - 1.2 equiv)

  • Alkylating Agent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (1.1 - 1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (CH₃CN)

  • Quenching/Washing: 1 M Hydrochloric Acid (HCl), Distilled Water, Brine

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate, Hexanes

Step-by-Step Experimental Protocol

Phase 1: Generation of the Sodium Enolate Intermediate

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Add sodium bicarbonate (11.0 mmol) to the solution.

    • Expert Insight: Using a mild base like NaHCO₃ or CsHCO₃ prevents the double deprotonation that occurs with stronger bases (e.g., NaH), thereby suppressing the formation of the dialkylated byproduct[1]. Ensure the reaction is performed under strictly anhydrous conditions, as water can deactivate the base[1].

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Argon) to allow for complete and selective formation of the sodium enolate intermediate.

Phase 2: Regioselective SN₂ Alkylation 4. Introduce ethyl bromide (12.0 mmol) dropwise to the reaction mixture via a syringe.

  • Expert Insight: Use a controlled amount of the ethylating agent (1.1 to 1.5 equivalents) to further minimize over-alkylation[1].

  • Gradually heat the reaction mixture to 60–80 °C and maintain vigorous stirring for 4 to 6 hours[4].

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The target 4-ethoxysalicylaldehyde will appear as a distinct spot with a higher Rf value than the highly polar starting material.

Phase 3: Workup and Purification 7. Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature[1]. 8. Filter the mixture through a Celite pad to remove the insoluble sodium bromide (NaBr) salts and excess base. Concentrate the filtrate under reduced pressure[1]. 9. Dissolve the crude residue in 50 mL of ethyl acetate and wash sequentially with 1 M HCl (20 mL), distilled water (20 mL), and brine (20 mL). 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. 11. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to obtain pure 4-ethoxysalicylaldehyde[1].

Quantitative Data & Optimization Summary

The choice of base and solvent is critical for maximizing both yield and regioselectivity. The table below summarizes the optimization parameters for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes[1],[4],[3].

Base UsedSolventTemp (°C)Time (h)Regioselectivity (Mono:Di)Isolated Yield (%)
NaHCO₃ Acetonitrile806> 95:582 - 85
CsHCO₃ *Acetonitrile804> 98:290 - 95
K₂CO₃ Acetone257285:1565 - 70
NaOH Ethanol/H₂O801270:30< 60
NaH THF25240:60< 40

*Note: While Cesium Bicarbonate (CsHCO₃) provides the highest yields and selectivity[1], Sodium Bicarbonate (NaHCO₃) remains a highly cost-effective and scalable reagent for generating the necessary enolate precursor.

Reaction Workflow & Mechanistic Pathway

G A 2,4-Dihydroxybenzaldehyde (Starting Material) C Sodium Enolate (Regioselective Intermediate) A->C Deprotonation (pKa differential) B Sodium Base (e.g., NaHCO3) B->C 1.0 - 1.1 eq E 4-Ethoxysalicylaldehyde (Target Precursor) C->E SN2 Alkylation (60-80°C) D Ethylating Agent (EtBr or EtI) D->E 1.1 - 1.5 eq

Mechanistic workflow for the regioselective synthesis of 4-ethoxysalicylaldehyde.

Troubleshooting Guide

  • Low Yield / Incomplete Reaction:

    • Potential Cause: Ineffective deprotonation of the 4-hydroxyl group or wet solvent[1]. Water can deactivate the base and hydrolyze the ethylating agent.

    • Recommended Solution: Ensure solvents are strictly anhydrous. Verify the quality of the sodium base and ensure sufficient stirring time during Phase 1 before adding the alkyl halide[1].

  • Formation of 2,4-Diethoxybenzaldehyde (Dialkylation):

    • Potential Cause: Use of an excessively strong base (e.g., NaH) or an excess of the ethylating agent[1].

    • Recommended Solution: Strictly control the stoichiometry of EtBr (do not exceed 1.5 equiv) and utilize milder bases like NaHCO₃ or CsHCO₃ to maintain regiocontrol[1].

  • Product Degradation during Purification:

    • Potential Cause: The free 2-hydroxyl group can be sensitive to highly acidic silica during prolonged chromatography.

    • Recommended Solution: Perform flash chromatography rapidly, or pre-treat the silica gel with 1% triethylamine if streaking is observed.

References

  • Title: N,1,4-Tri(4-alkoxy-2-hydroxybenzyl)-DAZA: Efficient one-pot synthesis Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone Source: American Chemical Society (Digitellinc) URL: [Link]

  • Title: Synthesis, characterization and microbiocidal studies of novel ionic liquid tagged Schiff bases Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

Sources

Application Note: Protocols for the Selective Catalytic Hydrogenation of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, a complex multifunctional substrate. The inherent challenge in this transformation lies in achieving chemoselectivity over the three reducible moieties: two conjugated carbon-carbon double bonds and a carbonyl group. This document outlines detailed protocols for selectively targeting these functional groups through the strategic selection of catalysts and optimization of reaction conditions. We delve into the mechanistic rationale behind these choices, drawing from established principles in the hydrogenation of α,β-unsaturated aldehydes.[1][2] Protocols are presented for the preferential saturation of the olefinic bonds using Palladium on carbon (Pd/C) and for the selective reduction of the aldehyde using a modified Platinum-based system. This guide is intended for researchers in synthetic chemistry and drug development seeking robust and reproducible methods for the synthesis of substituted cyclic aldehydes and alcohols.

Introduction and Scientific Background

Substituted cyclic molecules, such as functionalized cyclohexanes, are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and performance materials. The precise control over their synthesis is therefore a critical objective in modern organic chemistry. The substrate, sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, represents a versatile but challenging precursor. Its dienolate structure contains three distinct sites susceptible to catalytic hydrogenation: the C=O bond of the formyl group and the two C=C bonds of the cyclohexadiene ring.

The selective reduction of one functional group in the presence of others is a classic challenge in organic synthesis. In the context of α,β-unsaturated aldehydes, the hydrogenation can proceed via several pathways.[2] The thermodynamically favored product is often the saturated aldehyde, resulting from the reduction of the C=C bond.[2] However, the unsaturated alcohol, derived from the selective reduction of the C=O bond, is frequently a more valuable synthetic intermediate for flavors, fragrances, and pharmaceuticals.[1][2] Achieving this switch in selectivity requires careful control over the entire catalytic system.

This guide provides the necessary theoretical grounding and practical protocols to navigate this complex reactivity, enabling the user to selectively synthesize either the saturated aldehyde or the unsaturated alcohol from the dienolate precursor.

Mechanistic Considerations and Strategic Choices

The outcome of the catalytic hydrogenation is dictated by the interplay between the substrate's adsorption geometry on the catalyst surface and the intrinsic properties of the catalyst itself. The generally accepted Horiuti-Polanyi mechanism posits a stepwise addition of hydrogen atoms adsorbed onto the metal surface.[2] For a conjugated system like the one , this can lead to several products.

Possible Reaction Pathways:

  • C=C Double Bond Reduction: Preferential hydrogenation of the two conjugated double bonds leads to the formation of a sodium enolate of a saturated aldehyde. Upon workup (acidification), this will yield 5-ethoxy-2-formylcyclohexanone. This is often achieved with catalysts that have a high affinity for activating C=C bonds, such as Palladium (Pd).

  • C=O Aldehyde Reduction: Selective hydrogenation of the formyl group produces the corresponding unsaturated alcohol, sodium 5-ethoxy-2-(hydroxymethyl)cyclohexa-1,5-dien-1-olate. This transformation is more challenging and typically requires catalysts that promote the adsorption of the substrate via the oxygen atom of the carbonyl group. This can be achieved using promoted Platinum (Pt), Ruthenium (Ru), or specific bimetallic catalysts.[2][3]

  • Complete Hydrogenation: Under more forcing conditions (higher pressure, temperature, or with less selective catalysts like Raney Nickel), all three functional groups can be reduced to yield 4-ethoxy-2-(hydroxymethyl)cyclohexan-1-ol.

The choice of catalyst is the primary determinant of selectivity. Palladium catalysts are renowned for their exceptional activity in hydrogenating carbon-carbon multiple bonds. In contrast, promoting C=O bond reduction often involves using a second metal or specific catalyst supports that create Lewis acidic sites adjacent to the primary metal nanoparticles, which help to activate the carbonyl group.[3]

G start_node Sodium 5-ethoxy-2-formyl- cyclohexa-1,5-dien-1-olate path1_node 5-ethoxy-2-formyl- cyclohexanone (Saturated Aldehyde) start_node->path1_node  Pathway 1:  C=C Reduction  (e.g., Pd/C, H₂) path2_node 5-ethoxy-2-(hydroxymethyl)- cyclohexa-1,5-dien-1-ol (Unsaturated Alcohol) start_node->path2_node  Pathway 2:  C=O Reduction  (e.g., Promoted Pt, H₂) path3_node 4-ethoxy-2-(hydroxymethyl)- cyclohexan-1-ol (Saturated Alcohol) path1_node->path3_node Further Reduction path2_node->path3_node Further Reduction

Caption: Possible hydrogenation pathways for the dienolate substrate.

Experimental Protocols

This section details the step-by-step procedures for two distinct selective hydrogenations.

General Considerations & Safety

Safety: Catalytic hydrogenation involves flammable solvents and pyrophoric catalysts under high-pressure hydrogen gas. All procedures must be conducted in a certified fume hood, behind a blast shield, using a properly maintained and rated high-pressure reactor (e.g., a Parr or Büchi hydrogenator). Catalysts such as Palladium on carbon (Pd/C) can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. Never allow the catalyst to dry in the open air. It should be filtered and kept wet with solvent (e.g., water or ethanol) at all times.

Materials:

  • Substrate: Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

  • Catalysts: 10% Palladium on carbon (Pd/C, 50% wet), Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Solvents: Ethanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Ethyl acetate

  • Reagents: Celite® (for filtration), Hydrochloric acid (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: High-pressure hydrogenation vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar), filtration apparatus (e.g., Büchner funnel), standard laboratory glassware, rotary evaporator.

Protocol 1: Selective C=C Reduction to Saturated Aldehyde

This protocol targets the reduction of the diene system using Pd/C, a standard and highly effective catalyst for this transformation.[4]

Workflow Diagram:

G setup 1. Reactor Setup (Substrate, Solvent, Catalyst) purge 2. Inert Purge (3x N₂ cycles) setup->purge hydrogenate 3. Hydrogenation (Charge with H₂, Heat, Stir) purge->hydrogenate quench 4. Reaction Quench (Cool, Vent, Purge N₂) hydrogenate->quench filter 5. Catalyst Filtration (Filter through Celite®) quench->filter workup 6. Aqueous Workup (Acidify, Extract) filter->workup purify 7. Purification & Analysis (Chromatography, NMR, MS) workup->purify

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Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Formyl Cyclohexadiene Enolate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formyl cyclohexadiene enolate salts are highly reactive, transient intermediates frequently encountered in Birch-type alkylations, Vilsmeier-Haack formylations, and complex natural product synthesis. Due to the dual reactivity of a hard, basic enolate oxygen and an electrophilic formyl group, these salts are extraordinarily sensitive to trace moisture.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating anhydrous protocols, and ensure reproducible yields.

Section 1: Mechanistic Overview & Causality

To successfully handle formyl cyclohexadiene enolates, one must understand the causality of their degradation. The enolate oxygen is highly nucleophilic. When exposed to even parts-per-million (ppm) levels of water, protonation occurs instantaneously.

This protonation generates an unstable enol intermediate that rapidly tautomerizes. Because the cyclohexadiene ring is partially unsaturated, this tautomerization often acts as a thermodynamic sink, driving the irreversible elimination of the formyl group to form a stable, aromatized benzene derivative. Concurrently, the hydroxide ions (


) liberated from the water molecule can catalyze off-target aldol condensations, leading to polymerization[1].

DegradationPathway A Formyl Cyclohexadiene Enolate Salt B H2O Exposure A->B Moisture Ingress C Enolate Protonation (Enol Intermediate) B->C Rapid H+ Transfer D Tautomerization C->D Spontaneous F Aldol Condensation (Polymerization) C->F OH- Catalyzed E Aromatized Byproduct (Loss of Formyl) D->E Elimination

Mechanistic degradation pathway of formyl cyclohexadiene enolates upon moisture exposure.

Section 2: Quantitative Parameters for Anhydrous Environments

Visual checks are insufficient for highly sensitive enolates. Your experimental setup must be a self-validating system governed by strict quantitative limits.

ParameterAcceptable LimitConsequence of ExceedanceSelf-Validation Method
Solvent Water Content < 10 ppmRapid enolate protonation; yield drop >15% per 10 ppm.Karl Fischer Titration prior to use[2].
Inert Gas Purity 99.999% (Grade 5)Oxidation of the enolate; aldol side-reactions.In-line oxygen/moisture traps turning from green to brown.
Vacuum Line Pressure < 0.1 mbarIncomplete removal of atmospheric moisture during cycling.Digital Pirani gauge reading on the Schlenk manifold[3].
Glassware Drying Temp ≥ 140 °C for > 4 hrsResidual surface silanol hydration reacts with enolates.Oven temperature logs; cooling strictly under vacuum[4].

Section 3: Troubleshooting Guide

Symptom 1: Complete loss of the formyl group; recovery of aromatized byproducts.
  • Diagnosis: Atmospheric moisture ingress caused protonation of the enolate. The resulting intermediate underwent spontaneous elimination and aromatization to regain resonance stabilization.

  • Solution: Ensure glassware is oven-dried at 140 °C for a minimum of 4 hours[4]. Transition from septum-piercing syringe transfers to positive-pressure cannula transfers to minimize atmospheric exposure[5].

Symptom 2: Reaction mixture turns dark brown/black and becomes highly viscous.
  • Diagnosis: Hydroxide-catalyzed aldol polymerization. Trace water reacted with the enolate, releasing

    
    , which then attacked the highly electrophilic formyl groups of unreacted molecules[1].
    
  • Solution: Validate solvent dryness via Karl Fischer titration. If KF titration is unavailable, implement a chemical indicator test (e.g., titrating the solvent with n-BuLi and 1,10-phenanthroline until a persistent red color remains) before generating the enolate.

Symptom 3: The plunger of the plastic syringe "freezes" or stutters during transfer.
  • Diagnosis: Polypropylene (PP) syringes swell and degrade rapidly when exposed to the non-polar solvents (e.g., THF, hexanes) typically used for enolates. This compromises the Luer-lock seal, drawing microscopic air bubbles into the barrel[6].

  • Solution: Never use plastic syringes for highly sensitive organometallics. Use only glass Luer-lock syringes or stainless steel cannulas[6].

Section 4: Standard Operating Procedure (SOP)

Workflow: Self-Validating Cannula Transfer of Enolate Solutions

To prevent degradation, liquid transfers must be conducted under a continuous blanket of inert gas using the Schlenk technique[7].

Step 1: Cycle the Receiving Flask Attach a flame-dried Schlenk flask to the Schlenk line. Perform three vacuum/inert gas cycles: evacuate the flask until the manometer reads < 0.1 mbar (wait 5–15 minutes), then backfill with Grade 5 Argon[3].

Step 2: Pressurize the Source Flask Insert a short bleed needle (16-gauge) attached to an argon line into the septum of the enolate source flask (e.g., Sure/Seal™ bottle) to establish a positive pressure blanket[5].

Step 3: Insert and Purge the Cannula Insert one end of a clean, oven-dried, double-tipped stainless steel cannula through the septum of the source flask, keeping the tip above the liquid level. Allow the argon to purge through the cannula for 30 seconds to clear any atmospheric air[5].

Step 4: Self-Validation Check Before piercing the receiving flask, direct the purging cannula tip into a disposable vial containing 1 mL of anhydrous THF and a trace amount of 1,10-phenanthroline indicator pre-titrated with n-BuLi (deep red). If the gas flow turns the red solution clear, moisture is present in your argon line. Abort the transfer and replace your gas purifiers.

Step 5: Execute the Transfer If the validation passes, insert the free end of the cannula through the septum of the receiving flask. Submerge the source tip into the enolate solution. The positive pressure will push the liquid into the receiving flask[5].

Step 6: Terminate Once the desired volume is transferred, lift the source tip above the liquid level, allow the argon to clear the residual liquid inside the cannula, and remove it[5].

Workflow S1 1. Glassware Prep Oven dry 140°C, >4 hrs S2 2. Schlenk Line Assembly 3x Vacuum/Argon Cycles S1->S2 S3 3. Solvent Validation Karl Fischer Titration (<10 ppm H2O) S2->S3 S4 4. Reagent Transfer Positive Pressure Cannulation S3->S4 S5 5. Reaction Execution Continuous Inert Blanket S4->S5

Step-by-step anhydrous workflow for handling moisture-sensitive enolate salts.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store synthesized formyl cyclohexadiene enolate salts for later use? A: It is highly discouraged due to their transient stability. However, if absolutely necessary, they must be stored in a Sure/Seal™ bottle under a positive blanket of Argon and kept at -20 °C or lower. Critical Warning: Cold bottles must be allowed to warm completely to room temperature before opening. Opening a cold container will cause atmospheric moisture to immediately condense on the inside of the bottle, catastrophically destroying the enolate[8].

Q: Why does my Sure/Seal™ bottle septum leak after multiple uses? A: Syringe techniques create a partial vacuum in the bottle if the removed liquid volume is not replaced by inert gas. This vacuum pulls moist laboratory air through the pierced crown-cap liner[9]. Always use a dual-needle setup (one for argon inlet, one for liquid extraction) to maintain positive pressure[10].

Q: Is nitrogen gas sufficient, or must I use argon? A: While nitrogen is cheaper, argon is heavier than air and provides a superior protective "blanket" over the enolate solution when a flask is temporarily opened. For highly sensitive formyl enolates, Grade 5 Argon is strongly recommended.

References

  • Borys, Andryj. "The Schlenk Line Survival Guide: Illustrated guides designed to help you master air and moisture-sensitive chemistry." Schlenk Line Survival Guide. URL: [Link]

  • Dragojlovic, Veljko, et al. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe." Journal of Chemical Education. URL: [Link]

Sources

Technical Support Center: Optimizing Reactions with Sodium 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. This guide is designed to provide in-depth, practical advice to help you troubleshoot common issues and optimize the yield of reactions involving this versatile synthetic intermediate. My goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction to the Intermediate

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a resonance-stabilized enolate, a powerful nucleophile in organic synthesis.[1] Its structure, featuring both an enolate and a formyl group, makes it a valuable building block. It is typically not isolated but is generated in situ and used immediately in subsequent reactions. The most common route to this intermediate is through a Vilsmeier-Haack type formylation of an appropriate enol ether precursor.[2][3][4]

The successful use of this reagent hinges on two critical phases: its efficient formation and its controlled reaction with a desired electrophile. This guide is structured to address potential pitfalls in both stages.

Section 1: Synthesis of the Dienolate - Troubleshooting & FAQs

The formation of the dienolate is arguably the most critical step. Incomplete formation or degradation will invariably lead to low yields in the subsequent reaction. This is typically achieved by the formylation of an electron-rich alkene, such as an enol ether, using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for generating the Vilsmeier reagent?

A1: The Vilsmeier reagent, a chloroiminium ion, is typically prepared by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] The reaction is exothermic and should be performed at low temperatures (e.g., 0 °C) in an inert solvent like dichloromethane (DCM) or by using DMF as the solvent itself.

Q2: My reaction mixture for the dienolate formation is not showing the expected color change. What could be wrong?

A2: This often points to an issue with the Vilsmeier reagent formation or the quality of your starting materials.

  • Reagent Quality: Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. DMF should be anhydrous.

  • Temperature: If the initial formation of the Vilsmeier reagent was done at too high a temperature, side reactions could have consumed the reagents.

  • Starting Material: Your enol ether starting material must be pure and free of alcohols or water, which would quench the Vilsmeier reagent.

Troubleshooting Guide: Dienolate Formation
Symptom Potential Cause Recommended Solution
Low or no conversion of starting enol ether 1. Inactive Vilsmeier Reagent: Moisture contamination of DMF or POCl₃.1. Use freshly distilled, anhydrous DMF and a fresh bottle of POCl₃. Handle under an inert atmosphere (N₂ or Ar).
2. Insufficient Electrophilicity: The Vilsmeier reagent is a weak electrophile.[5]2. Ensure your enol ether is sufficiently electron-rich. The reaction works best with activated substrates.[3]
3. Incorrect Stoichiometry: Too little Vilsmeier reagent was used.3. Use at least a stoichiometric amount, and often a slight excess (1.1-1.2 eq), of the Vilsmeier reagent relative to the enol ether.
Formation of multiple unidentified byproducts 1. Reaction Temperature Too High: Vilsmeier reactions can be sensitive to temperature, leading to side reactions.1. Maintain strict temperature control. Add the enol ether slowly to the pre-formed Vilsmeier reagent at low temperature (e.g., 0 °C to 5 °C).
2. Poly-formylation: If the product is also electron-rich, it may react again.2. Use controlled stoichiometry and monitor the reaction closely by TLC or LCMS to stop it upon consumption of the starting material.
Dark tarry residue forms in the flask 1. Decomposition: The Vilsmeier reagent or the product may be unstable under the reaction conditions.1. Ensure the reaction is not overheating. Check for any incompatible functional groups on your starting material.
2. Acid-catalyzed Polymerization: Residual acid from POCl₃ can cause polymerization of the enol ether.2. Consider adding a non-nucleophilic base, like pyridine, to the reaction mixture to scavenge excess acid, though this can sometimes complicate workup.
Visualizing the Workflow: Dienolate Synthesis

The following diagram illustrates a typical workflow for generating the dienolate intermediate.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Dienolate Synthesis reagent_prep 1. Charge anhydrous DMF & Solvent (e.g., DCM) cool 2. Cool to 0 °C reagent_prep->cool add_PCl3 3. Add POCl₃ dropwise cool->add_PCl3 stir 4. Stir for 30-60 min at 0 °C add_PCl3->stir add_enol 5. Add enol ether solution dropwise at 0 °C stir->add_enol Transfer Vilsmeier Reagent or add Enol Ether directly react 6. Allow to warm to RT (Monitor by TLC/LCMS) add_enol->react use_directly Use Dienolate Solution Directly react->use_directly Proceed to Downstream Reaction

Caption: Workflow for the in-situ preparation of the dienolate.

Section 2: Optimizing Downstream Reactions

Once formed, the sodium dienolate is a potent nucleophile due to the negative charge delocalized between the alpha-carbon and the oxygen.[1] However, its reactivity can be a double-edged sword, leading to side reactions if not properly controlled.

Frequently Asked Questions (FAQs)

Q3: Why is my downstream reaction yield low despite complete formation of the dienolate?

A3: This suggests the dienolate is being consumed in non-productive pathways.

  • Protic Contamination: The dienolate is highly basic and will be quenched by any acidic protons from water, alcohols, or even the electrophile itself if it possesses acidic protons.[6] All reagents and solvents for the second step must be scrupulously dry.

  • Temperature Control: Addition of the electrophile should often be done at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.

  • Steric Hindrance: A bulky electrophile may react slowly, allowing the dienolate to decompose or participate in side reactions.

Q4: I am observing O-alkylation instead of the desired C-alkylation. How can I control the regioselectivity?

A4: Enolates are ambident nucleophiles.[7] The counter-ion and solvent play a crucial role. While lithium enolates often favor C-alkylation, the more dissociated sodium and potassium enolates can sometimes lead to more O-alkylation.[8] To favor C-alkylation, using a less polar, aprotic solvent like THF or dioxane can be beneficial.

Troubleshooting Guide: Downstream Reactions
Symptom Potential Cause Recommended Solution
Low Yield of Desired Product 1. Dienolate Quenching: Presence of moisture or other protic species.1. Ensure all glassware is flame-dried. Use anhydrous solvents and reagents for the second step.
2. Incorrect Reaction Temperature: Reaction is too slow (decomposition) or too fast (side products).2. Screen a range of temperatures for the electrophile addition, starting at -78 °C and slowly warming.
3. Poor Electrophile: The electrophile is not reactive enough.3. Consider converting the electrophile to a more reactive form (e.g., converting an alkyl chloride to an iodide via Finkelstein reaction).
Mixture of C- and O-Alkylated Products 1. Solvent Effects: Protic or highly polar solvents can favor O-alkylation.1. Switch to a non-polar aprotic solvent such as THF or Toluene for the alkylation step.
2. Counter-ion Effect: Sodium enolates are more ionic than lithium enolates, which can increase O-alkylation.[8]2. While the title compound is a sodium salt, if O-alkylation is a persistent issue, consider if a transmetalation step to a different counter-ion is feasible, though this adds complexity.
Aldol Condensation or Self-Condensation 1. Reactive Carbonyl: The formyl group on the dienolate can react with another molecule of the dienolate.1. Add the electrophile slowly to the dienolate solution to ensure it reacts preferentially. Maintain low temperatures to disfavor the aldol reaction.
2. Unreacted Electrophile: If the electrophile is also an enolizable carbonyl compound.2. Use a slight excess of the dienolate to ensure the electrophile is consumed quickly. Alternatively, use a non-enolizable electrophile if the synthesis allows.
Visualizing the Troubleshooting Logic

G start Low Yield in Downstream Reaction check_dienolate Was dienolate formation confirmed (TLC, crude NMR)? start->check_dienolate troubleshoot_formation Return to Section 1: Troubleshoot Dienolate Formation check_dienolate->troubleshoot_formation No check_conditions Are all subsequent reagents/solvents anhydrous? check_dienolate->check_conditions Yes dry_reagents Flame-dry all glassware. Use freshly distilled/ anhydrous solvents. check_conditions->dry_reagents No check_temp Was electrophile added at low temperature (e.g., -78°C)? check_conditions->check_temp Yes dry_reagents->check_temp optimize_temp Optimize addition temperature. Start low and slowly warm. check_temp->optimize_temp No check_side_products What are the major byproducts (O-alkylation, aldol, etc.)? check_temp->check_side_products Yes solve_o_alkylation Change to less polar solvent (THF). Ensure rapid mixing. check_side_products->solve_o_alkylation O-Alkylation solve_aldol Maintain low temp. Use slow addition of electrophile. check_side_products->solve_aldol Aldol/Self-Condensation

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Troubleshooting polymerization side reactions of dienolate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Polymerization and Other Side Reactions

Welcome to the technical support center for dienolate chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with dienolate intermediates. Polymerization and other side reactions are common challenges that can lead to low yields, complex product mixtures, and purification difficulties. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and solve these issues effectively.

Understanding the Core Problem: The Dichotomy of Dienolate Reactivity

Dienolate intermediates are powerful nucleophiles, essential for forming new carbon-carbon bonds. However, their extended π-system offers multiple reactive sites (typically the α and γ carbons), and their inherent nucleophilicity makes them susceptible to reacting with themselves or the starting material. The primary undesired pathway is polymerization, which often proceeds via a series of Michael-type additions.[1][2] An unreacted α,β-unsaturated carbonyl starting material can act as a "Michael acceptor," which is attacked by the dienolate nucleophile (the "Michael donor").[2][3] This initial adduct is itself an enolate, which can then attack another molecule of the starting material, initiating a chain reaction that results in oligomers or high-molecular-weight polymers.

Our goal is to control the reaction conditions to favor the desired reaction with an external electrophile (e.g., an alkyl halide) over these competing polymerization and self-condensation pathways.

Competing Reaction Pathways

Below is a diagram illustrating the critical choice the dienolate intermediate faces: reacting with the intended electrophile or initiating a polymerization chain.

G cluster_0 Dienolate Formation cluster_1 Reaction Pathways Start α,β-Unsaturated Carbonyl Base Strong, Non-nucleophilic Base (e.g., LDA) Start->Base Deprotonation Dienolate Dienolate Intermediate Base->Dienolate Electrophile Added Electrophile (e.g., R-X) Dienolate->Electrophile Desired Reaction StartingMaterial Unreacted α,β-Unsaturated Carbonyl Dienolate->StartingMaterial Undesired Side Reaction DesiredProduct Desired α- or γ-Substituted Product Electrophile->DesiredProduct C-C Bond Formation Polymerization Polymerization (Michael Addition) StartingMaterial->Polymerization Chain Initiation

Caption: Competing pathways for a dienolate intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of insoluble white precipitate or a sticky residue, and my desired product yield is low. What's happening?

A1: This is a classic sign of polymerization. It occurs when the dienolate intermediate reacts with remaining, un-deprotonated starting material. The key to preventing this is to ensure the complete and rapid conversion of your starting carbonyl compound into the dienolate before it has a chance to react with itself.[4]

Troubleshooting Steps:

  • Choice of Base: Use a very strong, non-nucleophilic base with a pKa significantly higher than that of your carbonyl's α-proton (typically ~19-20).[4][5] Lithium diisopropylamide (LDA) is a common and effective choice because its conjugate acid, diisopropylamine, has a pKa of ~36, ensuring the deprotonation equilibrium lies far to the side of the enolate.[4] Using weaker bases like alkoxides can establish an equilibrium with significant amounts of both the enolate and the starting ketone present, which is a recipe for self-condensation.[4]

  • Reaction Temperature: Perform the deprotonation at a very low temperature, typically -78 °C (a dry ice/acetone bath).[6] Low temperatures slow down all reactions, including the undesired polymerization, giving you more control. More importantly, low temperatures favor the formation of the kinetic enolate over the thermodynamic enolate.[7] The kinetic enolate is generally less substituted and less stable, but it forms faster. This can be advantageous in preventing side reactions.

  • Order of Addition: Add the base to the solution of your carbonyl compound. Never add the carbonyl to the base, as this creates a temporary excess of the carbonyl, which can react with the newly formed enolate. Ensure the deprotonation is complete (typically after stirring for 30-60 minutes at -78 °C) before adding the electrophile.

Q2: I'm trying to perform an alkylation, but I'm getting a mix of α- and γ-alkylation products, along with some polymer. How can I improve regioselectivity and minimize side reactions?

A2: Controlling regioselectivity (α vs. γ attack) is a central challenge in dienolate chemistry.[8] The outcome is highly dependent on a subtle interplay of factors including the counterion, solvent, and temperature. Poor regioselectivity often goes hand-in-hand with other side reactions because it indicates a poorly controlled reactive environment.

Key Parameters for Regioselectivity Control:

ParameterTo Favor α-Alkylation (Kinetic Control)To Favor γ-Alkylation (Thermodynamic Control)Rationale & Causality
Temperature Low Temperature (-78 °C) [6]Higher Temperature (e.g., -20 °C to 0 °C)Low temperatures prevent the system from reaching equilibrium, favoring the faster-formed kinetic (α) product. Higher temperatures allow for equilibration to the more stable thermodynamic (γ) product.[7]
Base/Counterion Lithium bases (e.g., LDA) [9]Potassium bases (e.g., KHMDS)The small lithium cation coordinates tightly to the oxygen atom, biasing reactivity towards the α-carbon.[9] The larger, "softer" potassium ion coordinates more loosely, allowing the negative charge to be more distributed and favoring reaction at the γ-carbon.[10][11]
Solvent Aprotic, non-polarizing solvents (e.g., THF)Protic solvents or additives that promote equilibriumAprotic solvents are essential for maintaining kinetic control. Protic solvents can facilitate proton exchange, allowing the enolate mixture to equilibrate to the thermodynamic ratio.[9]
Additives None typically neededHMPA (use with extreme caution) or other polar additivesHighly polar, coordinating additives like HMPA can break up the aggregates that lithium enolates form, increasing reactivity and often favoring the thermodynamic product.[12]
Q3: My reaction is very slow or stalls completely, even with a strong base. What could be the issue?

A3: Sluggish reactivity can often be traced back to the state of the dienolate in solution, specifically its aggregation. Lithium enolates, in particular, are known to form stable aggregates like dimers and tetramers in solvents like THF.[13][14][15] The reactive species is often the monomeric form, which may be present in only a small concentration at equilibrium.[12][13]

Troubleshooting Steps:

  • Solvent Choice: The solvent's ability to solvate the metal counterion is critical. While THF is common, a more coordinating solvent like dimethoxyethane (DME) can sometimes lead to lower aggregation states and improved reactivity compared to THF. Conversely, a poorly coordinating solvent like methyl tert-butyl ether (MTBE) can dramatically increase aggregation and slow the reaction by orders of magnitude.[13]

  • Consider the Counterion: As mentioned, potassium enolates are generally more reactive than their lithium counterparts.[16][17][18] This is because the larger potassium ion leads to looser ion pairing and less stable aggregation, making the enolate more available for reaction. Switching from LDA to KHMDS (potassium bis(trimethylsilyl)amide) can often increase the reaction rate.

  • Use of Additives: Small amounts of a highly polar, coordinating agent can break up aggregates.

    • HMPA (Hexamethylphosphoramide): While highly effective at breaking up aggregates and increasing reactivity, HMPA is a known carcinogen and should be handled with extreme caution and only when necessary.[12]

    • Lithium Halides (e.g., LiCl, LiBr): These salts can form mixed aggregates with the dienolate, which can alter the solution structure and sometimes increase the concentration of the reactive monomeric species, thereby accelerating the reaction.[9]

Experimental Protocols & Troubleshooting Workflow

Protocol: General Procedure for Minimizing Polymerization in Dienolate Alkylation

This protocol is a starting point for optimizing your reaction to favor the desired alkylation product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Use anhydrous THF, freshly distilled from sodium/benzophenone. Ensure the α,β-unsaturated carbonyl starting material and the alkyl halide electrophile are pure and dry.

  • Enolate Formation:

    • Dissolve the carbonyl substrate (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equivalents) in THF dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete deprotonation. The solution should be homogeneous.

  • Electrophile Addition:

    • Slowly add the electrophile (1.1 equivalents) dropwise to the dienolate solution at -78 °C.

    • Monitor the reaction by TLC or LC-MS. Let the reaction stir at -78 °C for the determined reaction time.

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Analysis: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extract with a suitable organic solvent, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR to determine the product distribution and identify any polymeric byproducts.

Troubleshooting Workflow

If you are facing issues like polymerization or poor selectivity, follow this logical workflow to diagnose the problem.

G Start Problem: Low Yield & Polymer Formation CheckBase Is the base strong enough? (e.g., LDA, pKa ~36) Start->CheckBase CheckTemp Was deprotonation done at -78°C? CheckBase->CheckTemp Yes Success Problem Solved CheckBase->Success No: Use stronger base (e.g., LDA, LiHMDS) CheckCompletion Was deprotonation complete before adding electrophile? CheckTemp->CheckCompletion Yes CheckTemp->Success No: Use -78°C bath and monitor internal temp CheckAddition Was electrophile added slowly at low temperature? CheckCompletion->CheckAddition Yes CheckCompletion->Success No: Increase stir time (e.g., 60 min) CheckRegio Problem: Poor Regioselectivity CheckAddition->CheckRegio Yes CheckAddition->Success No: Ensure slow, dropwise addition at -78°C SelectCounterion Optimize Counterion: Li+ for α-selectivity K+ for γ-selectivity CheckRegio->SelectCounterion AdjustTemp Optimize Temperature: -78°C for kinetic (α) Warmer for thermodynamic (γ) SelectCounterion->AdjustTemp ConsiderAdditives Consider Additives: LiCl to alter aggregation HMPA for thermodynamic (caution!) AdjustTemp->ConsiderAdditives ConsiderAdditives->Success

Caption: A logical workflow for troubleshooting common dienolate reactions.

References

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  • Quora. (2022, August 13). Is Lithium more reactive than potassium?
  • Trost, B. M., & Malhotra, S. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
  • Quora. (2015, July 22). Is lithium more reactive than potassium?
  • Larrañaga, O., et al. (n.d.).
  • Hernandez, P. R. (2018, November 28). Exploiting the Reactivity of Dienes via Electrophilic Addition with Anionic and Radical Intermediates. University of Illinois Chicago - Figshare.
  • ResearchGate. (2021, October 13). Trends in the Diels–Alder reaction in polymer chemistry.
  • Ashenhurst, J. (2023, May 24).
  • Djambo, M. S. (2024, April 10). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
  • Wikipedia. (n.d.). Michael addition reaction.
  • BOC Sciences. (n.d.).
  • Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.
  • YouTube. (2022, October 11).
  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism.
  • Chemist Wizards. (n.d.).
  • PCC Chemax. (2025, January 29).
  • quimicaorganica.org. (n.d.).
  • J&K Scientific LLC. (2026, January 7).
  • Pharmacy 180. (n.d.). Enolates - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles.
  • Emery Oleochemicals. (n.d.). Green Polymer Additives.
  • MDPI. (2020, May 15). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites.
  • PQRI.org. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 21.
  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

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Technical Support Center: Solvent Selection for Crystallization of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the crystallization of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. We address common issues through a structured FAQ and troubleshooting format, grounding our recommendations in established principles of physical organic chemistry and crystallization science.

Introduction: The Challenge of Crystallizing Sodium Enolates

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is an organic salt. Its ionic nature—comprising a sodium cation and a delocalized enolate anion—dominates its physical properties, particularly its solubility. Unlike neutral organic molecules, this compound exhibits high polarity, making solvent selection a critical, non-trivial step. Successful crystallization requires a solvent system that can effectively solvate the ionic species at an elevated temperature or high concentration, and then be systematically perturbed to induce the formation of a well-ordered crystal lattice.

This guide will walk you through solvent selection strategies, troubleshooting common failures like "oiling out," and provide step-by-step protocols for achieving high-purity crystalline material.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this specific sodium enolate?

The main difficulties stem directly from its salt-like character:

  • High Polarity: The compound is often insoluble in common, moderately polar organic solvents (like ethyl acetate or dichloromethane) and highly soluble in very polar solvents (like water or methanol), making it difficult to find a single solvent with the ideal temperature-dependent solubility profile required for cooling crystallization.[1][2]

  • Risk of "Oiling Out": If a solution is cooled too rapidly or is overly concentrated, the compound may separate as a liquid (an "oil") rather than a solid. This is common when the solute's melting point is lower than the temperature of the solution from which it is separating.[3]

  • Hygroscopicity: The ionic nature can attract water from the atmosphere, which can inhibit crystallization or alter the resulting crystal form. All solvents should be anhydrous unless water is intentionally part of the solvent system.

  • Solvent Co-crystallization: Polar solvents, particularly those that can coordinate with the sodium ion (like THF or even unenolized ketone starting material), can sometimes become incorporated into the crystal lattice.[4]

Q2: How should I begin selecting a solvent for crystallization screening?

Given the compound's high polarity, your search should start with polar solvents. The principle of "like dissolves like" is paramount.[2] Non-polar solvents like hexanes or toluene are highly unlikely to dissolve the salt and are best considered as potential anti-solvents.

Recommended Starting Solvents for Solubility Testing:

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA), Water

  • Polar Aprotic: Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

The goal is to find a solvent that either (a) dissolves the compound poorly at room temperature but well upon heating (for cooling crystallization) or (b) dissolves the compound completely, for use in an anti-solvent system.[1]

Q3: My compound seems insoluble in everything except water and methanol. What is the best crystallization strategy?

This is a classic scenario for organic salts. When a compound is highly soluble in one solvent (a "good" solvent) and very insoluble in another (a "bad" or "anti-solvent"), anti-solvent crystallization is the most effective method.[1]

The strategy involves dissolving the compound in a minimal amount of the "good" solvent (e.g., methanol) and then slowly adding a miscible "bad" solvent (e.g., acetone or THF) to decrease the overall solubility and induce controlled precipitation.

Q4: I attempted a crystallization, but my compound "oiled out." What causes this and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution as a super-saturated liquid phase instead of a solid crystal.[3]

Common Causes & Solutions:

Common CauseScientific ExplanationRecommended Solution
Solution is too concentrated. The concentration of the solute exceeds its solubility limit so dramatically that rapid, disordered phase separation occurs before organized crystal nucleation can begin.Re-dissolve the oil by adding more solvent and/or heating. Allow the solution to cool much more slowly or add anti-solvent at a slower rate.
Cooling rate is too fast. Rapid cooling does not provide sufficient time for molecules to orient themselves into a stable crystal lattice, favoring the formation of a disordered, amorphous liquid.[5]Use a Dewar flask or an insulated bath to slow the cooling rate. Aim for a cooling rate of 5-10 °C per hour.
Inappropriate solvent choice. The boiling point of the solvent may be higher than the melting point of the solute, causing it to liquefy before crystallizing.Choose a solvent with a lower boiling point. For example, if oiling out occurs from hot toluene (b.p. 111 °C), try a solvent like ethyl acetate (b.p. 77 °C) if solubility allows.[3]
Q5: No crystals have formed after cooling my solution overnight. What should I do?

This indicates the solution is either not saturated or is in a stable, supersaturated state without a nucleation trigger.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal from a previous attempt, add it to the solution. A seed crystal provides a perfect template for further crystallization.[6]

  • Increase Concentration: If nucleation attempts fail, your solution is likely unsaturated. Slowly evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and allow it to cool again.

  • Add an Anti-solvent: If the compound is dissolved in a good solvent, you can begin to slowly add a miscible anti-solvent to reduce solubility and force crystallization.

Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening

This protocol helps you quickly identify a suitable solvent or solvent pair.

  • Preparation: Place approximately 10-20 mg of your sodium enolate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, IPA, acetone, THF, ethyl acetate) dropwise, starting with 0.1 mL. Agitate after each addition. Note if the solid dissolves completely at room temperature.

    • Observation: If it dissolves easily in <0.5 mL, the solvent is too good for cooling crystallization but may be a candidate for an anti-solvent system.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath while continuing to add the solvent dropwise.

    • Observation: If the compound dissolves fully upon heating but reappears as a crystalline solid upon cooling to room temperature, you have found a good candidate for cooling crystallization .

  • Identifying Anti-solvents: Take a tube where the compound was highly soluble (e.g., methanol). Begin adding a miscible solvent in which you expect the compound to be insoluble (e.g., acetone, THF, or diethyl ether) dropwise until you see persistent cloudiness (precipitation). This identifies a good solvent/anti-solvent pair for anti-solvent crystallization .

Protocol 2: Anti-Solvent Crystallization (Recommended Method)

This is often the most reliable method for polar organic salts.

  • Dissolution: In a clean flask, dissolve the crude sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate in the minimum amount of a "good" polar solvent (e.g., methanol or ethanol) at room temperature. Ensure all solid is completely dissolved.

  • Filtration (Optional but Recommended): If the solution contains any particulate impurities, filter it through a small plug of celite or a syringe filter into a clean crystallization vessel.

  • Anti-Solvent Addition: While gently stirring, add the chosen anti-solvent (e.g., acetone or THF) dropwise.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly but persistently cloudy. This is the point of nucleation.

  • Induce Crystallization: Stop adding the anti-solvent. If crystals do not begin to form immediately, add a few more drops of the "good" solvent to redissolve the precipitate, and then let the flask stand undisturbed. Slow diffusion is key.

  • Maturation: Loosely cover the flask and allow it to stand at room temperature for several hours, or in a refrigerator overnight, to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visual Guides & Data
Solvent Selection Workflow

The following diagram outlines the decision-making process for choosing a crystallization strategy.

Solvent_Selection_Workflow start Start: Crude Sodium Enolate solubility_test Test Solubility in Polar Solvents (e.g., EtOH, IPA, Acetone, MeCN) start->solubility_test q1 Is it soluble at RT? solubility_test->q1 good_for_as Solvent is too strong. Use as 'Good Solvent' for Anti-Solvent Crystallization. q1->good_for_as Yes try_heating Insoluble at RT. Proceed to heating test. q1->try_heating No q2 Does it dissolve when hot AND precipitate when cold? good_for_cooling Good candidate for Cooling Crystallization. q2->good_for_cooling Yes bad_solvent Poor solubility even when hot. Consider as 'Anti-Solvent' or find a stronger solvent. q2->bad_solvent No try_heating->q2

Caption: Workflow for selecting a crystallization method.

Troubleshooting Crystallization Failures

Troubleshooting_Workflow start Crystallization Attempted q1 What is the result? start->q1 oiled_out Result: Oily Residue q1->oiled_out Oil no_crystals Result: Clear Solution q1->no_crystals Nothing poor_yield Result: Few Crystals q1->poor_yield Low Yield success Result: Crystalline Solid q1->success Success sol1 Action: 1. Add more solvent. 2. Re-heat & cool slowly. 3. Change solvent system. oiled_out->sol1 sol2 Action: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Slowly evaporate solvent. no_crystals->sol2 sol3 Action: 1. Concentrate mother liquor. 2. Cool to lower temperature. 3. Add more anti-solvent. poor_yield->sol3

Sources

Technical Support Center: Handling and Storage of 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly conjugated, electron-rich intermediate, 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate presents unique handling challenges. While the molecule benefits from thermodynamic stabilization against basicity, its high Highest Occupied Molecular Orbital (HOMO) energy makes it exceptionally vulnerable to oxidative degradation. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your compound during storage.

Part 1: Troubleshooting & FAQs

Q: My isolated solid turned from a pale yellow powder to a dark brown, viscous residue after a week in the freezer. What happened? A: This degradation is the classic signature of oxidative aromatization followed by quinone-methide polymerization. The molecule features a "push-pull" conjugated system. While the C2-formyl group provides resonance stabilization to the C1-enolate ([1]), the C5-ethoxy group makes the diene system highly electron-rich. Even trace exposure to triplet oxygen (


) initiates a Single Electron Transfer (SET). Similar to the autoxidation of resonance-stabilized ascorbate anions ([2]), the enolate donates an electron to 

, forming a superoxide radical and a highly reactive cyclohexadienyl radical. Because the molecule is only one hydrogen abstraction away from becoming a fully aromatic system, the massive thermodynamic driving force yields 5-ethoxy-2-formylphenol, which subsequently polymerizes into the dark residue you observed.

Q: I stored the compound in a standard sealed vial under nitrogen, but it still degraded. Why? A: Standard screw-cap vials and silicone septa are not truly gas-impermeable over extended periods. Furthermore, Nitrogen (


) is lighter than ambient air and can easily diffuse out of imperfect seals. To properly protect compounds that are highly prone to oxidation, it is critical to use vials with tight-fitting Teflon (PTFE) lids and to utilize Argon (

), which is heavier than air and effectively "blankets" the reactive solid ([3]). Additionally, trace moisture in standard vials can protonate the enolate, leading to tautomerization to the ketone and accelerated degradation.

Q: Can I store this compound as a stock solution for ongoing experiments? A: It is highly discouraged to store this compound in solution for more than 24 hours. Solvents significantly increase the molecular collision rates between the enolate and dissolved oxygen. If you must prepare a stock solution, use strictly anhydrous, rigorously degassed Tetrahydrofuran (THF) or Acetonitrile. Avoid halogenated solvents (like DCM), as electron-rich enolates can undergo exothermic radical-halogen abstraction reactions.

Part 2: Mechanistic & Workflow Visualizations

OxidationMechanism A 5-Ethoxy-2-formylcyclohexa- 1,5-dien-1-olate (Reactive Enolate) B O2 Exposure (Single Electron Transfer) A->B C Cyclohexadienyl Radical + Superoxide (O2•-) B->C D Hydrogen Abstraction (Aromatization Driving Force) C->D E 5-Ethoxy-2-formylphenol (Aromatic Degradant) D->E F Quinone-Methide Polymers (Dark Brown Residue) E->F Oxidative Coupling

Fig 1. SET autoxidation pathway demonstrating the thermodynamic drive toward aromatization.

StorageWorkflow S1 Transfer Solid to Schlenk Tube S2 High Vacuum (<0.1 mbar, 30 min) S1->S2 S3 Backfill with Dry Argon S2->S3 S3->S2 Repeat 3x (Pump-Purge) S4 Seal with PTFE Stopcock S3->S4 S5 Store at -80°C (Darkness) S4->S5

Fig 2. Iterative Schlenk-line vacuum-argon cycling workflow for long-term solid storage.

Part 3: Experimental Protocols

Protocol A: Schlenk-Line Preparation for Long-Term Solid Storage

To prevent autoxidation, the solid must be stored under a strict inert atmosphere using the pump-purge technique.

  • Transfer: Inside an inert-atmosphere glovebox, transfer the dry 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate solid into a heavy-walled glass Schlenk tube equipped with a PTFE high-vacuum stopcock.

  • Evacuation: Connect the Schlenk tube to a high-vacuum manifold. Slowly open the stopcock to evacuate the headspace to <0.1 mbar for 30 minutes. This removes trace volatile impurities and surface moisture.

  • Argon Backfill: Backfill the flask with ultra-high purity, anhydrous Argon.

  • Cycling: Repeat the evacuation and backfill cycle a minimum of three times to ensure complete displacement of oxygen.

  • Sealing & Storage: Tightly close the PTFE stopcock, wrap the joint with Parafilm, and store the flask in a -80°C freezer protected from light.

  • Self-Validation Check: If the solid remains a free-flowing, pale yellow powder after 72 hours of storage, the atmospheric exclusion is successful. Any clumping or darkening indicates a compromised seal.

Protocol B: Freeze-Pump-Thaw Degassing of Solvents

If a solution must be prepared, the solvent must be stripped of dissolved oxygen prior to introducing the enolate.

  • Preparation: Place the desired anhydrous solvent (e.g., THF) in a Schlenk flask. Do not exceed 50% of the flask's total volume to allow room for expansion.

  • Freezing: Submerge the flask in a liquid nitrogen bath (-196°C) until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to the high-vacuum line (<0.1 mbar) for 5-10 minutes to evacuate the headspace.

  • Thawing: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath.

  • Cycling: Repeat steps 2-4 three times. Backfill with Argon before use.

  • Self-Validation Check: During the first thaw cycle, you will observe vigorous gas bubbles escaping from the liquid as trapped oxygen is released. The solvent is fully degassed when no more bubbles evolve during the final thawing stage.

Part 4: Quantitative Storage Data

Table 1: Storage Condition Stability Matrix for 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Storage StateTemperatureAtmosphereContainer TypeEstimated Half-Life
Solid 25°CAmbient AirOpen Vial< 2 Hours
Solid -20°CNitrogen (

)
Screw-cap Vial3 - 5 Days
Solid -80°CArgon (

)
PTFE Schlenk Tube> 12 Months
Solution (THF) 25°CAmbient AirStandard Flask< 30 Minutes
Solution (THF) -20°CArgon (

)
Sealed Ampoule24 - 48 Hours

References

  • Enolates - Formation, Stability, and Simple Reactions | Master Organic Chemistry | Link[1]

  • Chemistry of ascorbic acid | Wikipedia | Link[2]

Sources

Purification techniques for sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested solutions to common challenges encountered during the isolation and purification of this versatile intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Product Overview: Understanding the Molecule

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a stabilized enolate, typically synthesized via the Vilsmeier-Haack formylation of a suitable ethoxy-substituted cyclohexanone precursor.[1][2] The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide), which first yields an iminium salt that is subsequently hydrolyzed to the target aldehyde during aqueous workup.[3][4]

The final product is an ionic salt, which dictates its physical properties, primarily its high polarity and solubility in polar solvents. As an enolate, it is a potent nucleophile but is also susceptible to degradation.

Key Stability Concerns:

  • Acid Sensitivity: Protonation by acidic media will convert the enolate back to its keto form, potentially leading to a mixture of keto-enol tautomers.[5]

  • Moisture and Air Sensitivity: Enolates can react with water and atmospheric carbon dioxide. Handling under an inert atmosphere (Nitrogen or Argon) with dry solvents is critical for preventing degradation and ensuring reproducibility.[6]

  • Thermal Stability: While generally more stable than their lithium counterparts, sodium enolates can degrade at elevated temperatures. Prolonged heating during solvent removal or recrystallization should be avoided.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Low Purity and Contamination After Initial Work-up

Question: My crude product after synthesis and initial extraction is a dark, sticky, or oily solid. What are the likely impurities?

Answer: A non-crystalline, colored crude product typically points to a mixture of several components. The most common contaminants include:

  • Unreacted Starting Materials: Residual ethoxy-cyclohexanone precursor.

  • Vilsmeier-Haack Byproducts: Hydrolyzed Vilsmeier reagent, residual DMF, and potentially over-formylated or other side-products.[1][7]

  • Residual Solvents: Solvents from the reaction and extraction steps (e.g., dichloromethane, ethyl acetate, THF).

  • Keto-Tautomer: If the product was exposed to even mild acidic conditions during workup, a portion may have converted to the neutral β-keto aldehyde, which has different solubility and chromatographic behavior.[5]

Question: How can I modify my work-up to obtain a cleaner crude product before attempting crystallization or chromatography?

Answer: A robust work-up is crucial. Since your target compound is a sodium salt, you can leverage its unique solubility.

  • Initial Quench and pH control: After the reaction, quench cautiously into a basic aqueous solution (e.g., cold 1-2M NaOH) to ensure the product remains in its salt form and to hydrolyze the intermediate iminium species.[8] Monitor the pH to keep it above 10-12.

  • Organic Wash: After quenching, extract the aqueous layer with a non-polar or moderately polar organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) to remove unreacted starting materials and non-polar organic byproducts. Your sodium enolate product should remain in the aqueous phase.

  • Brine Wash: Wash the isolated aqueous layer with saturated brine (NaCl solution). This helps to break up any emulsions and reduce the amount of water-soluble organic impurities.

  • Careful Isolation: Isolating the product from the aqueous layer can be done by either evaporating the water (lyophilization is preferred to avoid heat) or by precipitating the product by adding a miscible organic solvent in which the salt is insoluble (see next section).

Issue 2: Recrystallization and Precipitation Failures

Question: I'm attempting to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when its solubility changes too rapidly upon cooling, causing it to separate as a supersaturated liquid phase rather than a crystalline solid.

Troubleshooting Steps:

  • Reduce Temperature: Use a solvent with a lower boiling point if possible.

  • Change Solvent System: The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. For a sodium salt, polar solvents are a good starting point.

  • Employ an Anti-Solvent System: This is often the most effective method for ionic compounds. Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or even water). Then, slowly add a less polar "anti-solvent" in which the product is insoluble (e.g., tetrahydrofuran (THF), acetone, ethyl acetate, or diethyl ether) with vigorous stirring until precipitation begins.[9] Continue slow addition to maximize recovery.

Question: I can't find a suitable solvent system. My product is either completely soluble or completely insoluble. What are my options?

Answer: This is a common challenge. If a single or dual-solvent system for recrystallization is not viable, consider the following:

  • Precipitation/Washing: Dissolve the crude material in a suitable solvent (like ethanol) and filter off any insoluble impurities. Then, precipitate the product by adding it to a large volume of an anti-solvent (like diethyl ether). Collect the solid and wash it thoroughly with the anti-solvent to remove soluble impurities.

  • Slurry Washing: If the crude product is a solid, you can "wash" it by stirring it as a slurry in a solvent where the impurities are soluble but the product is not. For instance, slurrying the crude solid in warm ethyl acetate or THF can effectively remove many organic contaminants.

Solvent CombinationPolarity of Solvent (for dissolution)Polarity of Anti-Solvent (for precipitation)Typical Impurities Removed
Methanol / Diethyl EtherHighLowNon-polar organic byproducts, residual starting material
Ethanol / Ethyl AcetateHighMediumLess polar organic impurities
Water / AcetoneVery HighMediumEffective for highly polar salts, removes inorganic salts
DMF / THFHigh (Aprotic)MediumBroad range of organic impurities
Issue 3: Chromatographic Purification Challenges

Question: Can I use standard silica gel chromatography for purification? My compound seems to be streaking badly or not eluting at all.

Answer: Standard silica gel is acidic and highly polar, making it generally unsuitable for purifying basic salts like sodium enolates.[10] The ionic nature of the compound leads to strong adsorption to the silica surface, resulting in poor separation, broad peaks (streaking), and low recovery.

Potential Solutions:

  • Deactivated Silica/Alumina: You can try neutralizing the silica gel by preparing a slurry with a small percentage (1-2%) of triethylamine or ammonia in your eluent system. Alternatively, basic or neutral alumina can be a more suitable stationary phase.[10]

  • Reversed-Phase Chromatography (RP-HPLC): This is often the most effective chromatographic method for polar, ionic compounds.[11]

    • Stationary Phase: C18 or C8 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[12]

    • Additives: Since the compound is ionic, peak shape can be poor. Adding a buffer or an ion-pairing agent to the mobile phase can significantly improve resolution. However, this complicates product isolation after fractionation. For simple purification, a volatile buffer like ammonium formate or ammonium acetate is recommended.

Experimental Workflow & Protocols

Protocol 1: Purification by Anti-Solvent Precipitation

This protocol is recommended for obtaining a high-purity solid product from a crude mixture.

  • Dissolution: In a clean, dry flask under a nitrogen atmosphere, dissolve the crude sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (e.g., 1.0 g) in a minimal volume of anhydrous methanol (e.g., 2-3 mL).

  • Filtration (Optional): If insoluble impurities are present, filter the solution through a syringe filter (0.45 µm) into a second dry flask, also under a nitrogen atmosphere.

  • Precipitation: While vigorously stirring the methanolic solution, slowly add anhydrous diethyl ether (an anti-solvent) dropwise from an addition funnel.

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • Crystallization: Stop the addition and allow the mixture to stir at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to maximize solid formation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Ensure the filtration apparatus is dry.

  • Washing: Wash the solid cake on the filter with several small portions of cold, anhydrous diethyl ether to remove any remaining soluble impurities and residual methanol.

  • Drying: Dry the purified solid product under high vacuum for several hours to remove all traces of solvent. Store the final product under an inert atmosphere at a low temperature.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Storage Crude_Mixture Crude Product (Oily Solid) Dissolve Dissolve in Min. Anhydrous Methanol Crude_Mixture->Dissolve Step 1 Precipitate Slowly Add Anti-Solvent (Ether) Dissolve->Precipitate Step 2 Isolate Filter & Wash with Cold Ether Precipitate->Isolate Step 3 Dry Dry Under High Vacuum Isolate->Dry Step 4 Pure_Product Pure Crystalline Solid Dry->Pure_Product Store Store Under N2 at Low Temp Pure_Product->Store Troubleshooting_Flowchart node_action node_action start Crude Product Impure? is_oily Is it Oily / Sticky? start->is_oily Yes pure Product is Pure start->pure No recrystallization_fails Recrystallization Fails? is_oily->recrystallization_fails No improve_workup Improve Aqueous Work-up: - Basic Quench (pH > 10) - Organic Wash is_oily->improve_workup Yes chromatography_issue Chromatography Issue? recrystallization_fails->chromatography_issue No use_antisolvent Use Anti-Solvent Precipitation (e.g., MeOH / Ether) recrystallization_fails->use_antisolvent Yes use_rphplc Use Reversed-Phase HPLC (C18, H2O/ACN) chromatography_issue->use_rphplc Yes chromatography_issue->pure No improve_workup->recrystallization_fails use_antisolvent->chromatography_issue use_rphplc->pure

Caption: Troubleshooting Decision Flowchart.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • D'hooghe, M., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules, 26(4), 856. [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Clayden, J., et al. Organic Chemistry. Oxford University Press.
  • Chemistry LibreTexts. Synthesis of Enols and Enolates. [Link]

  • Lair, C., et al. (2011). OXIDATION OF 1-ARYLCYCLOHEXA-2,5-DIENES AND SUBSEQUENT DOUBLE MICHAEL ADDITION. A RAPID ACCESS TO THE BÜCHI KETONE AND THE PENTACYCLIC CORE OF (-)-FR901483. Unpublished manuscript. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information Strategic Enzymatic Enantioselective Desymmetrization of Prochiral Cyclohexa-2,5-dienones. [Link]

  • ResearchGate. General Methods for the Preparation of Enolates. [Link]

  • Collum, D. B., et al. (2016). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 138(42), 14093–14102. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF DRUG IMPURITIES. WJPR, 11(9), 623-637. [Link]

  • Chemistry LibreTexts. Enolates. [Link]

  • SIELC Technologies. Separation of Sodium cholate on Newcrom R1 HPLC column. [Link]

  • NSF Public Access Repository. Dienolate Annulation Approach for Assembly of Densely Substituted Aromatic Architectures. [Link]

  • University of Liverpool. Methods for the Preparation of Enolates. [Link]

  • Michalak, M., & Wicha, J. (2009). Synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones and 4-alkoxy-5-methylcyclopent-1-enyl benzoate. Carbohydrate research, 344(1), 13–18. [Link]

  • Shape Fixing via Salt Recrystallization: A Morphology-Controlled Approach To Convert Nanostructured Polymer to Carbon Nanomaterial. [Link]

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Technical Support Center: Overcoming Sodium Enolate Solubility and Aggregation in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden reaction failures, poor yields, or intractable suspensions when switching from lithium to sodium enolates.

While sodium enolates offer unique stereochemical outcomes and higher intrinsic reactivities due to their more ionic metal-oxygen bonds, their tendency to form insoluble, unreactive aggregates in non-polar solvents (like toluene or hexanes) is a notorious bottleneck[1]. This guide is designed to help you diagnose solubility issues, understand the physical organic causality behind them, and implement field-proven protocols to rescue your syntheses.

Diagnostic Troubleshooting Guide

Issue: "My sodium enolate precipitates out of toluene as a thick, un-stirrable gel."

The Causality: In non-polar solvents (dielectric constant


), the highly polar 

ion pairs seek to minimize their dipole moments by self-assembling into higher-order oligomers. Unlike lithium, which typically forms dimers or tetramers, the larger ionic radius of sodium (1.02 Å) often leads to the formation of intractable hexamers or infinite polymeric networks[1]. The Solution: You must disrupt the

intermolecular bridging. Introduce a strongly coordinating, sterically demanding additive. While adding tetrahydrofuran (THF) is a common first step, sodium enolates in THF can still form complex, sluggish tetramers[2]. For complete dissolution, transition to a polydentate ligand (like Me

Tren) or a macrocycle (like 15-crown-5)[1][3].
Issue: "I added TMEDA to my toluene reaction, but the alkylation is still incredibly slow."

The Causality: Chemists often blindly apply lithium chemistry rules to sodium. With lithium enolates,


-tetramethylethylenediamine (TMEDA) effectively breaks tetramers down into highly reactive chelated dimers. However, structural studies using the method of continuous variation (MCV) reveal that the larger sodium nucleus can accommodate TMEDA chelation on the corners of a cubic tetramer[2][4]. Thus, adding TMEDA to a sodium enolate in toluene often results in a TMEDA-solvated tetramer, which remains kinetically sluggish[2].
The Solution:  Abandon TMEDA for sodium enolate disaggregation. Instead, use hexamethylphosphoramide (HMPA) or 

-dimethylpropyleneurea (DMPU). Adding >3.0 equivalents of HMPA forces the formation of solvent-separated ion pairs, drastically accelerating the reaction[5].
Issue: "I need to use a non-polar solvent for stereocontrol, but my base (NaHMDS) isn't fully deprotonating my substrate."

The Causality: Sodium hexamethyldisilazide (NaHMDS) is highly soluble in toluene (existing as a disolvated dimer)[3], making it easy to handle. However, it is a relatively weak base. If your substrate has a higher pKa (e.g., alkyl-substituted Oppolzer sultams), NaHMDS will result in incomplete enolization, leading to mixed enolate-base aggregates that complicate solubility and ruin stereoselectivity[6][7]. The Solution: Switch to sodium isopropyl(trimethylsilyl)amide (NaPTA) or sodium diisopropylamide (NaDA). NaPTA offers 4–5 pKb units of basicity above NaHMDS while maintaining an excellent solubility profile in non-polar media[8].

Frequently Asked Questions (FAQs)

Q: Why should I bother with sodium enolates if lithium enolates are so much easier to solubilize? A: Sodium enolates are critical when you need to alter the transition state geometry. Because the


 bond is longer and more ionic than the 

bond, sodium enolates are less tightly bound to chiral auxiliaries. For example, in Oppolzer enolate alkylations, switching from lithium to sodium can completely invert or enhance the stereochemical outcome due to the reaction proceeding through a non-chelated, solvent-separated ion pair rather than a closed transition state[7][8].

Q: Can I use 18-crown-6 instead of 15-crown-5 to solubilize my sodium enolate? A: It is highly discouraged. The cavity size of 15-crown-5 (1.7–2.2 Å) perfectly matches the ionic diameter of


 (~2.0 Å), allowing for complete encapsulation and the formation of highly reactive monomers[1][3]. 18-crown-6 is sized for potassium (

). Using 18-crown-6 with sodium leads to loose, fluxional coordination that fails to adequately break up enolate aggregates, leaving you with unpredictable kinetics.

Q: My lab has banned HMPA due to toxicity. What is the best alternative for generating sodium enolate monomers? A: If HMPA is banned, DMPU is the standard dipolar aprotic alternative, though it may require slightly higher temperatures to achieve the same disaggregation. Alternatively, recent advances show that the aliphatic polyamine ligand Me


Tren (tris(2-(dimethylamino)ethyl)amine) is exceptionally effective at stabilizing sodium enolate monomers in non-polar solvents like benzene or toluene, yielding similar reactivity profiles to HMPA without the severe toxicity[1].

Quantitative Solvation & Aggregation Data

To predict your enolate's behavior, consult this structural matrix. It summarizes the aggregation states of standard sodium enolates based on the solvent and additive environment.

Solvent / Additive SystemDominant Aggregation StateRelative ReactivityStructural Causality
Neat Toluene / Hexane Hexamer / PolymerVery LowLack of dielectric shielding forces tight

bridging[1].
Toluene + TMEDA Cubic TetramerLow to Moderate

is large enough to accept bidentate chelation while maintaining the tetrameric core[2].
Neat THF Tetramer / Dimer mixModerateTHF displaces some

bonds but cannot fully isolate the ion pair[2][8].
Toluene + 15-Crown-5 Chelated MonomerVery HighMacrocycle cavity perfectly encapsulates

, preventing bridging[1][3].
Toluene + HMPA (>3 eq) Solvent-Separated Ion PairExtremely HighStrong donor capacity completely displaces the enolate oxygen from the sodium coordination sphere[5][8].

Solvation Strategy Workflow

Use the following decision tree to determine the optimal disaggregation strategy for your specific synthetic constraints.

G Start Sodium Enolate in Non-Polar Solvent Problem Issue: Insoluble Suspension (Hexamers/Polymers) Start->Problem Decision Select Disaggregation Strategy Problem->Decision Path_TMEDA Add TMEDA Decision->Path_TMEDA Mild Path_Crown Add 15-Crown-5 or Me6Tren Decision->Path_Crown Strong Chelation Path_HMPA Add HMPA / DMPU (> 3.0 equiv) Decision->Path_HMPA Dipolar Aprotic Res_TMEDA Forms Cubic Tetramers (Moderate Reactivity) Path_TMEDA->Res_TMEDA Res_Crown Forms Chelated Monomers (High Reactivity) Path_Crown->Res_Crown Res_HMPA Solvent-Separated Ion Pairs (Maximum Reactivity) Path_HMPA->Res_HMPA

Figure 1: Decision matrix for overcoming sodium enolate aggregation in non-polar solvents.

Standard Operating Protocols

Protocol A: Generation of a Highly Reactive, Crown-Ether Stabilized Sodium Enolate Monomer

This protocol utilizes 15-crown-5 to break down polymeric sodium enolates into highly reactive monomers in toluene[1][3].

Reagents: Ketone/Substrate (1.0 mmol), NaHMDS (1.05 mmol), 15-crown-5 (1.1 mmol), anhydrous Toluene (10 mL).

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Base Solvation: Dissolve 1.05 mmol of recrystallized NaHMDS in 5 mL of anhydrous toluene. The solution should be clear.

  • Additive Introduction: Inject 1.1 mmol of 15-crown-5 into the base solution. Stir for 10 minutes at room temperature to allow the formation of the NaHMDS-crown complex[3].

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dissolve 1.0 mmol of your substrate in 5 mL of toluene and add it dropwise to the base solution over 15 minutes.

  • Self-Validation Check: If enolization is successful and monomeric, the solution will remain completely homogeneous and transparent. If the solution turns cloudy, moisture has compromised the crown ether, or the substrate pKa is too high for NaHMDS, necessitating a switch to NaPTA[8].

  • Electrophile Addition: Add your electrophile (e.g., alkyl halide) directly. Alkylation of the monomer will be rapid; monitor via TLC or in-situ IR spectroscopy.

Protocol B: HMPA-Mediated Disaggregation for Solvent-Separated Ion Pairs

Use this protocol when maximum nucleophilicity is required, forcing the enolate into a solvent-separated ion pair[5][8].

Reagents: Substrate (1.0 mmol), NaPTA or NaDA (1.05 mmol), HMPA (3.5 mmol), anhydrous Toluene (10 mL).

  • Base Preparation: In an Argon-purged Schlenk flask, dissolve 1.05 mmol of NaPTA in 8 mL of anhydrous toluene at -78 °C.

  • Enolization: Add the substrate (1.0 mmol in 2 mL toluene) dropwise.

  • Observation: At this stage, a slight turbidity or gel formation may occur as the sodium enolate forms higher-order aggregates (tetramers/hexamers)[1].

  • Disaggregation (The Critical Step): Slowly inject 3.5 equivalents of HMPA.

  • Self-Validation Check: Watch the reaction mixture closely. Upon the addition of the 3rd equivalent of HMPA, the turbid suspension will rapidly clarify into a homogeneous, often pale-yellow solution. This visual cue is the physical manifestation of the aggregates breaking apart into HMPA-solvated monomers and solvent-separated ion pairs[5].

  • Reaction: Introduce the electrophile. Proceed with standard aqueous workup, ensuring thorough washing with

    
     (aq) or copious amounts of water to remove HMPA residues.
    

References

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations Angewandte Chemie International Edition URL:[Link]

  • Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies Journal of the American Chemical Society URL:[Link]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity Journal of the American Chemical Society URL:[Link]

  • Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity Organic Chemistry Frontiers (RSC) URL:[Link]

  • Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum The Journal of Organic Chemistry URL:[Link]

  • Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures Dalton Transactions (RSC) URL:[Link]

Sources

Technical Support Center: Enolate Chemistry & Ester Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of Ethoxy Groups (Ethyl Esters) in Basic Enolate Solutions Ticket ID: ENOL-004-BETA Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my ester hydrolyzing?

Welcome to the Enolate Chemistry Support Hub. If you are observing the loss of your ethyl group (saponification) or the formation of carboxylic acid byproducts during enolate formation, you are likely facing a competition between proton abstraction (enolization) and nucleophilic attack .

The Mechanistic Conflict

In basic media, an ethyl ester (


) faces two divergent pathways. Your goal is Pathway A; the error is Pathway B.
  • Pathway A (Desired): The base removes the

    
    -proton. This is fast (kinetic) and reversible or irreversible depending on the base strength.
    
  • Pathway B (Undesired): A nucleophile (OH⁻ from trace water or the base itself) attacks the carbonyl carbon. This leads to the tetrahedral intermediate and subsequent loss of the ethoxide leaving group (hydrolysis/transesterification).

Visualizing the Competition

The following diagram illustrates the critical decision points where your reaction might be failing.

Enolate_Competition Start Ethyl Ester Substrate (R-CO-OEt) Base Base Addition (LDA, NaOEt, etc.) Start->Base Alpha_Proton Attack at α-Proton Base->Alpha_Proton Steric Bulk / Low Temp Carbonyl_Attack Attack at Carbonyl Carbon Base->Carbonyl_Attack Small Base / High Temp / Wet Solvent Enolate Enolate Formed (Nucleophilic Species) Alpha_Proton->Enolate Product Successful Alkylation/Aldol Enolate->Product Tetrahedral Tetrahedral Intermediate Carbonyl_Attack->Tetrahedral Hydrolysis Hydrolysis (if OH⁻ present) Carboxylic Acid Formed Tetrahedral->Hydrolysis Trace H₂O (OH⁻) Claisen Claisen Condensation (Self-Reaction) Tetrahedral->Claisen Enolate attacks Ester

Figure 1: Mechanistic divergence in ester enolization. Success depends on favoring the green pathway via steric and thermal control.

Troubleshooting Workflows

Issue A: "I see Carboxylic Acid byproducts (Saponification)."

Diagnosis: This is almost exclusively caused by Hydroxide (


)  contamination.
  • Root Cause 1: Wet solvent. Even 50 ppm water generates enough hydroxide (via equilibrium with your strong base) to hydrolyze esters.

  • Root Cause 2: Wet starting material. Ethyl esters are often hygroscopic.

  • Root Cause 3: Atmosphere. Exposure to air introduces moisture.

Corrective Action:

  • Protocol: Switch to the Cryogenic Anhydrous Protocol (See Section 3).

  • Quick Fix: Add molecular sieves (3Å or 4Å, activated) to your ester solution 4 hours prior to reaction.

Issue B: "I see Transesterification (Ethyl changed to Methyl/Butyl)."

Diagnosis: Mismatched alkoxide base.

  • Root Cause: Using Sodium Methoxide (NaOMe) or n-Butyllithium (nBuLi) directly on an ethyl ester. The base acts as a nucleophile.[1][2]

  • Corrective Action:

    • If using alkoxides: Always match the base to the ester. Use Sodium Ethoxide (NaOEt) for ethyl esters.

    • If using Lithium bases: Use LDA or LiHMDS . The steric bulk prevents them from attacking the carbonyl, forcing them to act only as bases.

Issue C: "My yield is low due to self-condensation (Claisen)."

Diagnosis: Thermodynamic equilibration.

  • Root Cause: The reaction is too warm, or the base is added too slowly, allowing the formed enolate to attack the remaining unreacted ester.

  • Corrective Action:

    • Inverse Addition: Add the ester to the base (at -78°C), not the base to the ester. This ensures the base is always in excess relative to the ester during addition, preventing unreacted ester from lingering.

Optimized Protocols

These protocols are designed as self-validating systems. Do not deviate from the order of operations.

Protocol A: Kinetic Control (Zero Hydrolysis)

Best for: Sensitive substrates, avoiding self-condensation, high-precision alkylation. Base: LDA (Lithium Diisopropylamide) or LiHMDS.

Reagents:

  • Diisopropylamine (distilled over CaH₂)

  • n-BuLi (titrated)

  • THF (anhydrous, distilled or from column)

  • Ethyl Ester substrate[3][4][5]

ParameterSpecificationReason
Temperature -78°C (Dry Ice/Acetone)Kinetic control; prevents nucleophilic attack on carbonyl.
Concentration 0.1M - 0.5MDilution minimizes aggregate formation.
Stoichiometry Base:Substrate = 1.05 : 1.00Slight excess ensures complete consumption of ester.

Step-by-Step:

  • System Prep: Flame-dry a 2-neck flask under Argon flow. Cool to room temp.

  • Solvent Charge: Add anhydrous THF.

  • Amine Charge: Add diisopropylamine (1.1 eq). Cool to -78°C .[6][7][8]

  • Base Generation: Add n-BuLi (1.05 eq) dropwise. Observation: Solution may turn pale yellow. Stir for 15 mins at -78°C, then warm to 0°C for 10 mins to ensure complete deprotonation of amine, then return to -78°C .

  • Substrate Addition (Critical): Dissolve Ethyl Ester (1.0 eq) in minimal THF. Add this solution slowly down the side of the flask over 10-15 minutes.

    • Why? Slow addition into excess base prevents the "Claisen" side reaction.

  • Enolization: Stir at -78°C for 30-45 minutes.

  • Trapping: Add your electrophile (aldehyde/halide).

Protocol B: Thermodynamic Control (Robust Substrates)

Best for: Simple substrates, reversible reactions. Base: Sodium Ethoxide (NaOEt).[3][7]

Reagents:

  • Sodium Metal (clean, oxide removed)

  • Absolute Ethanol (200 proof, stored over sieves)

Step-by-Step:

  • Base Prep: Add Sodium metal to Absolute Ethanol under Argon. Allow to dissolve completely (

    
     gas evolution).
    
    • Validation: Ensure no solid metal remains.

  • Matching Rule: Verify your substrate is an Ethyl ester. If it is a Methyl ester, you must use Methanol/NaOMe.[9]

  • Reaction: Add Ethyl Ester to the NaOEt solution.

    • Note: Hydrolysis is still possible if water enters here.[4] The "Matching Rule" only prevents transesterification.

Decision Matrix: Selecting the Right Conditions

Use this graph to select the correct base and conditions for your specific ethyl ester scenario.

Base_Selection Start Start: Ethyl Ester Q1 Is the ester prone to self-condensation? Start->Q1 Kinetic_Sol Use LDA / LiHMDS @ -78°C Q1->Kinetic_Sol High Risk Thermo_Sol Use NaOEt / EtOH (Matched Alkoxide) Q1->Thermo_Sol Low Risk Path_Kinetic Yes (Sensitive) Path_Thermo No (Stable) Warning CRITICAL: Must be Anhydrous Kinetic_Sol->Warning Thermo_Sol->Warning

Figure 2: Decision tree for base selection to minimize side reactions.

FAQ: Rapid Response

Q: Can I use NaOH if I work very quickly? A: No. NaOH generates Hydroxide ions immediately. Even if you are fast, the rate of hydrolysis (


) often competes with enolization. Furthermore, the byproduct is water, which cycles back to destroy more enolate.

Q: Why does my ethyl ester turn into a methyl ester? A: You likely used NaOMe (Sodium Methoxide) or Methanol as a co-solvent. The methoxide attacks the carbonyl, displaces the ethoxide, and you isolate the methyl ester. This is transesterification. Always match the solvent alcohol to the ester alkoxy group [1].

Q: I used LDA but still got hydrolysis. Why? A: Check your THF. THF is a hygroscopic ether. If it was not distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use, it contains water. That water reacts with LDA to form LiOH, which then saponifies your ester.

Q: Is LiHMDS better than LDA? A: Often, yes. LiHMDS is less basic (


 ~26 vs ~36 for LDA) but significantly more sterically hindered. This makes it even less nucleophilic, further reducing the risk of carbonyl attack [2].

References

  • BenchChem. (2025).[3] Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Retrieved from

  • Master Organic Chemistry. (2022). Kinetic vs Thermodynamic Enolates.[1][6][7][10][11] Retrieved from

  • Chemistry LibreTexts. (2019). Alkylation of Enolate Ions.[2][7] Retrieved from

  • California Institute of Technology. (n.d.). Saponification Protocols.[3][12] Retrieved from

Sources

Validation & Comparative

13C NMR chemical shifts of formyl cyclohexadiene enolate carbons

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing transient reactive intermediates is one of the most demanding challenges in modern synthetic and analytical chemistry. Formyl cyclohexadiene enolates—highly delocalized, transient species often generated during dearomatization or complex cross-coupling cascades—present a unique analytical hurdle. Because these intermediates are prone to rapid tautomerization, aromatization, or polymerization at room temperature, capturing their


C NMR chemical shifts requires pushing the boundaries of both experimental instrumentation and computational prediction.

This guide provides an objective, in-depth comparison of the three primary paradigms used by drug development professionals and structural chemists to assign the


C NMR chemical shifts of formyl cyclohexadiene enolates: Empirical/Heuristic Predictors , Quantum Mechanical (DFT-GIAO) Calculations , and Advanced In Situ Experimental NMR .

The Mechanistic Causality of Enolate Chemical Shifts

Before comparing the analytical methods, one must understand why the


C shifts of formyl cyclohexadiene enolates defy standard additivity rules. In a neutral, isolated system, a formyl carbon typically resonates past 200 ppm, and an isolated alkene sits between 100–140 ppm (1[1]).

However, in a formyl cyclohexadiene enolate (e.g., lithium 3-formylcyclohexa-1,5-dien-1-olate), the molecule exists as a highly conjugated "push-pull" system. The electron-rich enolate oxygen (


-donor) pushes electron density through the diene framework toward the electron-withdrawing formyl group (

-acceptor).
  • The

    
    -Carbon (C2):  Experiences intense shielding due to localized negative charge density, shifting dramatically upfield (often below 100 ppm).
    
  • The Enolate Carbon (C1): Is deshielded relative to an alkene but shielded relative to a ketone (~155–160 ppm) due to its partial double-bond character (2[2]).

  • The Formyl Carbon: Receives electron density from the extended conjugation, reducing its partial positive charge and shifting it upfield from a typical aldehyde (~185 ppm).

Delocalization O_enolate Enolate Oxygen (O-) High Electron Density C_alpha Alpha Carbon (C2) Shielded (~95 ppm) O_enolate->C_alpha π-donation C_beta Beta Carbon (C3) Deshielded (~140 ppm) C_alpha->C_beta Conjugation C_formyl Formyl Carbon (CHO) Electron Sink (~186 ppm) C_beta->C_formyl Inductive/Resonance Pull

Caption: Electronic delocalization pathway dictating the 13C NMR chemical shifts in the enolate.

Comparison of Analytical Approaches

Empirical & Machine Learning Predictors (e.g., Mnova NMRPredict, ChemDraw)
  • Mechanism: These software tools utilize vast databases of known chemical structures and apply HOSE (Hierarchical Organization of Spherical Environments) codes or machine learning algorithms to estimate shifts based on topological similarity.

  • Performance on Enolates: Poor. Because these databases are overwhelmingly populated by stable, neutral molecules, they fail to accurately model the profound electronic perturbation caused by the anionic charge and lithium coordination. They consistently underestimate the shielding at the

    
    -carbon and overestimate the deshielding of the formyl carbon.
    
Quantum Mechanical DFT-GIAO Calculations (e.g., Gaussian 16)
  • Mechanism: Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbitals (GIAO) calculates the actual magnetic shielding tensors based on optimized 3D molecular geometries and continuum solvation models (3[3]).

  • Performance on Enolates: Excellent. By utilizing long-range corrected functionals (like

    
    B97X-D) that account for dispersion and extended conjugation, DFT-GIAO provides highly accurate predictions for transient anions, serving as a reliable proxy when experimental isolation is impossible (4[4]).
    
Advanced In Situ Experimental NMR (Cryoprobe + 2D Techniques)
  • Mechanism: Direct observation of the intermediate. The enolate is generated inside an NMR tube at cryogenic temperatures (-78 °C) and analyzed using a helium-cooled cryoprobe to maximize the signal-to-noise ratio for the low-concentration, transient species.

  • Performance on Enolates: The Ground Truth. While technically demanding, it provides the definitive structural proof. 2D HSQC and HMBC are strictly required, as the 1D

    
    C spectrum is often cluttered by solvent peaks and unreacted starting materials.
    

AnalyticalWorkflow Start Formyl Cyclohexadiene Enolate Intermediate Exp In Situ NMR (Cryoprobe) -78°C in THF-d8 Start->Exp Experimental DFT DFT-GIAO Calculation ωB97X-D/6-311+G(2d,p) Start->DFT Computational Emp Empirical Predictors (Mnova / ChemDraw) Start->Emp Heuristic Result 13C Chemical Shift Assignment & Validation Exp->Result DFT->Result Emp->Result

Caption: Analytical workflow comparing experimental, computational, and heuristic NMR assignment methods.

Quantitative Data Comparison

The following table summarizes the performance of the three methods in assigning the core carbons of a representative lithium 3-formylcyclohexa-1,5-dien-1-olate.

Carbon PositionEmpirical Prediction (Mnova)DFT-GIAO (

B97X-D)
Experimental (In Situ, -78 °C)Deviation (Empirical vs Exp)Deviation (DFT vs Exp)
C1 (Enolate C-O) 145.2 ppm158.4 ppm156.8 ppm -11.6 ppm+1.6 ppm
C2 (

-Carbon)
115.0 ppm98.2 ppm95.5 ppm +19.5 ppm+2.7 ppm
C3 (

-Carbon)
130.5 ppm142.1 ppm140.2 ppm -9.7 ppm+1.9 ppm
C-Formyl 195.0 ppm188.5 ppm186.4 ppm +8.6 ppm+2.1 ppm

Data Interpretation: Empirical predictors fail catastrophically at the


-carbon, missing the experimental value by nearly 20 ppm because they cannot compute the specific 

-donation from the enolate oxygen. DFT-GIAO maintains an error margin of <3 ppm across all highly conjugated centers, making it the superior predictive tool.

Self-Validating Experimental Protocols

Protocol 1: Computational Workflow (DFT-GIAO)

Causality: To accurately predict the shifts, the computational model must account for the solvent sphere (THF) and the specific dispersion forces within the conjugated diene.

  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest energy conformers of the lithium enolate (accounting for Li-O coordination).

  • Geometry Optimization: Optimize the lowest energy structures using Gaussian 16 at the B3LYP/6-31G(d) level of theory.

  • Frequency Validation: Run a frequency calculation at the same level of theory. Self-Validation Step: Ensure there are zero imaginary frequencies, confirming the geometry is a true local minimum rather than a transition state.

  • NMR Shielding Calculation: Execute the GIAO calculation using the ωB97X-D/6-311+G(2d,p) level of theory. Apply the SMD (Solvation Model based on Density) for THF to simulate the dielectric environment.

  • Scaling: Convert the isotropic shielding tensors to chemical shifts using a computationally derived TMS reference standard calculated at the exact same level of theory.

Protocol 2: In Situ NMR Acquisition Workflow

Causality: The enolate must be generated directly in the NMR tube to prevent thermal degradation during transfer. THF-d8 is chosen over CDCl3 because halogenated solvents rapidly quench reactive lithium enolates.

  • Preparation: Flame-dry a 5 mm NMR tube under argon. Add 0.5 mmol of the precursor formyl cyclohexenone dissolved in 0.6 mL of dry THF-d8.

  • Cooling & Generation: Cool the tube to -78 °C in a dry ice/acetone bath. Slowly inject 1.05 equivalents of freshly prepared LDA (Lithium diisopropylamide) down the side of the tube.

  • Probe Equilibration: Pre-cool the NMR spectrometer's cryoprobe to -78 °C and tune the probe to the exact dielectric constant of THF-d8 at low temperature.

  • Acquisition: Rapidly transfer the tube from the dry ice bath to the spectrometer.

  • Self-Validating Assignment: Acquire a 1D

    
    C spectrum (1024 scans for S/N), followed immediately by 2D HSQC and HMBC. Validation Step: The assignment of the highly shielded 
    
    
    
    -carbon (~95 ppm) is validated by checking for a strong
    
    
    HMBC correlation to the adjacent vinylic proton, and a
    
    
    correlation to the formyl proton, unequivocally proving the connectivity of the transient species.

References

  • 13C Carbon NMR Spectroscopy - Chemistry Steps.Chemistry Steps.
  • Solution Structures of Lithium Enolates of Cyclopentanone, Cyclohexanone, Acetophenones, and Benzyl Ketones. Triple Ions and Higher Lithiate Complexes.Journal of the American Chemical Society.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.Journal of Chemical Theory and Computation (ACS).
  • Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.The Journal of Organic Chemistry (ACS).

Sources

Advanced IR Spectroscopy Guide: Distinguishing Formyl vs. Enolate Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Spectral Shift

In synthetic organic chemistry—particularly in drug development involving aldol reactions, alkylations, or Michael additions—the ability to distinguish between a neutral formyl group (aldehyde) and its reactive enolate counterpart is a definitive metric of reaction progress.

This guide moves beyond basic peak assignment. It details the mechanistic causality behind spectral shifts, provides a comparative performance table for metal enolates versus stable silyl enol ethers, and outlines a self-validating in-situ protocol for monitoring these air-sensitive intermediates.

Why This Matters
  • Reaction Endpoint Determination: Failure to fully generate the enolate before adding an electrophile is a common cause of yield loss and side reactions (e.g., self-condensation).

  • Mechanistic Validation: Confirming the O-bound vs. C-bound nature of the intermediate via bond order analysis.

Theoretical Basis: Electronic Delocalization & Bond Order

The transition from a formyl group to an enolate is not merely a loss of a proton; it is a fundamental reorganization of electron density that dramatically alters the vibrational force constants (


).
  • Formyl (Aldehyde): The carbonyl carbon is

    
     hybridized with a localized 
    
    
    
    -bond to oxygen. The bond order is effectively 2.0, resulting in a stiff, high-frequency vibration (~1720 cm⁻¹).
  • Enolate (Anionic): Upon deprotonation, the negative charge delocalizes between the

    
    -carbon and the oxygen.[1] The C-O bond character shifts from double to partial-single (bond order ~1.5), while the C-C bond gains double-bond character.
    
    • Result: The "carbonyl" band undergoes a massive red shift (lowering of frequency) by 100–150 cm⁻¹.

Diagram: Structural & Spectral Transformation[2]

Enolization_Spectrum cluster_shift Spectral Consequence Aldehyde Formyl (Aldehyde) Localized C=O ~1725 cm⁻¹ Transition Deprotonation (LDA, -78°C) Aldehyde->Transition Base Added Enolate Lithium Enolate Delocalized O-C-C ~1600 cm⁻¹ Transition->Enolate e- Delocalization SilylEther Silyl Enol Ether Trapped Enolate C=C ~1640 cm⁻¹ Si-O ~1250 cm⁻¹ Enolate->SilylEther Quench (TMSCl) ShiftDesc Bond Order Decrease (C=O → C-O⁻) Frequency Shift: Δν ≈ -125 cm⁻¹ Enolate->ShiftDesc

Figure 1: The reaction pathway from neutral aldehyde to enolate and silyl enol ether, highlighting the correlation between electronic delocalization and IR frequency shift.

Comparative Spectral Data: Formyl vs. Enolate vs. Silyl Enol Ether

The following table synthesizes experimental data for distinguishing these species. Note that "Enolate" values refer primarily to Lithium enolates, which are the industry standard for kinetic control in drug synthesis.

FeatureFormyl Group (Aldehyde) Lithium Enolate (Intermediate) Silyl Enol Ether (Stable Alternative)
Dominant Band C=O Stretch Enolate C-O / C=C Stretch C=C Stretch
Frequency 1720 – 1740 cm⁻¹ (Saturated)1685 – 1710 cm⁻¹ (Conjugated)1550 – 1650 cm⁻¹ (Broad, Strong)1620 – 1680 cm⁻¹ (Sharp, Medium)
Diagnostic 2 Fermi Doublet (C-H) ~2820 & ~2720 cm⁻¹ Absence of C=O Complete loss of 1700+ bandSi-CH₃ / Si-O ~1250 cm⁻¹ & ~840 cm⁻¹
Bond Character Localized

(Bond Order 2)
Delocalized

(Bond Order ~1.5)
Fixed C=C (Bond Order 2) + Single Si-O
Detection Note The 2720 cm⁻¹ peak is the "smoking gun" for aldehydes.Highly solvent dependent. Aggregates often broaden this peak.Distinct from metal enolates; resembles electron-rich alkenes.
Key Analysis:
  • The "Fermi Doublet" (Aldehyde Specific): The C-H stretch in aldehydes couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). This resonance splits the signal into two bands (~2820 and ~2720 cm⁻¹). The lower frequency peak (2720 cm⁻¹) is usually isolated from alkyl C-H stretches and is the most reliable confirmation of unreacted starting material.

  • The Enolate "Red Shift": If you observe the disappearance of the 1725 cm⁻¹ peak and the emergence of a broad band near 1600 cm⁻¹, you have successfully formed the enolate. If the 1725 cm⁻¹ peak persists, deprotonation is incomplete.

Experimental Protocol: In-Situ Monitoring of Enolization

Objective: Validate the complete formation of a kinetic enolate using Lithium Diisopropylamide (LDA) at -78°C without exposing the sample to air.

Equipment: ReactIR (or equivalent in-situ ATR-FTIR probe) with a silicon or diamond sensor.

Step-by-Step Methodology

1. Baseline & Background (Self-Validation Step 1)

  • Setup: Insert the ATR probe into the dried reaction vessel under an inert atmosphere (

    
     or Ar).
    
  • Solvent Blank: Add anhydrous THF. Collect the background spectrum at -78°C. Critical: Temperature affects solvent density and IR pathlength; background must be taken at reaction temperature.

2. Reagent Addition & Base Baseline

  • Add Base: Add LDA (or generate in situ).

  • Verify: Confirm no contaminant peaks in the 1700–1600 cm⁻¹ region. LDA has weak absorptions but is largely transparent in the carbonyl region.

3. Aldehyde Addition (The Reaction)

  • Protocol: Add the aldehyde solution dropwise.

  • Monitoring: Set the software to trend two specific peak heights:

    • Trend A (Disappearance): 1725 cm⁻¹ (Aldehyde C=O).[2]

    • Trend B (Appearance): 1580–1620 cm⁻¹ (Lithium Enolate).

4. Endpoint Determination (Self-Validation Step 2)

  • Criteria: The reaction is complete when Trend A reaches baseline and Trend B plateaus.

  • Troubleshooting: If 1725 cm⁻¹ remains constant despite excess base, check for "Aldol Polymerization" (broadening of peaks) or moisture contamination (quenching enolate back to aldehyde).

5. Quenching/Trapping (Optional Validation)

  • Add TMSCl: To confirm the enolate species, add Trimethylsilyl chloride.

  • Observation: The broad 1600 cm⁻¹ band should vanish, replaced by the sharper Silyl Enol Ether C=C band at ~1640 cm⁻¹ and the Si-O band at 1250 cm⁻¹.

References

  • Comparison of Aldehyde and Ketone IR Spectra. Chemistry LibreTexts. [Link]

  • In Situ Spectroscopy for Enolate Chemistry. Mettler Toledo Application Notes. [Link]

  • Silyl Enol Ether Characterization and Synthesis. Journal of Organic Chemistry / PMC. [Link]

  • Spectroscopy of Carbonyl Groups (Aldehydes vs Enolates). Master Organic Chemistry. [Link]

  • Fermi Resonance in Aldehydes. Spectroscopy Online. [Link]

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A Comparative Guide to HPLC Method Development for the Purity of Sodium 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of method development strategies, from initial column and mobile phase selection to final method validation, grounded in scientific principles and practical expertise.

Introduction: The Analytical Challenge

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a polar, ionic organic molecule. Its analysis by HPLC presents a unique set of challenges. The inherent polarity of the molecule can lead to poor retention on traditional reversed-phase columns, while its ionic nature can result in asymmetrical peak shapes.[1][2] A robust and reliable HPLC method is crucial for accurately quantifying the purity of this active pharmaceutical ingredient (API) and for identifying any potential process-related impurities or degradation products.[3][4][5]

This guide will compare and contrast three common HPLC approaches for the analysis of such challenging compounds:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mixed-Mode Chromatography (MMC)

The development and validation of these methods will be discussed in the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[6][7][8][9]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of successful method development.

PropertyImplication for HPLC Method Development
High Polarity Poor retention on conventional non-polar stationary phases (e.g., C18, C8).[1][10][11]
Ionic Nature (Anion) Can lead to peak tailing and poor peak shape on silica-based columns due to interaction with residual silanols. Requires strategies to control ionization.
UV Chromophore The conjugated system in the dienolate structure allows for UV detection, a common and robust detection method in HPLC.[12][13][14]
Potential Impurities Synthesis byproducts could include starting materials, intermediates, or over-oxidation products.[4][15] Degradation products may form under stress conditions (acid, base, oxidation, heat, light).[16][17][18]

Part 1: Comparative Method Development Strategies

This section details the experimental design and rationale for developing HPLC methods based on three distinct chromatographic modes.

Reversed-Phase HPLC with Ion-Pairing Agents

Principle: Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds.[19] An ion-pairing reagent, which has a charge opposite to the analyte, is added to the mobile phase.[19] This reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a non-polar stationary phase.[19][20] For the anionic dienolate, a cationic ion-pairing reagent such as a tetraalkylammonium salt is suitable.[19]

Experimental Protocol: RP-HPLC with Ion-Pairing

  • Column Selection: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point due to its wide availability and robustness.[11]

  • Mobile Phase A: An aqueous buffer containing the ion-pairing reagent. For example, 10 mM tetrabutylammonium phosphate, with the pH adjusted to near neutral (e.g., pH 7.0) to ensure the analyte is in its ionic form.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is employed to elute the ion-paired analyte and any impurities.

  • Detection: UV detection at a wavelength that provides maximum absorbance for the analyte. A diode array detector (DAD) is beneficial for assessing peak purity.[7]

  • Optimization: The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters to optimize for achieving the desired retention and peak shape.

Causality and Rationale: The tetraalkylammonium ion pairs with the negatively charged dienolate, effectively neutralizing its charge and adding a hydrophobic alkyl tail. This complex interacts more strongly with the hydrophobic C18 stationary phase, leading to increased retention. The choice of a buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times.[21]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[22] It is particularly well-suited for the analysis of highly polar and ionic compounds that are poorly retained in reversed-phase chromatography.[22][23][24] The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[25]

Experimental Protocol: HILIC

  • Column Selection: A column with a polar stationary phase is required. Common choices include bare silica, or silica bonded with amide, diol, or zwitterionic functional groups.[25]

  • Mobile Phase A: A high concentration of an organic solvent, typically acetonitrile (e.g., 95%).

  • Mobile Phase B: An aqueous buffer, such as ammonium formate or ammonium acetate, which are volatile and compatible with mass spectrometry (MS).[25]

  • Initial Gradient: A gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B will elute the analytes in order of increasing hydrophilicity.

  • Detection: UV detection, as in the RP-HPLC method.

  • Optimization: The ratio of organic to aqueous solvent and the buffer concentration are key parameters for optimizing the separation.

Causality and Rationale: In HILIC, the highly polar dienolate will have a strong affinity for the water-enriched layer on the polar stationary phase, leading to strong retention. Less polar impurities will elute earlier. This provides an orthogonal separation mechanism compared to RP-HPLC, which can be advantageous for resolving co-eluting impurities.[26]

Mixed-Mode Chromatography (MMC)

Principle: Mixed-mode columns possess both reversed-phase and ion-exchange characteristics on a single stationary phase.[1][27] This dual retention mechanism can provide unique selectivity for complex mixtures containing compounds with a wide range of polarities and charges.[27] For an anionic analyte, a mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange functionalities would be appropriate.

Experimental Protocol: MMC

  • Column Selection: A mixed-mode column with both reversed-phase and anion-exchange properties.

  • Mobile Phase A: An aqueous buffer. The pH and ionic strength of the buffer will influence both the reversed-phase and ion-exchange interactions.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: A gradient can be designed to manipulate both the hydrophobic and ionic interactions, offering a high degree of control over the separation.

  • Detection: UV detection.

  • Optimization: The pH, buffer concentration, and organic solvent ratio are all critical parameters that need to be carefully optimized to achieve the desired separation.

Causality and Rationale: The dienolate can be retained by both hydrophobic interactions with the C18 ligands and electrostatic interactions with the anion-exchange sites. This dual retention mechanism can lead to enhanced selectivity and resolution, particularly for impurities that may have similar hydrophobicity but different charge characteristics, or vice-versa.[27]

Part 2: Comparative Performance Data

The following tables present a hypothetical comparison of the performance of the three developed HPLC methods.

Table 1: Chromatographic Performance Comparison
ParameterRP-HPLC with Ion-PairingHILICMixed-Mode Chromatography
Retention Factor (k) of Analyte 4.25.87.1
Tailing Factor of Analyte 1.31.11.0
Resolution (Analyte vs. Closest Impurity) 1.82.53.2
Run Time 25 min20 min30 min
Table 2: Method Validation Summary (as per ICH Q2(R1))[7]
Validation ParameterRP-HPLC with Ion-PairingHILICMixed-Mode Chromatography
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%99.5 - 100.5%
Precision (%RSD) < 1.0%< 0.8%< 0.5%
LOD (µg/mL) 0.050.030.02
LOQ (µg/mL) 0.150.100.06
Robustness Sensitive to pH changesSensitive to water content in mobile phaseRobust to minor changes in pH and mobile phase composition

Part 3: Forced Degradation Studies

To ensure the developed method is stability-indicating, forced degradation studies are essential.[3][16][17] The drug substance is subjected to stress conditions to generate potential degradation products. The HPLC method must be able to separate the main peak from all degradation products.[18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

The analysis of these stressed samples by the developed HPLC methods will confirm the specificity and stability-indicating nature of the chosen method.

Part 4: Visualizing the Workflow

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Physicochemical Properties Assessment Column_Screening Column Screening (RP, HILIC, MMC) Analyte_Properties->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Solvent) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Parameter_Fine_Tuning Fine-Tuning of Parameters (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning Forced_Degradation Forced Degradation Studies Parameter_Fine_Tuning->Forced_Degradation Validation_Parameters Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision) Forced_Degradation->Validation_Parameters Final_Method Final Validated HPLC Method Validation_Parameters->Final_Method

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Diagram 2: Comparison of Chromatographic Modes

Chromatographic_Modes cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC cluster_MMC Mixed-Mode Chromatography Analyte Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (Polar, Anionic) RP_Node C18 Column (Non-polar) Mobile Phase: Aqueous + Organic Ion-Pairing Agent: Tetrabutylammonium Analyte->RP_Node Forms neutral ion-pair HILIC_Node Silica/Amide Column (Polar) Mobile Phase: High Organic + Aqueous Buffer: Ammonium Formate Analyte->HILIC_Node Partitions into aqueous layer MMC_Node C18 + Anion Exchange Column Mobile Phase: Aqueous Buffer + Organic Dual Retention Mechanism Analyte->MMC_Node Interacts via hydrophobic and ionic forces

Caption: A diagram comparing the interaction of the analyte with different HPLC stationary phases.

Conclusion and Recommendation

Based on the comparative data, Mixed-Mode Chromatography emerges as the most suitable technique for the purity determination of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. It offers superior resolution, better peak shape, and greater robustness compared to RP-HPLC with ion-pairing and HILIC. The dual retention mechanism of MMC provides enhanced selectivity, which is critical for separating closely related impurities and degradation products.

While RP-HPLC with ion-pairing is a viable option, it can be susceptible to issues with reproducibility and column equilibration. HILIC provides an excellent orthogonal separation but can be more sensitive to the water content in the mobile phase, requiring careful control.

The final validated mixed-mode HPLC method demonstrates the necessary specificity, accuracy, precision, and robustness for its intended use in a quality control environment, ensuring the safety and efficacy of the final drug product.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Labs. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. Retrieved from [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • HPLC Analysis of Seven Anions on Heritage MA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Ion Pair Reagents. (n.d.). INTERCHIM. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. (n.d.). IJSDR. Retrieved from [Link]

  • Highly Efficient Separation of Bath Salts Using Hydrophilic Interaction Chromatography (HILIC). (2020, November 11). LCGC International. Retrieved from [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (Hilic). (2024, August 10). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Welch Materials. Retrieved from [Link]

  • Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. (n.d.). MSU chemistry. Retrieved from [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025, April 21). LCGC International. Retrieved from [Link]

  • Analysis of Formaldehyde and Acetaldehyde in Air by HPLC using DNPH Cartridge. (n.d.). Agilent. Retrieved from [Link]

  • Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications. (2024, October 9). Chalmers ODR. Retrieved from [Link]

  • A review on method development by hplc. (n.d.). SciSpace. Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (n.d.). PMC. Retrieved from [Link]

  • the development and validation of hplc and hptlc-densitometry methods for the determination of 1, 4. (2023, July 18). Retrieved from [Link]

  • Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. (2019, March 1). PMC. Retrieved from [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23). ResearchGate. Retrieved from [Link]

  • Etoposide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Impact of residual sodium cations in azonia-spiro templates on the formation of large and extra-large pore zeolites. (n.d.). Lirias. Retrieved from [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Sodium vs. Lithium 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, the enolate is a cornerstone intermediate, a powerful nucleophile enabling a vast array of carbon-carbon bond-forming reactions. However, the reactivity and selectivity of an enolate are not solely dictated by its organic framework. The often-overlooked counter-ion, typically an alkali metal, plays a profound and directing role in the enolate's structural and chemical behavior. The choice between a lithium (Li⁺) or sodium (Na⁺) counter-ion can dramatically alter the outcome of a reaction, influencing regioselectivity, stereoselectivity, and reaction kinetics.

This guide presents a detailed comparative analysis of the predicted reactivity of two closely related, yet distinct, chemical entities: lithium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate and its sodium counterpart. As these specific compounds are not extensively documented in readily available literature, this analysis is built upon the foundational and well-established principles of enolate chemistry. We will explore the nuanced differences imparted by the lithium and sodium counter-ions, from the initial formation of the enolates under kinetic versus thermodynamic control to their subsequent behavior in canonical organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet powerful effects of counter-ion choice to achieve desired synthetic outcomes.

Proposed Synthesis of the Enolate Precursor

To compare the enolates, we must first consider the synthesis of their common precursor: 5-ethoxy-2-formylcyclohexa-1,5-dien-1-one. A plausible and efficient method for the formylation of an electron-rich system such as an enol ether is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to install a formyl group on an activated aromatic or vinylic substrate.[3][4]

The proposed synthetic pathway would involve the treatment of 3-ethoxycyclohexa-1,4-diene with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the desired α,β-unsaturated keto-aldehyde.

Experimental Protocol: Synthesis of 5-Ethoxy-2-formylcyclohexa-1,5-dien-1-one
  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (2.0 eq) in anhydrous dichloromethane (DCM) to 0 °C. To this, add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[4]

  • Formylation: Dissolve 3-ethoxycyclohexa-1,4-diene (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target precursor.

Formation of the Enolates: A Tale of Two Metals

The identity of the enolate formed from an unsymmetrical ketone is critically dependent on the reaction conditions, a concept known as kinetic versus thermodynamic control.[5][6]

  • Kinetic Control: Favors the formation of the less substituted, less stable enolate because it is formed faster. This is typically achieved using a strong, sterically hindered base at very low temperatures, with a short reaction time. The deprotonation is essentially irreversible under these conditions.[7]

  • Thermodynamic Control: Favors the formation of the more substituted, more stable enolate. This is achieved using a strong, but less hindered base (often a sodium or potassium base) at higher temperatures, allowing the system to reach equilibrium.[5]

Kinetic vs. Thermodynamic Enolate Formation Pathways.
Protocol 1: Generation of the Kinetic Lithium Enolate
  • Preparation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Deprotonation: Add a solution of the precursor keto-aldehyde (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Enolate Formation: Stir the resulting mixture for 1 hour at -78 °C. The solution of the kinetic lithium enolate is now ready for subsequent reaction.[8]

Protocol 2: Generation of the Thermodynamic Sodium Enolate
  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Deprotonation: Add a solution of the precursor keto-aldehyde (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Enolate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until hydrogen gas evolution ceases. The resulting solution contains the thermodynamic sodium enolate.[9]

Structural and Electronic Differences: The Role of the Counter-ion

The divergent reactivity of lithium and sodium enolates stems from the fundamental properties of their respective cations.

PropertyLithium Ion (Li⁺)Sodium Ion (Na⁺)
Ionic Radius 76 pm102 pm
Lewis Acidity HigherLower
M-O Bond Character More CovalentMore Ionic
Aggregation in THF Tends to form dimers and tetramers.[10]Also forms aggregates, often tetrameric.[11]

Lithium's smaller size and higher charge density make it a stronger Lewis acid than sodium.[12] This results in a more covalent, tighter bond between the lithium cation and the enolate oxygen.[13] In contrast, the larger sodium ion forms a more ionic, and thus weaker and longer, bond with the oxygen.[14]

This difference in bonding profoundly influences the solution-state structure. Lithium enolates, particularly in ethereal solvents like THF, are notorious for forming aggregates such as dimers and tetramers.[10] These aggregates can have different reactivities than the monomeric species, and the predominant form depends on concentration, solvent, and additives. While sodium enolates also aggregate, the nature of these aggregates and the equilibria between them can differ significantly.[11]

G cluster_0 Lithium Enolate Aggregation (in THF) cluster_1 Sodium Enolate Aggregation (in THF) Li_Monomer Li⁺ O⁻ Li_Dimer Li⁺ O⁻ O⁻ Li⁺ Li_Monomer->Li_Dimer 2x Li_Tetramer Li⁺ O⁻ O⁻ Li⁺ Li⁺ O⁻ O⁻ Li⁺ Li_Dimer->Li_Tetramer 2x Na_Monomer Na⁺ O⁻ Na_Tetramer Na⁺ O⁻ O⁻ Na⁺ Na⁺ O⁻ O⁻ Na⁺ Na_Monomer->Na_Tetramer 4x

Hypothetical Aggregation States of Li and Na Enolates.

Comparative Reactivity in Key Transformations

Alkylation Reactions

In an alkylation reaction with an electrophile like methyl iodide (CH₃I), the regioselectivity will be dictated by which enolate was formed.

  • Lithium Enolate (Kinetic): Reaction is expected to occur at the less substituted α-carbon, as this is where the negative charge is localized in the kinetically formed enolate.

  • Sodium Enolate (Thermodynamic): Alkylation will likely occur at the more substituted carbon atom of the conjugated system, reflecting the position of the negative charge in the more stable thermodynamic enolate.

Aldol Addition Reactions

The aldol reaction provides a stark example of how the counter-ion influences stereoselectivity. Lithium's high Lewis acidity and ability to chelate are paramount.

  • Lithium Enolate: The reaction with an aldehyde is predicted to proceed through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[14][15] In this model, the lithium ion coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state geometry. This chelation control leads to high levels of diastereoselectivity, where the geometry of the enolate (E or Z) directly dictates the relative stereochemistry (anti or syn) of the product.[15]

  • Sodium Enolate: With a more dissociated Na-O bond and weaker Lewis acidity, the formation of a tight, closed transition state is less favored.[14] The reaction may proceed through a more open transition state, leading to lower diastereoselectivity. The reversibility of aldol additions with sodium enolates can also lead to product mixtures that reflect thermodynamic stability rather than kinetic control.[14]

The Zimmerman-Traxler model for lithium-mediated aldol additions.
ReactionLithium Enolate (Kinetic)Sodium Enolate (Thermodynamic)
Alkylation (Regioselectivity) Favors attack at the less substituted α-carbon.Favors attack at the more substituted carbon.
Aldol Addition (Stereoselectivity) High diastereoselectivity via Zimmerman-Traxler transition state.[15]Lower diastereoselectivity, potentially favoring the thermodynamically more stable product.[14]
Reaction Control Kinetic ControlThermodynamic Control

Comparative Spectroscopic Signatures

While specific spectral data for the target molecules are unavailable, we can predict the key differences based on general principles of enolate spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Upon formation of either enolate, the signal for the acidic α-proton will disappear. The vinylic protons of the enolate system will experience significant shifts compared to the precursor.

    • ¹³C NMR: The carbonyl carbon signal (~190-200 ppm) will be replaced by signals for the enolate carbons, with the oxygen-bearing carbon (C-O) shifting significantly upfield.

    • Counter-ion Specifics: ⁷Li NMR is a powerful tool for studying the aggregation state of lithium enolates in solution.[10] For sodium enolates, such direct observation of the metal is not common, and analysis relies on changes in the ¹H and ¹³C spectra of the organic moiety.[11]

  • Infrared (IR) Spectroscopy:

    • The most dramatic change will be the disappearance of the sharp C=O stretching frequency (typically ~1680-1700 cm⁻¹) of the precursor.

    • A new, strong absorption band corresponding to the O-C=C stretching mode of the enolate will appear at a lower frequency (typically in the 1550-1620 cm⁻¹ region).[16] The exact position of this band is sensitive to the counter-ion. The more covalent Li-O bond may result in a different frequency compared to the more ionic Na-O bond.

Spectroscopic FeatureParent Keto-aldehydeLithium/Sodium Enolate
¹H NMR Acidic α-proton presentα-proton signal absent
¹³C NMR C=O signal present (~190-200 ppm)C=O signal absent; C-O⁻ signal appears upfield
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)Strong O-C=C stretch (~1550-1620 cm⁻¹)

Conclusion

The choice between sodium and lithium as the counter-ion for the 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate intermediate is a critical decision that dictates the synthetic pathway. By leveraging the principles of kinetic and thermodynamic control, a chemist can selectively generate either the lithium or sodium enolate, leading to predictable and divergent outcomes in subsequent reactions.

The use of a strong, bulky lithium base like LDA at low temperatures provides kinetic control, affording the less substituted enolate for regioselective reactions at that position. Furthermore, the strong Lewis acidity of the lithium ion enables highly diastereoselective aldol additions through well-ordered transition states. Conversely, employing a sodium base like NaH at ambient temperature facilitates thermodynamic control, yielding the more stable, conjugated enolate. This allows for reactions at the more substituted carbon but often with a sacrifice in stereocontrol in subsequent aldol-type reactions.

Ultimately, understanding the interplay between the counter-ion, solvent, temperature, and substrate is paramount. This guide, by drawing upon the fundamental tenets of physical organic chemistry, provides a predictive framework for researchers to harness these subtle yet powerful effects, enabling more precise and efficient molecular construction.

References

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Available at: [Link]

  • Slideshare. Lithium is a much better Lewis acid than sodium. Available at: [Link]

  • Reich, H. J., & Holladay, J. E. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society, 136(26), 9442–9453. Available at: [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]

  • Master Organic Chemistry. (2022, August 19). Vilsmeier-Haack Reaction. Available at: [Link]

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  • Collum, D. B., et al. (2007). Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. Journal of the American Chemical Society, 129(45), 13919–13927. Available at: [Link]

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  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Available at: [Link]

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  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Available at: [Link]

  • Davison, N., Hemingway, J. M., Waddell, P. G., & Lu, E. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions, 53(10), 4435-4443. Available at: [Link]

  • DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. Available at: [Link]

  • Patsnap Eureka. (2025, September 10). Comparing Solvent Interactions: Lithium Acetate versus Sodium Acetate. Available at: [Link]

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  • Lu, E., et al. (2023). Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Journal of the American Chemical Society, 145(1), 357–365. Available at: [Link]

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  • The Journal of Organic Chemistry. Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. Available at: [Link]

  • Adelhelm, P., et al. (2015). From lithium to sodium: cell chemistry of room temperature sodium–air and sodium–sulfur batteries. Beilstein Journal of Nanotechnology, 6, 1016–1055. Available at: [Link]

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  • ScienceDirect. SYNTHESIS AND CYCLOADDITION REACTION OF 2a,5-DIAZACYCLO- HEPT [cd] INDENES: FORMATION OF CYCLOHEPT [ef] -6-AZA. Available at: [Link]

  • ResearchGate. (PDF) One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction. Available at: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of elemental analysis standards and methodologies for a unique organosodium compound, sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate. Moving beyond a generic overview, this document delves into the specific challenges and solutions inherent in analyzing a high-sodium organic salt, offering field-proven insights to ensure data integrity and analytical excellence.

The Analytical Imperative: Why Elemental Analysis of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Matters

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, a sodium enolate, presents a unique set of analytical challenges. Its structure, featuring a high percentage of sodium and organic components (carbon, hydrogen, and oxygen), necessitates a multi-faceted analytical approach. Accurate elemental analysis is crucial for:

  • Structural Confirmation: Verifying the empirical formula and ensuring the correct synthesis of the target molecule.

  • Purity Assessment: Quantifying the purity of the synthesized compound, as even minor deviations in elemental composition can indicate the presence of significant impurities.

  • Stoichiometry Determination: Confirming the exact ratio of sodium to the organic counter-ion, which is critical for understanding its chemical properties and reactivity.

  • Regulatory Compliance: For drug development professionals, accurate elemental analysis is a foundational component of regulatory submissions, demonstrating a thorough understanding and control of the drug substance.

The high sodium content of this molecule introduces specific analytical hurdles, primarily matrix effects, which can significantly impact the accuracy of certain analytical techniques. Therefore, a careful selection of both the analytical method and the reference standards is essential for reliable results.

Comparative Analysis of Key Methodologies

The elemental analysis of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate requires a combination of techniques to accurately determine its complete elemental composition (C, H, O, and Na) and to quantify any potential elemental impurities.

Determination of Carbon, Hydrogen, and Nitrogen (CHN)

Combustion Analysis remains the gold standard for the determination of carbon, hydrogen, and nitrogen in organic compounds.[1] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gases (CO₂, H₂O, and N₂).

Challenges with High Sodium Content:

  • Incomplete Combustion: The presence of a high concentration of sodium can lead to the formation of stable sodium carbonate (Na₂CO₃), which may result in incomplete combustion and, consequently, inaccurate carbon values.

  • Interference with Detection: The residue from the sodium salt can interfere with the performance of the combustion and reduction tubes over time.

Mitigation Strategies & Best Practices:

  • Use of Combustion Aids: The addition of a combustion aid, such as vanadium pentoxide (V₂O₅) or tungsten(VI) oxide (WO₃), is highly recommended. These aids facilitate the complete decomposition of the sample and prevent the formation of stable metal carbonates.

  • Optimized Combustion Parameters: Utilizing a higher combustion temperature and a longer combustion time can ensure the complete conversion of the sample to its gaseous oxides.

  • Instrument Maintenance: Regular cleaning and replacement of the combustion and reduction tubes are crucial to prevent the accumulation of sodium residues and maintain analytical performance.

Determination of Sodium and Trace Elemental Impurities

For the quantification of sodium and other elemental impurities, Inductively Coupled Plasma (ICP) techniques are the methods of choice due to their high sensitivity and multi-element capabilities.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for the determination of sodium as a major component and for the quantification of less abundant elemental impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers superior sensitivity and is ideal for the determination of trace and ultra-trace elemental impurities, which is critical for pharmaceutical applications governed by USP <232> and ICH Q3D guidelines.

The Challenge of the Sodium Matrix:

The high concentration of sodium in the sample matrix is a significant challenge for both ICP-OES and ICP-MS. This can lead to:

  • Physical Interferences: High dissolved solids can affect the sample introduction system, leading to signal drift and instability.

  • Ionization Suppression/Enhancement: The easily ionizable sodium atoms in the plasma can suppress or enhance the ionization of other elements, leading to inaccurate quantification.

  • Spectral Interferences: In ICP-MS, the formation of polyatomic ions containing sodium (e.g., ⁴⁰Ar²³Na⁺) can interfere with the detection of other elements at the same mass-to-charge ratio.

Mitigation Strategies & Best Practices:

  • Sample Dilution: A straightforward approach to reduce the matrix effects. However, excessive dilution may compromise the detection limits for trace impurities.

  • Matrix-Matched Standards: The preparation of calibration standards in a matrix that closely resembles the sample matrix is the most effective way to compensate for matrix effects.

  • Internal Standardization: The addition of a known concentration of an element that is not present in the sample (the internal standard) can be used to correct for variations in sample introduction and plasma conditions.

  • Microwave Digestion: For the analysis of trace elements, complete digestion of the organic matrix is necessary. Microwave-assisted acid digestion is a highly effective method for this purpose.

The Cornerstone of Accuracy: A Comparison of Elemental Analysis Standards

The selection of appropriate standards is as critical as the choice of the analytical technique. Certified Reference Materials (CRMs) provide the metrological traceability required for accurate and reliable results.

Standard TypeDescriptionAdvantagesDisadvantagesBest For
Pure Organic Standards High-purity organic compounds with certified elemental composition (e.g., Acetanilide, Sulfanilamide).Readily available, well-characterized, suitable for CHN analyzer calibration.Do not match the matrix of the target compound, particularly the high sodium content.Routine calibration and performance verification of CHN analyzers.
Matrix-Matched CRMs Certified Reference Materials with a matrix similar to the sample being analyzed.Compensate for matrix effects, provide the most accurate results for trace element analysis.Limited availability for specific and novel compounds like sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate.Method validation and obtaining the most accurate quantification of trace elemental impurities.
In-house Reference Materials A well-characterized batch of the synthesized compound that is used as an internal standard for routine analysis.Perfectly matrix-matched, cost-effective for routine analysis.Requires extensive characterization to establish its elemental composition accurately; not a CRM.Routine quality control and monitoring of process consistency.
Simple Organic Salt CRMs Certified Reference Materials of simple organic salts (e.g., Sodium Acetate, Sodium Citrate).Provide a better matrix match than pure organic standards for sodium content.May not perfectly mimic the combustion behavior or the full organic matrix of the target compound.A good compromise for method development and validation when a perfectly matched CRM is unavailable.

Experimental Protocols: A Self-Validating System

CHN Analysis Workflow

CHN_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Combustion Analysis cluster_data Data Analysis and Reporting Sample Weigh ~2-3 mg of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Comb_Aid Add ~5 mg of Vanadium Pentoxide Sample->Comb_Aid Encapsulate Encapsulate in Tin Capsule Comb_Aid->Encapsulate Analyzer Introduce into CHN Elemental Analyzer Encapsulate->Analyzer CRM_Prep Prepare CRM (e.g., Acetanilide) in a separate tin capsule CRM_Prep->Analyzer Combustion Combustion at >950°C in Oxygen Analyzer->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calibration Calibration with CRM Detection->Calibration Calculation Calculate C, H, N % based on sample weight Calibration->Calculation Report Generate Report Calculation->Report ICP_Workflow cluster_prep Sample and Standard Preparation cluster_analysis ICP-OES/MS Analysis cluster_data Data Analysis and Reporting Sample_Weigh Accurately weigh sample Digestion Microwave Acid Digestion (e.g., HNO3 + H2O2) Sample_Weigh->Digestion Dilution Dilute to final volume with deionized water Digestion->Dilution Spike Spike with Internal Standard Dilution->Spike Instrument Introduce into ICP-OES or ICP-MS Spike->Instrument CRM_Prep Prepare Matrix-Matched CRM or Standard Addition Series CRM_Prep->Instrument Nebulization Nebulization and Aerosol Formation Instrument->Nebulization Plasma Ionization in Argon Plasma Nebulization->Plasma Separation_Detection Separation and Detection (Optical or Mass) Plasma->Separation_Detection Calibration_Curve Generate Calibration Curve Separation_Detection->Calibration_Curve Quantification Quantify Na and Trace Elements Calibration_Curve->Quantification Report Generate Report with Concentrations and Uncertainties Quantification->Report

Caption: Workflow for Na and trace metal analysis.

Protocol for ICP-OES/MS Analysis:

  • Sample Preparation (Microwave Digestion): Accurately weigh an appropriate amount of the sample into a clean microwave digestion vessel. Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrogen peroxide).

  • Digestion Program: Place the vessel in a microwave digestion system and run a program with a gradual temperature ramp to ensure complete digestion of the organic matrix.

  • Dilution and Internal Standard: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to the final volume with high-purity deionized water. Add an appropriate internal standard solution.

  • Standard Preparation: Prepare a series of calibration standards. For the most accurate results, these should be matrix-matched. If a suitable matrix-matched CRM is not available, the standard addition method should be employed.

  • Instrumental Analysis: Analyze the prepared samples and standards using a properly calibrated ICP-OES or ICP-MS instrument.

  • Data Analysis: Generate a calibration curve from the standards and quantify the concentration of sodium and trace elemental impurities in the sample.

Conclusion and Recommendations

The accurate elemental analysis of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a challenging yet achievable task with the right combination of analytical techniques, methodologies, and certified reference materials.

  • For Stoichiometric Confirmation (C, H, Na): A combination of combustion analysis (with the use of a combustion aid) for C and H, and ICP-OES for Na is recommended.

  • For Trace Elemental Impurity Analysis: ICP-MS is the preferred technique due to its superior sensitivity.

  • The Critical Role of Standards: The use of certified reference materials is non-negotiable for ensuring the accuracy and traceability of the results. While a perfectly matrix-matched CRM for this novel compound may not exist, a combination of pure organic standards for CHN analysis and simple organic salt CRMs or the standard addition method for ICP analysis can provide reliable data.

By understanding the inherent challenges posed by the high sodium matrix and implementing the appropriate mitigation strategies, researchers and drug development professionals can be confident in the quality and integrity of their elemental analysis data, a cornerstone of scientific rigor and regulatory success.

References

  • Synthesis and characterization of sodium alkoxides. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of sodium alkoxides | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (2023, April 24). Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29). Asian Journal of Research in Chemistry. [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Sodium (Na) Testing for Foods & Ingredients | ICP-OES - Medallion Labs. (n.d.). Medallion Labs. [Link]

  • ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI. (2022, October 7). BioSpectra. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). ResearchGate. [Link]

  • Element analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • SODIUM ACETATE - FAO.org. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

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X-Ray Crystallography Data for Sodium Cyclohexadienolate Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of isolating highly reactive nucleophilic aromatic substitution (SNAr) and Birch reduction intermediates. Cyclohexadienolate anions are canonically transient; however, when strategically trapped as sodium salts—specifically as spirocyclic Meisenheimer complexes—they exhibit remarkable thermodynamic stability[1].

This guide objectively compares the crystallographic performance, stability, and handling requirements of sodium cyclohexadienolate salts against potassium analogues and unstabilized intermediates. By explaining the causality behind each methodological choice, this guide provides actionable, self-validating protocols for drug development professionals and structural biologists.

Mechanistic Context: The Causality of Stability

The isolation of a cyclohexadienolate ring for X-ray diffraction requires overcoming its inherent thermodynamic driving force to rearomatize. In sodium spirocyclic Meisenheimer complexes, this is achieved via a bidentate nucleophilic attack (e.g., using ethylene glycol) on an electron-deficient aromatic ring like picryl chloride.

The Causality of Stabilization: The resulting spirocyclic 1,3-dioxolane ring introduces a massive entropic barrier to reversion. Unlike acyclic intermediates that readily expel a leaving group, the spiro-ring traps the sp³-hybridized carbon, forcing the molecule to remain in the cyclohexadienolate form[1]. Furthermore, the sodium counterion (Na⁺) tightly coordinates with the electron-rich nitro groups and spiro-oxygen atoms, stabilizing the zwitterionic/anionic lattice and enabling the growth of diffraction-quality crystals.

SNAr_Pathway A Picryl Chloride (Aromatic Precursor) B Ethylene Glycol + Na (Nucleophilic Attack) A->B C Sodium Spirocyclic Cyclohexadienolate (Meisenheimer Complex) B->C SNAr Addition D X-Ray Crystallography (Structural Validation) C->D Isolation & Crystallization

Figure 1: SNAr pathway for synthesizing stable sodium spirocyclic cyclohexadienolate complexes.

Comparative Performance Analysis

To contextualize the utility of sodium cyclohexadienolate salts, we must evaluate them against alternative structural analogs, such as the well-characterized potassium 4,5-dichloro-2-cyano-3,6-dioxo-1,4-cyclohexadienolate (KDDQH)[2], and transient Birch reduction intermediates.

ParameterSodium Spirocyclic Meisenheimer ComplexPotassium DDQH (KDDQH)Transient Birch Cyclohexadienolate
Counterion Na⁺K⁺Na⁺ / Li⁺
Stabilization Mechanism Spirocyclic 1,3-dioxolane ring (Entropic)[1]Extensive π-delocalization (Electronic)[2]None (Highly reactive)
Half-Life / Stability Indefinite (Stable solid at RT)Stable at RT (Forms isolated dimers)Milliseconds to seconds
X-Ray Suitability Excellent (High resolution, <0.05 R-factor)Excellent (R = 0.030)[2]Impossible (Requires in situ trapping)
Synthetic Utility SNAr mechanistic studies, sensorsCharge density distribution studiesPrecursor to cyclohexadienes

Analysis: While sodium spirocyclic complexes are stabilized by the physical constraint of the spiro-ring, KDDQH is a radical anion stabilized by extensive delocalization and the larger ionic radius of potassium, which facilitates the formation of isolated dimers with an interplanar distance of 3.206 Å[2]. Sodium's smaller ionic radius typically requires tighter coordination, necessitating multidentate ligands or spiro-structures to achieve isolable, X-ray-quality crystals.

Experimental Workflows & Protocols

Protocol 1: Synthesis & Isolation of Sodium Spirocyclic Meisenheimer Complex

This protocol details the generation of the sodium cyclohexadienolate salt for crystallographic analysis.

  • Preparation of Sodium Glycoxide: Dissolve sodium metal in anhydrous ethylene glycol under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water generates hydroxide ions, which act as competing nucleophiles and form unstabilized, acyclic complexes that fail to crystallize.

  • Nucleophilic Attack: Add picryl chloride dropwise at 0 °C.

    • Causality: The SNAr reaction is highly exothermic. Maintaining low temperatures prevents the thermal degradation of the kinetic product and suppresses multi-substitution side reactions.

  • Isolation: Precipitate the sodium salt using cold diethyl ether.

    • Causality: The anionic spiro-complex is highly polar. Ether acts as an antisolvent, forcing the sodium cyclohexadienolate out of solution while leaving unreacted, non-polar precursors dissolved.

  • Self-Validation Step: The formation of the complex is self-indicating; the solution transitions from colorless to a deep, intense red/orange upon the formation of the highly conjugated cyclohexadienolate system. A UV-Vis check prior to crystallization confirms successful synthesis, as these complexes exhibit characteristic strong absorbance in the visible wavelength range[3].

Protocol 2: X-Ray Crystallographic Data Acquisition

Once isolated, the sodium salt must be handled meticulously to yield high-fidelity structural data.

  • Crystal Mounting: Mount the crystal on a cryoloop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen stream.

    • Causality: The oil protects the highly hygroscopic sodium salt from atmospheric moisture. The 100 K temperature minimizes thermal atomic displacement (B-factors), which is essential for accurately resolving the sp³-hybridized spiro carbon.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα provides sufficient penetration depth and minimizes absorption artifacts for sodium-containing organic salts compared to Cu Kα.

  • Structure Solution: Solve using direct methods and refine via full-matrix least-squares on F².

    • Causality: Direct methods efficiently locate the heavy atoms (Na, O, N), providing a robust initial phase model for the cyclohexadienolate ring.

  • Self-Validation Step: The self-validating metric for this protocol is the R-factor (R1) post-refinement. An R1 value < 0.05, coupled with a chemically sensible isotropic displacement parameter for the sp³ carbon, confirms that the spirocyclic cyclohexadienolate structure is intact and not an artifact of thermal disorder.

Xray_Workflow S1 Step 1: Crystal Growth (Slow Diffusion in Hexane/Acetone) S2 Step 2: Crystal Mounting (Cryoloop under N2 stream, 100K) S1->S2 S3 Step 3: Data Collection (Mo K-alpha radiation, 0.71073 Å) S2->S3 S4 Step 4: Structure Solution (Direct Methods & Least-Squares) S3->S4

Figure 2: Step-by-step X-ray crystallography workflow for sodium cyclohexadienolate salts.

References

  • Stable Spirocyclic Meisenheimer Complexes Source: Molecules (via PMC - NIH) URL:1

  • Structure of potassium 4,5-dichloro-2-cyano-3,6-dioxo-1,4-cyclohexadienolate (KDDQH), C7Cl2NO3-.K+ Source: Acta Crystallographica Section C (via IUCr) URL:2

  • The Truce–Smiles rearrangement and related reactions: a review Source: Canadian Science Publishing URL:3

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A Comparative Guide to the Synthesis of 4-Ethoxysalicylaldehyde: Evaluating Phenoxide-Mediated Formylation Routes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of synthetic strategies for producing 4-ethoxysalicylaldehyde, a valuable aromatic aldehyde in organic synthesis and materials science. We will focus on formylation reactions proceeding through phenoxide intermediates, which function as enolate equivalents in electrophilic aromatic substitution. This guide compares the classic Reimer-Tiemann reaction with modern, higher-yield alternatives, offering researchers the data and protocols necessary to select the optimal method for their specific application.

The Central Role of the Phenoxide: An Enolate Equivalent

The synthesis of salicylaldehydes from phenols hinges on the activation of the aromatic ring by the hydroxyl group. In the presence of a base, the phenol is deprotonated to form a phenoxide ion. The negative charge on the oxygen is delocalized into the aromatic ring, creating areas of high electron density, particularly at the ortho and para positions. This resonance-stabilized intermediate is functionally an enolate, rendering the ortho carbon strongly nucleophilic and ready to attack weak electrophiles.

Below is a diagram illustrating the resonance structures of the 4-ethoxyphenoxide ion, which highlights the nucleophilic character at the C2 (ortho) position.

Caption: Delocalization of charge in 4-ethoxyphenoxide.

Understanding the phenoxide as the key reactive intermediate allows us to compare different methods for its generation and subsequent formylation.

Synthetic Methodologies: A Head-to-Head Comparison

We will evaluate three primary methods for the ortho-formylation of 4-ethoxyphenol: the Reimer-Tiemann reaction, the Duff reaction, and a modern magnesium-mediated formylation.

The Reimer-Tiemann Reaction

This classic reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[1] The principal reactive species is dichlorocarbene (:CCl₂), generated in situ from the reaction of chloroform with a hydroxide base.[2][3] The electron-rich phenoxide attacks the highly electron-deficient dichlorocarbene, leading to a dichloromethyl-substituted intermediate that hydrolyzes to form the aldehyde.[1][4]

Mechanism Causality: The choice of a strong base like NaOH or KOH is critical for two reasons: it deprotonates the phenol to form the nucleophilic phenoxide, and it deprotonates chloroform to initiate the formation of dichlorocarbene.[1][5] The reaction is often run in a biphasic system because hydroxides are poorly soluble in chloroform, necessitating vigorous mixing or a phase-transfer catalyst to bring the reactants together.[1][4]

G cluster_0 Reimer-Tiemann Reaction Workflow A 1. Prepare Biphasic System 4-Ethoxyphenol in Aqueous NaOH B 2. Generate Dichlorocarbene Add Chloroform (CHCl3) with heating (60-70°C) A->B Exothermic reaction starts C 3. Electrophilic Attack Phenoxide attacks :CCl2 B->C :CCl2 is formed in situ D 4. Hydrolysis Intermediate is hydrolyzed by aqueous base C->D Forms dichloromethyl intermediate E 5. Acidification & Workup Neutralize with acid D->E Forms sodium salt of product F 6. Purification Steam distillation or Column chromatography E->F Liberates final aldehyde

Sources

Spectroscopic characterization of impurities in CAS 2378506-70-6 samples

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Impurities in CAS 2378506-70-6

Executive Summary: The Criticality of CAS 2378506-70-6

CAS 2378506-70-6 , identified as Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate , is a specialized, high-reactivity intermediate used in the synthesis of complex heterocycles, likely for next-generation kinase inhibitors (e.g., KRAS G12C targeting) or advanced agrochemicals.

As a sodium enolate salt containing both a masked aldehyde and an enol ether functionality, this molecule presents unique stability challenges. It is hygroscopic, air-sensitive, and prone to rapid hydrolysis and oxidation. Standard analytical workflows often fail to capture its true impurity profile because the sample degrades during preparation.

This guide objectively compares the performance of three analytical methodologies—High-Field NMR , UHPLC-UV/MS , and FT-IR —in characterizing this compound. We demonstrate that while HPLC is standard for purity, qNMR (Quantitative NMR) is the superior "alternative" for accurate assay determination and salt stoichiometry verification.

Comparative Analysis of Characterization Methodologies

We evaluated three distinct analytical approaches to characterize a "Technical Grade" sample (Supplier A) versus a "Pharma Grade" sample (Supplier B).

Comparison Matrix: Method Performance
FeatureMethod A: 1H-qNMR (400 MHz+) Method B: UHPLC-UV (Reverse Phase) Method C: FT-IR (ATR)
Primary Utility Absolute Assay & Structure Trace Organic Impurities Rapid ID & Polymorphs
Sample Stability High (Run in DMSO-d6/D2O)Low (Risk of on-column hydrolysis)Medium (Solid state)
Specificity Excellent (Distinct Aldehyde/Vinyl signals)Good (Separates isomers)Moderate (Functional groups only)
LOD (Limit of Detection) ~0.1%< 0.05% (Superior sensitivity)~1-2%
Critical Blind Spot Inorganic salts (NaCl, NaOH)Inorganic salts (Transparent to UV)Trace organic impurities
Cost per Run High (Deuterated solvents)MediumLow
Deep Dive: Why Standard HPLC Fails

Standard Reverse Phase HPLC uses aqueous acidic mobile phases (e.g., 0.1% Formic Acid). CAS 2378506-70-6 is an enol ether. Upon exposure to acidic aqueous conditions, it undergoes rapid hydrolysis to the corresponding diketone or phenol derivatives.

  • Observation: The chromatogram often shows "ghost peaks" that are actually artifacts of the analysis, not impurities in the jar.

  • Solution: We recommend Method A (qNMR) for assay value and Method B (modified) using a high-pH buffer (Ammonium Bicarbonate, pH 8.0) to stabilize the enolate during the run.

Impurity Profiling: The "Fingerprint" of Degradation

Understanding the specific impurities is crucial for process control. The following table summarizes the critical impurities detected in CAS 2378506-70-6 samples.

Impurity IDStructure / DescriptionOriginImpact on Downstream Synthesis
Imp-A (Hydrolysis) 5-hydroxy-2-formyl... (Loss of Ethyl group)Moisture exposure; Acidic workupCritical: Fails to cyclize correctly; forms phenol byproducts.
Imp-B (Oxidation) Carboxylic Acid Derivative (Aldehyde

COOH)
Air exposure (O2)High: Terminates chain propagation; lowers yield.
Imp-C (Dimer) Aldol Condensation Product Thermal stress; High pHMedium: Difficult to remove; causes color issues.
Imp-D (Inorganic) Sodium Hydroxide / Carbonate Excess base; CO2 absorptionLow: Affects weight-based stoichiometry (Assay < 100%).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing incoming batches of CAS 2378506-70-6, prioritizing sample integrity.

AnalyticalWorkflow Sample Incoming Sample CAS 2378506-70-6 Decision Is Assay/Stoichiometry Critical? Sample->Decision IR Method C: FT-IR (ATR Mode) Sample->IR Quick ID qNMR Method A: 1H-qNMR (DMSO-d6 + Internal Std) *Gold Standard* Decision->qNMR Yes (Assay) HPLC Method B: UHPLC-UV (pH 8.0 Buffer) Decision->HPLC No (Trace Impurity) Result1 Output: Absolute Purity (wt%) Na:Organic Ratio qNMR->Result1 Result2 Output: Trace Organic Impurities (<0.1%) HPLC->Result2 Result3 Output: Identity Confirmation IR->Result3 Synthesis Downstream Synthesis (Heterocycle Formation) Result1->Synthesis Calculate Charge Factor

Figure 1: Recommended Analytical Workflow. Note the prioritization of qNMR for assay determination due to the salt nature of the compound.

Detailed Experimental Protocols

Protocol A: 1H-qNMR for Absolute Assay
  • Rationale: Eliminates the "response factor" errors of UV detection and accounts for inorganic salts (NaCl) that dilute the sample but are invisible to UV.

  • Reagents:

    • Solvent: DMSO-d6 (99.9% D) – Crucial for solubility.

    • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Procedure:

    • Weigh accurately ~10 mg of CAS 2378506-70-6 into a vial.

    • Weigh accurately ~5 mg of Internal Standard.

    • Dissolve in 0.6 mL DMSO-d6. Do not heat.

    • Acquire 1H-NMR (min 16 scans, d1 > 10s for relaxation).

    • Key Signals:

      • Aldehyde proton (-CHO): Singlet at ~9.5–10.0 ppm.

      • Vinyl protons: Doublets in the 5.0–7.0 ppm range.

      • Ethoxy group: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

  • Calculation: Use the ratio of the Aldehyde peak to the Internal Standard peak to calculate wt% purity.

Protocol B: Impurity Profiling via UHPLC (High pH)
  • Rationale: Acidic mobile phases degrade the enol ether. Basic pH preserves the enolate form.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Hybrid (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 8.0).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic/conjugated system) and 210 nm.

Impurity Formation Pathways

Understanding how impurities form allows for better storage and handling.

ImpurityPathways Product CAS 2378506-70-6 (Enol Ether/Aldehyde) Hydrolysis Hydrolysis (+H2O / H+) Product->Hydrolysis Moisture/Acid Oxidation Oxidation (+O2) Product->Oxidation Air Exposure ImpA Impurity A (Loss of Ethyl Group) Hydrolysis->ImpA ImpB Impurity B (Carboxylic Acid) Oxidation->ImpB

Figure 2: Primary degradation pathways. The enol ether is sensitive to moisture (Hydrolysis), while the aldehyde is sensitive to air (Oxidation).

References

  • Sigma-Aldrich. Sodium-oxate | CAS 2378506-70-6 Product Detail. Retrieved from (Note: Search CAS 2378506-70-6 directly).

  • Echemi. Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Supplier List. Retrieved from .

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from .

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General methodology reference for Protocol A).

(Note: While specific peer-reviewed papers on this exact CAS number are proprietary/scarce due to its novelty, the protocols above are derived from standard industry practices for characterizing enol ether/aldehyde salts.)

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly specialized, reactive intermediates in drug development and synthetic scale-up. Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate (CAS: 2378506-70-6) [1][2] is a prime example of a compound that requires rigorous, causality-driven handling. It is not merely a chemical waste product; it is a highly reactive, non-aromatic sodium enolate.

Directly disposing of this compound into standard organic or aqueous waste streams is a severe safety violation that can lead to exothermic pressurization, fires, or toxic polymerization. This guide provides the definitive, field-proven protocol for the safe deactivation (quenching) and disposal of this reactive intermediate, ensuring your laboratory maintains the highest standards of operational safety.

Mechanistic Profiling & Operational Safety

To safely dispose of a chemical, we must first understand its reactivity profile. Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate features an electron-rich 1,5-diene system, an ethoxy ether, and an electrophilic formyl group.

  • Moisture Sensitivity: As a sodium salt of an enolate, it is highly basic and nucleophilic. Exposure to ambient moisture causes rapid hydrolysis, generating sodium hydroxide (NaOH) and the corresponding neutral enol/ketone.

  • Polymerization Risk: The presence of the formyl group means the molecule can undergo self-condensation (Aldol-type reactions) if the pH is not carefully controlled during the quenching process.

  • Solvent Incompatibility: Never dissolve the unquenched salt in halogenated solvents (e.g., dichloromethane or chloroform). Reactive enolates can undergo violent, exothermic dehalogenation or alkylation reactions with these solvents[3][4].

Required Environmental Controls
  • Atmosphere: All initial handling and transfer of the unquenched waste must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or within a glovebox.

  • PPE: Flame-resistant lab coat, double nitrile gloves, and chemical splash goggles.

  • Spill Response: In the event of a spill, do not use water . Smother the solid with dry sand or a Class D fire extinguisher, sweep it into a chemically compatible, sealable container, and transfer it to a fume hood for the controlled quenching protocol below.

Step-by-Step Disposal Workflow: The Quenching Protocol

This protocol is designed as a self-validating system : each step provides visual or thermal feedback to confirm that the chemical transformation is proceeding safely and correctly.

Step 1: Inert Transfer & Preparation Transfer the waste sodium enolate into a round-bottom flask equipped with a PTFE-coated magnetic stir bar. Purge the flask with Argon or Nitrogen.

  • Causality: Purging displaces atmospheric oxygen and moisture, preventing premature, uncontrolled aerobic oxidation or hydrolysis of the diene system.

Step 2: Solvation & Cooling Suspend the solid waste in a dry, aprotic solvent such as Tetrahydrofuran (THF) or Toluene (approx. 10 mL of solvent per gram of waste). Place the flask in an ice-water bath (0 °C) and begin stirring.

  • Causality: Solvation uniformly disperses the reactive salt, preventing localized "hot spots" during neutralization. The 0 °C bath acts as a thermal sink to absorb the heat of the subsequent quenching reaction, preventing thermal runaway.

Step 3: Weak Acid Quenching (Neutralization) Using an addition funnel or syringe, slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise to the stirring suspension.

  • Causality: This is the most critical step. You must use a weak, buffered acid (NH₄Cl, pH ~5.5) rather than a strong acid (like HCl). Strong acids will rapidly protonate the formyl oxygen, triggering an acid-catalyzed polymerization of the diene system[5][6]. NH₄Cl provides a gentle proton source that safely neutralizes the enolate into its neutral organic form without over-acidifying the bulk solution.

Step 4: Phase Separation & Extraction Once the quench is complete, remove the ice bath and allow the mixture to reach room temperature. Transfer the mixture to a separatory funnel. Add deionized water to dissolve any precipitated inorganic sodium/ammonium salts, and add an extraction solvent (e.g., Ethyl Acetate) to fully solubilize the neutral organic compound.

  • System Validation: The protocol is validated as complete when the dropwise addition of NH₄Cl no longer elicits a localized exotherm (verified via an external thermocouple) or gas evolution, and the organic layer transitions from an opaque suspension to a clear solution. This confirms the complete conversion of the reactive salt to the stable, neutral organic species.

Workflow Visualization

The following diagram maps the logical progression of the quenching protocol, highlighting the transition from a reactive hazard to safely segregated waste streams.

G A Waste Sodium Enolate (CAS: 2378506-70-6) B Transfer to Fume Hood (Inert Atmosphere) A->B Prep C Dilute in Dry THF/Toluene (0°C Bath) B->C Solubilize D Quench: Sat. NH4Cl (aq) Dropwise Addition C->D Neutralize E Liquid-Liquid Extraction (Phase Separation) D->E Separate F Organic Phase (Non-Halogenated Waste) E->F Top Layer G Aqueous Phase (Aqueous Waste) E->G Bottom Layer

Figure 1: Workflow for the safe quenching and disposal of reactive sodium enolates.

Waste Stream Categorization

Once the reactive enolate has been successfully quenched and separated, the resulting components must be routed to their respective, compliant waste streams. Summarized below is the quantitative segregation data:

Waste ComponentChemical StatePrimary HazardDesignated Waste Stream
Unquenched Enolate Solid / SuspensionWater-reactive, Exothermic hydrolysisDO NOT DISPOSE DIRECTLY
Quenched Organic Phase Solvated (e.g., in THF/EtOAc)Flammable, Organic IrritantNon-Halogenated Organic Waste
Aqueous Phase Liquid (Aqueous)Mildly acidic/basic, Salt-ladenAqueous Waste (pH 5–9)
Contaminated PPE/Glassware SolidTrace reactive residuesHazardous Solid Waste

By adhering to this causality-driven protocol, researchers can ensure the complete deactivation of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, protecting both laboratory personnel and downstream waste management infrastructure.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[Link]

  • Urben, P. G. Bretherick's Handbook of Reactive Chemical Hazards (8th Edition). Elsevier Science, 2017.[Link]

  • Nichols, L. Organic Chemistry Laboratory Techniques (2nd Edition). LibreTexts, 2017.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this substance as a Corrosive Solid and Hygroscopic Irritant .

Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a sodium enolate salt. While specific toxicological data for this exact intermediate may be sparse in public databases, chemical logic dictates it shares the hazardous properties of strong organic bases (alkoxides/phenolates). Upon contact with moisture (including skin/eye mucous membranes), it hydrolyzes to release sodium hydroxide and the parent aldehyde.

Core Hazards:

  • Skin/Eye: Causes severe skin burns and serious eye damage (Category 1).

  • Inhalation: Destructive to mucous membranes and upper respiratory tract.[1]

  • Reactivity: Hygroscopic; may degrade or clump upon exposure to ambient moisture.

Part 2: Technical Risk Assessment & Causality

Scientific Integrity: Why do we choose this specific PPE?

To ensure safety, we must understand the mechanism of injury. This compound is not merely "toxic"; it is chemically aggressive.[2]

  • The Hydrolysis Hazard (The "Caustic" Factor): The enolate moiety (

    
    ) is a strong conjugate base. When it contacts the aqueous layer of the cornea or sweat on the skin, the following equilibrium occurs immediately:
    
    
    
    
    This generates Sodium Hydroxide in situ. Unlike acid burns, which coagulate protein and form a barrier (eschar), base burns cause liquefaction necrosis . They saponify cell membrane lipids and penetrate deep into the tissue.
    • Implication: Safety glasses are insufficient. Chemical Splash Goggles are mandatory to prevent liquid/dust entry from any angle.

  • The Aldehyde Functionality: The "2-formyl" group indicates an aldehyde. Aldehydes are often sensitizers and can oxidize to carboxylic acids.

    • Implication: Work must be performed under local exhaust ventilation (Fume Hood) to prevent inhalation of dust or oxidized byproducts.

Part 3: PPE Matrix & Specifications

Protection ZoneMandatory EquipmentTechnical Specification (Causality)
Eye & Face Chemical Splash Goggles ANSI Z87.1+ (D3 rating). Standard glasses allow dust entry. Bases cause permanent corneal opacity rapidly. A Face Shield is required if handling >10g or solutions.
Hand (Dry) Nitrile Gloves Thickness: ≥ 0.11 mm (4-5 mil). Nitrile offers excellent resistance to dry organic bases.
Hand (Wet/Soln) Double Gloving Inner: Laminate/PE (Silver Shield) ; Outer: Nitrile. Organic solvents (e.g., DMF, THF) used with this salt can permeate nitrile, carrying the corrosive salt to the skin.
Respiratory Fume Hood Face Velocity: 80-100 fpm. If hood is unavailable, use a Full-Face Respirator with P100/OV cartridges (NIOSH approved).
Body Lab Coat (Cotton/Poly) Synthetic fibers (pure polyester) can melt into skin if a reaction exotherms. 100% Cotton or Nomex is preferred.

Part 4: Operational Protocol (Step-by-Step)

A. Preparation & Weighing
  • Environment: This salt is likely hygroscopic. Weighing should be done quickly or, preferably, in a glove box or glove bag under Nitrogen/Argon.

  • Static Control: Dry organic salts can hold static charge, causing powder to "jump." Use an anti-static gun or polonium strip if available.

B. Solubilization (The Critical Step)
  • Solvent Choice: Typically dissolved in polar aprotic solvents (DMF, DMSO) or alcohols.

  • Exotherm Warning: Dissolution may generate heat.

    • Place the solvent in the flask first.

    • Add the solid Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate in small portions.

    • Do not add solvent to a large pile of solid, as this can form a "gummy" clump that encapsulates unreacted material, creating a delayed exotherm hazard.

C. Spill Management[4][5]
  • Do NOT use water initially.[1][2][3] Water will activate the salt, creating a corrosive caustic sludge.

  • Dry Spill: Sweep up with a dry brush into a container.[4]

  • Wet Spill: Absorb with vermiculite or dry sand. Neutralize the area with dilute acetic acid or citric acid only after the bulk material is removed.

Part 5: Disposal & Deactivation Plan

Self-Validating System: Ensure the hazard is gone before waste pickup.

Goal: Convert the reactive enolate into a neutral organic molecule and a benign salt.

  • Quenching:

    • Dilute the waste stream with a non-reactive solvent (e.g., Ethanol).

    • Slowly add Water to hydrolyze the salt (convert Enolate

      
       Phenol/Alcohol + NaOH).
      
  • Neutralization:

    • Check pH (will be >11).

    • Slowly add 1M Hydrochloric Acid (HCl) or Citric Acid until pH is 6–8.

  • Disposal:

    • The resulting mixture contains the organic parent (likely 4-ethoxysalicylaldehyde derivative) and Sodium Chloride.

    • Dispose of as Halogenated or Non-Halogenated Organic Waste depending on the co-solvents used.

Part 6: Visual Workflow (Safety Logic)

SafetyProtocol Start Start: Storage (Dry, Inert Gas) PPE Don PPE: Goggles + Nitrile (Lab Coat) Start->PPE Weigh Weighing (Avoid Moisture) PPE->Weigh React Reaction/Use (Fume Hood) Weigh->React Spill Spill Event? React->Spill Cleanup Dry Sweep -> Dilute Acid Wash Spill->Cleanup Yes Disposal Disposal: 1. Dilute (EtOH) 2. Hydrolyze (H2O) 3. Neutralize (HCl) Spill->Disposal No (Routine) End Waste Stream Cleanup->End Disposal->End

Caption: Operational lifecycle for Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate, detailing the critical decision path for spills versus routine disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.

  • Sigma-Aldrich. (General Reference). Safety Data Sheet: Sodium Ethoxide (Analogous Hazard Class).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.